molecular formula C8H5NO2S B1322189 Thieno[2,3-c]pyridine-2-carboxylic acid CAS No. 478149-00-7

Thieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B1322189
CAS No.: 478149-00-7
M. Wt: 179.2 g/mol
InChI Key: GHYPQAOXZUEFNP-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO2S and its molecular weight is 179.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

thieno[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYPQAOXZUEFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621959
Record name Thieno[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-00-7
Record name Thieno[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Thieno[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic organic compound featuring a fused thieno[2,3-c]pyridine core with a carboxylic acid substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the broader thienopyridine class of compounds. Thienopyridines are known to exhibit a range of pharmacological effects, including antiplatelet, anticancer, and antimicrobial activities.[1][2][3] This technical guide provides a summary of the available physicochemical properties, estimated basicity and solubility, and general experimental protocols for the characterization of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes its basic molecular properties and includes estimated values for its acid dissociation constant (pKa) and aqueous solubility based on the structurally related compound, picolinic acid (pyridine-2-carboxylic acid).

PropertyValueSource
Molecular Formula C₈H₅NO₂S[4][5]
Molecular Weight 179.20 g/mol [4]
CAS Number 478149-00-7[4][5]
Appearance Solid (predicted)-
pKa (estimated) ~5.3Estimated based on picolinic acid
Aqueous Solubility (estimated) Low to moderateGeneral observation for thienopyridines[6][7]

Basicity and Acidity: pKa

The basicity of this compound is primarily attributed to the nitrogen atom in the pyridine ring, while its acidity is due to the carboxylic acid group. The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol for pKa Determination (Potentiometric Titration)

A standard method for the experimental determination of pKa is potentiometric titration. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Workflow for Potentiometric Titration:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Thieno[2,3-c]pyridine- 2-carboxylic acid in a co-solvent (e.g., water/methanol) prep2 Adjust initial pH to the acidic range (e.g., pH 2) with a strong acid (e.g., HCl) prep1->prep2 titrate Titrate with a standardized strong base (e.g., NaOH) in small increments prep2->titrate measure Record pH after each addition of titrant titrate->measure Equilibrate plot Plot pH vs. volume of titrant added measure->plot determine Determine the equivalence point(s) and the half-equivalence point(s) plot->determine calculate Calculate pKa from the pH at the half-equivalence point determine->calculate G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid Thieno[2,3-c]pyridine- 2-carboxylic acid to a known volume of aqueous buffer prep2 Prepare samples at different pH values prep1->prep2 shake Shake the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 h) prep2->shake separate Separate the solid from the supernatant (e.g., centrifugation, filtration) shake->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC, UV-Vis spectroscopy) separate->quantify G start Substituted Thiophene Derivative intermediate1 Formation of Thieno[2,3-c]pyridine Core start->intermediate1 Cyclization Reaction final_product Thieno[2,3-c]pyridine- 2-carboxylic acid intermediate1->final_product Functional Group Interconversion

References

An In-depth Technical Guide to Thieno[2,3-c]pyridine-2-carboxylic acid (CAS 478149-00-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[2,3-c]pyridine-2-carboxylic acid, bearing the CAS number 478149-00-7, is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural framework, a fusion of thiophene and pyridine rings, is a recognized pharmacophore present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its chemical and physical properties, postulated synthesis strategies, and potential therapeutic applications based on the activities of structurally related compounds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from analogous structures to provide a valuable resource for researchers.

Chemical and Physical Properties

This compound is a solid, typically available as a powder with a purity of 95% or higher for research purposes.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 478149-00-7[1]
Molecular Formula C₈H₅NO₂S[1]
Molecular Weight 179.20 g/mol [2]
Boiling Point 418.3±25.0 °C (Predicted)
MDL Number MFCD13659442[1]

Synthesis Strategies

One potential synthetic approach involves a multi-step sequence starting from a substituted thiophene precursor. A plausible pathway is outlined below:

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate Steps cluster_product Final Product Thiophene_Derivative Substituted Thiophene Functionalization Functional Group Interconversion Thiophene_Derivative->Functionalization Reagents Cyclization Pyridine Ring Formation Functionalization->Cyclization Catalyst/Heat Target_Molecule Thieno[2,3-c]pyridine- 2-carboxylic acid Cyclization->Target_Molecule Hydrolysis

Caption: Postulated synthetic workflow for this compound.

A reported metal-free synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines and their corresponding esters provides a viable starting point.[3][4] This method involves the reaction of a fused 1,2,3-triazole with various nucleophiles.[3][4] To obtain the desired carboxylic acid, a subsequent hydrolysis of a corresponding ester derivative would be necessary.

Hypothetical Experimental Protocol (Ester Hydrolysis):

  • Dissolution: The synthesized methyl or ethyl thieno[2,3-c]pyridine-2-carboxylate is dissolved in a suitable solvent mixture, such as methanol/water or THF/water.

  • Base Addition: An aqueous solution of a strong base, for example, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added to the solution.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Acidification: Upon completion, the reaction mixture is cooled to 0 °C and acidified with a dilute acid, such as 1N hydrochloric acid (HCl), until a pH of approximately 2-3 is reached.

  • Isolation: The precipitated solid, this compound, is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from an appropriate solvent system to yield the final product.

Potential Biological Activities and Applications in Drug Discovery

Direct biological studies on this compound are not extensively documented. However, the thienopyridine scaffold is a key structural motif in numerous compounds with significant therapeutic potential, suggesting promising avenues of investigation for this molecule and its derivatives.

Kinase Inhibition

The thieno[2,3-c]pyridine core is present in molecules designed as kinase inhibitors.[3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Specifically, derivatives of the isomeric thieno[3,2-c]pyridine have been investigated as inhibitors of Aurora kinases, VEGFR, and PDGFR. Furthermore, a patent has described thieno[2,3-c]pyrrol-4-one derivatives as inhibitors of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway, for the treatment of cancer.[1]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Differentiation ERK->Cell_Proliferation Thienopyridine_Derivative Thieno[2,3-c]pyridine Derivative Thienopyridine_Derivative->ERK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by thienopyridine derivatives.

Antimicrobial and Antifungal Activity

Derivatives of the related thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine scaffolds have demonstrated notable antibacterial and antifungal activities.[5][6] For instance, certain thieno[2,3-b]pyridine analogues have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[5] This suggests that this compound and its derivatives could serve as a valuable scaffold for the development of new antimicrobial agents.

Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Assay):

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacterial strains and Sabouraud dextrose agar for fungal strains.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Aseptically create wells of a defined diameter in the agar.

  • Compound Application: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Other Potential Applications

The broader class of thienopyridines has been explored for a wide range of other biological activities, including:

  • Potassium Channel Inhibition: Certain thieno[3,2-c]pyridine compounds have been investigated as potassium channel inhibitors for potential use in treating cancer, arrhythmias, and autoimmune diseases.[2]

  • Anticoagulant Properties: The thienopyridine skeleton is a core component of some anticoagulant drugs.[3]

Visualization of Logical Relationships

The following diagram illustrates the logical relationship between the core Thieno[2,3-c]pyridine structure and its potential applications based on the activities of its derivatives.

Logical_Relationship cluster_derivatives Structural Analogs and Derivatives cluster_applications Potential Therapeutic Applications Core_Structure This compound (CAS 478149-00-7) Kinase_Inhibitors Thieno[2,3-c]pyrrol-4-ones & other Thienopyridines Core_Structure->Kinase_Inhibitors Structural Similarity Antimicrobials Thieno[2,3-b]pyridines & Thieno[2,3-d]pyrimidines Core_Structure->Antimicrobials Structural Similarity Other_Bioactive Other Thienopyridine Isomers Core_Structure->Other_Bioactive Structural Similarity Oncology Cancer Treatment (via Kinase Inhibition) Kinase_Inhibitors->Oncology Infectious_Diseases Antibacterial & Antifungal Agents Antimicrobials->Infectious_Diseases Cardiovascular_Other Cardiovascular & Autoimmune Diseases Other_Bioactive->Cardiovascular_Other

Caption: Relationship between the core structure and potential applications.

Conclusion

This compound (CAS 478149-00-7) represents a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data for this specific compound is sparse in the public domain, the well-documented biological activities of its structural analogs strongly suggest its potential as a valuable building block for the development of novel therapeutics. In particular, its potential as a scaffold for kinase inhibitors in oncology and for new antimicrobial agents warrants further investigation. This technical guide serves as a foundational resource to stimulate and guide future research endeavors into the synthesis, characterization, and biological evaluation of this promising heterocyclic compound. Researchers are encouraged to explore the cited literature and patents for more detailed information on related structures.

References

An In-Depth Technical Guide to Thieno[2,3-c]pyridine-2-carboxylic Acid: Structure, Nomenclature, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of thieno[2,3-c]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data on this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to offer a detailed profile.

Core Structure and Nomenclature

This compound is a fused heterocyclic compound featuring a thiophene ring fused to a pyridine ring. The fusion occurs at the 'c' face of the pyridine ring, specifically between the 2- and 3-positions of the thiophene ring. A carboxylic acid group is substituted at the 2-position of the thieno[2,3-c]pyridine core.

IUPAC Name: this compound[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 478149-00-7[1]
Molecular Formula C₈H₅NO₂S[1]
Molecular Weight 179.20 g/mol [1]
Canonical SMILES C1=CN=CC2=C1C=C(S2)C(=O)O[1]
InChI Key GHYPQAOXZUEFNP-UHFFFAOYSA-N[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A likely approach involves a multi-step synthesis starting from a suitable pyridine derivative, followed by the construction of the fused thiophene ring and subsequent introduction of the carboxylic acid functionality. One such method is the Gewald reaction, which is a versatile method for synthesizing polysubstituted 2-aminothiophenes. This can then be followed by cyclization to form the thienopyridine core.

G Proposed Synthetic Pathway A Substituted Pyridine B Gewald Reaction Intermediate (2-Aminothiophene derivative) A->B Gewald Reaction C Thieno[2,3-c]pyridine Core B->C Cyclization D This compound C->D Carboxylation

Figure 2: A generalized proposed synthetic workflow.

Experimental Protocols

Note: The following are generalized protocols adapted from the synthesis of related thieno[2,3-c]pyridine derivatives and should be optimized for the specific target molecule.

Protocol 1: Gewald Synthesis of a Thieno[2,3-c]pyridine Precursor

This protocol is adapted from the Gewald reaction used for the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.

  • Reaction Setup: To a solution of an appropriate 4-oxopiperidine derivative (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol, add elemental sulfur (1 equivalent).

  • Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine, dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 40-50 °C) for a specified time (e.g., 30 minutes), followed by stirring at room temperature overnight.

  • Workup: The resulting precipitate can be collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the 2-aminothiophene intermediate.

  • Cyclization: The intermediate can then be cyclized to the thieno[2,3-c]pyridine core through various methods, often involving treatment with an acid or base catalyst at elevated temperatures.

Protocol 2: Carboxylation

The introduction of the carboxylic acid group at the 2-position of the thieno[2,3-c]pyridine core can be challenging. One possible approach is the direct C-H carboxylation of the thiophene ring.

  • Reaction Setup: Dissolve the thieno[2,3-c]pyridine core in a suitable dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium dropwise to deprotonate the 2-position of the thiophene ring.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for a sufficient period to allow for carboxylation.

  • Workup: Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

Spectroscopic Data (Predicted)

No dedicated, experimentally verified spectroscopic data for this compound has been found in the reviewed literature. However, based on the analysis of related thienopyridine and thienopyrimidine derivatives, the following characteristic spectral features can be predicted.

Table 2: Predicted Spectroscopic Data

Technique Predicted Features
¹H NMR - Aromatic protons on the pyridine and thiophene rings are expected to appear in the range of δ 7.0-9.0 ppm. - The acidic proton of the carboxylic acid group is expected to be a broad singlet downfield, typically >10 ppm.
¹³C NMR - The carbonyl carbon of the carboxylic acid is predicted to resonate in the range of δ 160-175 ppm. - Aromatic carbons are expected in the range of δ 110-160 ppm.
FTIR (cm⁻¹) - A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid is anticipated around 1680-1710 cm⁻¹. - C=C and C=N stretching vibrations from the aromatic rings are expected in the 1400-1600 cm⁻¹ region.
Mass Spec. - The molecular ion peak (M⁺) is expected at m/z = 179.

Biological Activity and Potential Therapeutic Applications

The thienopyridine scaffold is a well-established pharmacophore found in numerous clinically approved drugs and biologically active molecules. Derivatives of various thienopyridine isomers have demonstrated a wide range of pharmacological activities.

Known Activities of the Thienopyridine Scaffold
  • Kinase Inhibition: Many thienopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. This makes them attractive candidates for the development of anticancer agents.

  • Anticancer Activity: Several studies have reported the anticancer properties of thieno[2,3-c]pyridine derivatives, with some compounds showing potent inhibition of cancer cell lines. The proposed mechanism of action for some of these derivatives is the inhibition of heat shock protein 90 (Hsp90).

  • Antimicrobial Activity: The thienopyridine core is also present in compounds with demonstrated antibacterial and antifungal activities.

  • Antiplatelet Activity: Certain thienopyridine derivatives are known to act as antagonists of the P2Y12 receptor, leading to the inhibition of platelet aggregation.

While the specific biological activity of this compound has not been extensively studied, its structural similarity to other biologically active thienopyridines suggests that it may also possess interesting pharmacological properties, particularly in the realm of kinase inhibition and anticancer research.

Potential Signaling Pathway Involvement

Given the prevalence of kinase inhibitory activity among thienopyridine derivatives, it is plausible that this compound or its derivatives could interact with various kinase signaling pathways implicated in cancer and other diseases. A representative example is the VEGFR-2 signaling pathway, a key regulator of angiogenesis.

G Potential Interaction with Kinase Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Translocates to nucleus VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Thieno[2,3-c]pyridine Derivative Inhibitor->VEGFR2 Potentially Inhibits

Figure 3: A representative diagram of the VEGFR-2 signaling pathway. Thienopyridine derivatives have been shown to inhibit VEGFR-2, suggesting a potential mechanism of action for compounds based on this scaffold.

Structure-Activity Relationships (SAR)

While specific SAR studies for this compound are not available, general trends can be inferred from studies on related thienopyridine kinase inhibitors.

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact biological activity and selectivity for different kinase targets.

  • Functionalization of the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical for target engagement. The carboxylic acid group at the 2-position of the target molecule is likely to play a significant role in its interactions with biological targets, potentially forming hydrogen bonds or salt bridges.

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides is a common strategy in medicinal chemistry to modulate pharmacokinetic properties such as cell permeability and metabolic stability.

Further research is needed to elucidate the specific SAR for this compound and its derivatives to guide the design of more potent and selective compounds for therapeutic applications.

Conclusion

This compound represents a promising, yet underexplored, chemical entity within the broader family of biologically active thienopyridines. Its core structure is amenable to various synthetic modifications, and its predicted chemical properties suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the area of oncology. This technical guide provides a foundational understanding of this molecule, drawing upon the wealth of knowledge available for the thienopyridine class of compounds. Further dedicated research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its therapeutic potential.

References

Physical and chemical properties of Thieno[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on Thieno[2,3-c]pyridine-2-carboxylic acid. It is important to note that a significant portion of the data presented is computationally predicted due to a lack of extensive experimental studies on this specific molecule. Information regarding related compounds and derivatives is included to provide a broader context but should not be interpreted as experimentally verified properties of this compound itself.

Introduction

This compound is a heterocyclic organic compound belonging to the thienopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable pharmacophore in the design of various therapeutic agents.[1][2] Derivatives of the broader thienopyridine class have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a summary of the known physical, chemical, and potential biological properties of this compound.

Chemical and Physical Properties

General and Computed Properties
PropertyValueSource
Molecular Formula C₈H₅NO₂S[3][4]
Molecular Weight 179.20 g/mol [3]
CAS Number 478149-00-7[3][5]
IUPAC Name This compound[3]
Canonical SMILES C1=CN=CC2=C1C=C(S2)C(=O)O[3]
InChI InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11)[3]
InChIKey GHYPQAOXZUEFNP-UHFFFAOYSA-N[3]
XLogP3 (Computed)1.7[3]
Hydrogen Bond Donor Count (Computed)1[3]
Hydrogen Bond Acceptor Count (Computed)3[3]
Rotatable Bond Count (Computed)1[3]
Topological Polar Surface Area (Computed)78.4 Ų[3]
Heavy Atom Count (Computed)12[3]
Complexity (Computed)197[3]
Predicted Physical Properties
PropertyPredicted ValueSource
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Spectral Data

Experimental spectral data for this compound is not available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine and thiophene rings. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The carboxyl carbon is expected in the range of 165-185 ppm. The carbons of the heterocyclic rings would appear in the aromatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1730 cm⁻¹).[7]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 179, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature, a general synthetic strategy can be proposed based on the synthesis of its derivatives.[8][9] One common approach to the thieno[2,3-c]pyridine core involves the construction of the thiophene ring onto a pre-existing pyridine scaffold.[8]

Proposed Synthetic Workflow

A plausible synthetic route could involve the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes. This could be followed by diazotization and subsequent functional group transformations to introduce the carboxylic acid moiety.

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Functional Group Transformation cluster_3 Final Product Pyridine Derivative Pyridine Derivative Gewald Reaction Gewald Reaction Pyridine Derivative->Gewald Reaction Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Gewald Reaction Elemental Sulfur Elemental Sulfur Elemental Sulfur->Gewald Reaction 2-Aminothieno[2,3-c]pyridine Intermediate 2-Aminothieno[2,3-c]pyridine Intermediate Gewald Reaction->2-Aminothieno[2,3-c]pyridine Intermediate Diazotization Diazotization 2-Aminothieno[2,3-c]pyridine Intermediate->Diazotization Sandmeyer-type Reaction Sandmeyer-type Reaction Diazotization->Sandmeyer-type Reaction Hydrolysis Hydrolysis Sandmeyer-type Reaction->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: A generalized workflow for the synthesis of Thieno[2,3-c]pyridine derivatives.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid and the thienopyridine core.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Thienopyridine Core: The heterocyclic system can be susceptible to electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the carboxylic acid group. The nitrogen atom in the pyridine ring provides a site for potential N-alkylation or N-oxidation.

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways directly involving this compound. However, the broader class of thienopyridines has been extensively studied and has shown a variety of biological effects.

Derivatives of the isomeric thieno[2,3-b]pyridine scaffold have been investigated as:

  • Anticancer agents: Some derivatives have shown potent anti-proliferative activity.[10]

  • Kinase inhibitors: The thienopyridine core is present in various kinase inhibitors.[8]

  • Anti-inflammatory agents: Certain thienopyridines exhibit anti-inflammatory properties.[11]

  • Antimicrobial agents: Antibacterial and antifungal activities have been reported for some thienopyridine derivatives.[11]

Given these precedents, this compound represents a valuable scaffold for further investigation in drug discovery programs. The carboxylic acid handle provides a convenient point for chemical modification to generate libraries of derivatives for biological screening.

Future Research Directions

To fully elucidate the potential of this compound, further research is required in several key areas:

  • Development of a robust and scalable synthetic protocol.

  • Thorough experimental characterization of its physical and chemical properties, including melting point, solubility, and pKa.

  • Acquisition and analysis of comprehensive spectral data (¹H NMR, ¹³C NMR, IR, and MS).

  • In-depth biological evaluation to identify specific molecular targets and signaling pathways. This could involve high-throughput screening against various enzyme and receptor panels.

  • Exploration of its potential as a scaffold for the development of new therapeutic agents through the synthesis and biological testing of a diverse library of derivatives.

The following diagram illustrates a logical workflow for future research on this compound.

G Synthesis Optimization Synthesis Optimization Physicochemical Characterization Physicochemical Characterization Synthesis Optimization->Physicochemical Characterization Spectroscopic Analysis Spectroscopic Analysis Synthesis Optimization->Spectroscopic Analysis Biological Screening Biological Screening Synthesis Optimization->Biological Screening Physicochemical Characterization->Biological Screening Spectroscopic Analysis->Biological Screening Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification SAR Studies SAR Studies Lead Compound Identification->SAR Studies Preclinical Development Preclinical Development SAR Studies->Preclinical Development

Caption: A proposed workflow for the future research and development of this compound.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. While there is a notable lack of experimental data for this specific molecule, the known biological activities of the broader thienopyridine class suggest that it is a promising scaffold for the development of novel therapeutics. Further research into its synthesis, characterization, and biological activity is warranted to unlock its full potential.

References

Thieno[2,3-c]pyridine-2-carboxylic acid molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of Thieno[2,3-c]pyridine-2-carboxylic acid. This compound belongs to the thienopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes its molecular formula and weight, and while specific experimental protocols and signaling pathways for this exact molecule are not extensively publicly documented, this guide presents a generalized synthetic approach and highlights the therapeutic potential of the broader thieno[2,3-c]pyridine scaffold.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₅NO₂S[1][2][3][4]
Molecular Weight 179.199 g/mol [1]
Alternate Molecular Weight 179.20 g/mol [2][4][5]
CAS Number 478149-00-7[1][2]

Synthetic Approaches to the Thieno[2,3-c]pyridine Scaffold

A patent also describes a process for the preparation of thieno[2,3-c]pyridine through the cyclization of an N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide intermediate.[7]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product One-pot Triazolation One-pot Triazolation Reaction Pomeranz-Fritsch Modified Pomeranz-Fritsch Reaction One-pot Triazolation->Pomeranz-Fritsch [Ref 7] Thienyl Precursor N-(2-thienyl)-methyl Derivative Cyclization Acid-mediated Cyclization Thienyl Precursor->Cyclization [Ref 9] Thieno_Pyridine Thieno[2,3-c]pyridine Scaffold Pomeranz-Fritsch->Thieno_Pyridine Denitrogenation [Ref 7] Cyclization->Thieno_Pyridine

Generalized Synthetic Pathways to the Thieno[2,3-c]pyridine Core.

Biological Significance and Therapeutic Potential

The thienopyridine scaffold is a crucial component in a variety of biologically active compounds.[6] Derivatives of thieno[2,3-c]pyridine are noted for their potential as kinase inhibitors.[6] While research on this compound itself is limited in the public domain, related thienopyridine isomers have demonstrated a wide range of pharmacological activities.

For instance, the broader class of thienopyridines has been investigated for its anticoagulant, antitumor, anticancer, and antimicrobial effects.[6] Specifically, compounds based on the thieno[2,3-b]pyridine core have shown activity against Mycobacterium tuberculosis and have been evaluated for their antiproliferative activity against various cancer cell lines.[8][9] The therapeutic potential of this class of compounds underscores the importance of further research into specific derivatives like this compound.

Therapeutic_Applications cluster_applications Potential Therapeutic Areas Core Thieno[2,3-c]pyridine Scaffold Kinase_Inhibition Kinase Inhibition Core->Kinase_Inhibition Anticoagulant Anticoagulant Core->Anticoagulant Antitumor Antitumor Core->Antitumor Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial

Potential Therapeutic Applications of the Thienopyridine Scaffold.

References

The Thienopyridine Scaffold: A Cornerstone of Antiplatelet Therapy and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Fused Heterocycle

The thienopyridine scaffold, a heterocyclic system resulting from the fusion of a thiophene and a pyridine ring, stands as a testament to the power of structural chemistry in modern medicine.[1][2] This unique arrangement of atoms has given rise to a class of drugs that have revolutionized the management of cardiovascular diseases, particularly in the prevention of thrombotic events.[3][4] While its most prominent role is as a source of potent antiplatelet agents, the thienopyridine core has demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties, making it a privileged scaffold in medicinal chemistry.[1][2] This guide will provide a comprehensive technical overview of the thienopyridine core, from its fundamental mechanism of action and metabolic intricacies to its synthesis and the crucial structure-activity relationships that govern its therapeutic potential.

Mechanism of Action: Irreversible Antagonism of the P2Y12 Receptor

The primary therapeutic application of thienopyridine derivatives, such as the widely prescribed drugs clopidogrel and prasugrel, lies in their ability to inhibit platelet aggregation.[4][5] They achieve this by acting as selective and irreversible antagonists of the P2Y12 receptor, a key chemoreceptor on the surface of platelets.[6][7][8]

Adenosine diphosphate (ADP) is a crucial signaling molecule in hemostasis and thrombosis. When released from dense granules of activated platelets, ADP binds to two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12.[9][10] The P2Y1 receptor, coupled to the Gq protein, mediates a transient increase in intracellular calcium, leading to platelet shape change and the initial, weak phase of aggregation.[10][11] However, it is the sustained and amplified platelet response that is primarily driven by the P2Y12 receptor.[9][11]

The P2Y12 receptor is coupled to the inhibitory G protein (Gi).[9][11] Upon ADP binding, the Gi pathway is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] As cAMP is a critical negative regulator of platelet activation, its reduction leads to a cascade of downstream effects, culminating in the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[11][12]

Thienopyridine drugs, after metabolic activation, covalently bind to the P2Y12 receptor, typically at a cysteine residue, leading to its irreversible inactivation.[10] This permanent blockade prevents ADP from binding and initiating the signaling cascade, thereby inhibiting platelet aggregation for the entire lifespan of the platelet, which is approximately 7 to 10 days.[3][7][13]

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates Thieno_AM Active Thienopyridine Metabolite Thieno_AM->P2Y12 Irreversibly Binds & Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP to GPIIb_IIIa_active Active GPIIb/IIIa Receptor VASP_P->GPIIb_IIIa_active Inhibits Activation of GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Mediates

P2Y12 Receptor Signaling and Thienopyridine Inhibition

Metabolic Activation: The Prodrug Nature of Thienopyridines

A critical aspect of thienopyridine pharmacology is their nature as prodrugs; they are administered in an inactive form and require metabolic conversion in the body to exert their therapeutic effect.[5][6][12][14] This bioactivation process is a multi-step enzymatic cascade primarily occurring in the liver.[14][15][16]

For clopidogrel, the bioactivation is a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes.[16][17] The initial step involves the oxidation of the thiophene ring to form an intermediate, 2-oxo-clopidogrel.[17] This is followed by a second oxidative step, also catalyzed by CYP enzymes, which opens the thiolactone ring to generate the active thiol metabolite.[17][18] This highly reactive metabolite then forms a disulfide bridge with the cysteine residue on the P2Y12 receptor.[16] It is important to note that a significant portion, around 85%, of the administered clopidogrel dose is hydrolyzed by esterases to an inactive carboxylic acid derivative, representing a major competing metabolic pathway.[16]

Prasugrel also undergoes a two-step activation process, but it differs in the initial step.[5][13] Prasugrel is rapidly hydrolyzed by esterases, primarily in the intestine and liver, to an inactive thiolactone intermediate.[5][19] This intermediate is then oxidized by CYP enzymes to form the active thiol metabolite, which is structurally similar to the active metabolite of clopidogrel.[13][19]

The specific CYP isozymes involved in the metabolism of thienopyridines have been a subject of extensive research. For clopidogrel, CYP2C19 plays a major role in both oxidative steps, and genetic variations in this enzyme can significantly impact the drug's efficacy.[6][17] Other CYPs, including CYP3A4, CYP1A2, CYP2B6, and CYP2C9, are also involved to varying extents.[16][17] For prasugrel, CYP3A4 and CYP2B6 are the primary enzymes responsible for the oxidation of the thiolactone intermediate.[5][19]

Thienopyridine_Metabolism cluster_clopidogrel Clopidogrel Pathway cluster_prasugrel Prasugrel Pathway Clopidogrel Clopidogrel (Prodrug) Oxo_Clopidogrel 2-oxo-clopidogrel Clopidogrel->Oxo_Clopidogrel CYP450 (e.g., CYP2C19) Inactive_Clopidogrel Inactive Carboxylic Acid Derivative Clopidogrel->Inactive_Clopidogrel Esterases (~85%) Active_Clopidogrel Active Thiol Metabolite Oxo_Clopidogrel->Active_Clopidogrel CYP450 (e.g., CYP2C19, CYP3A4) P2Y12_Inhibition P2Y12 Receptor Inhibition Active_Clopidogrel->P2Y12_Inhibition Prasugrel Prasugrel (Prodrug) Thiolactone Thiolactone Intermediate Prasugrel->Thiolactone Esterases Active_Prasugrel Active Thiol Metabolite Thiolactone->Active_Prasugrel CYP450 (e.g., CYP3A4, CYP2B6) Active_Prasugrel->P2Y12_Inhibition

Metabolic Activation of Clopidogrel and Prasugrel

Structure-Activity Relationships (SAR): Fine-Tuning the Scaffold

The development of various thienopyridine derivatives has provided valuable insights into the structure-activity relationships (SAR) of this scaffold. The core thienopyridine structure is essential for activity, but modifications at different positions can significantly impact potency, metabolic stability, and selectivity.

DrugGenerationKey Structural FeaturesImpact on Activity and Metabolism
Ticlopidine FirstUnsubstituted thienopyridine with a chlorobenzyl group.The first-generation thienopyridine with notable antiplatelet effects, but its use was limited by side effects like neutropenia.[15]
Clopidogrel SecondAddition of a methyl ester group at the alpha-position to the pyridine nitrogen.[15]Improved safety profile compared to ticlopidine.[15] The ester group is crucial for the metabolic pathway leading to the inactive carboxylic acid derivative.[16]
Prasugrel ThirdFeatures an ester group that is more readily hydrolyzed and a cyclopropylcarbonyl group on the thiophene ring.[5]More efficient and consistent generation of the active metabolite compared to clopidogrel, leading to more potent and predictable platelet inhibition.[5][20]

Beyond the well-established antiplatelet agents, research into novel thienopyridine derivatives continues to expand their therapeutic potential. For instance, the introduction of cyclic amino groups at the C4-position of the thienopyridine ring has led to the discovery of compounds with bone anabolic activity.[21] Specifically, 3-amino-4-(4-phenyl-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide has shown promise in animal models of osteoporosis.[21] This highlights the versatility of the thienopyridine scaffold for targeting a diverse range of biological processes.

Experimental Protocols: Synthesis and Evaluation

The synthesis of thienopyridine derivatives is a key aspect of their development. Several synthetic routes have been established, with a focus on efficiency and scalability for commercial production.

General Synthesis of Racemic Clopidogrel

A common approach to synthesizing racemic clopidogrel involves the following key steps:[22][23][24]

  • Condensation: The synthesis often starts with the condensation of o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which can be achieved through a Strecker synthesis to yield a cyano intermediate.[23]

  • Hydrolysis: The resulting nitrile is then hydrolyzed to a carboxylic acid.[22][25] This step can be catalyzed by a phase-transfer catalyst under alkaline conditions.[22]

  • Esterification: The carboxylic acid is subsequently esterified to yield racemic clopidogrel.[22][25]

Kinetic Resolution of Racemic Clopidogrel

Since only the (S)-enantiomer of clopidogrel is pharmacologically active, a crucial step in its industrial production is the resolution of the racemic mixture.[22]

Protocol for Kinetic Resolution:

  • Dissolve racemic clopidogrel in a suitable solvent, such as toluene.

  • Add L-camphorsulfonic acid batchwise to the solution at room temperature.

  • Heat the mixture (e.g., to 50 °C) and then cool it to room temperature.

  • Allow the mixture to stir for an extended period (e.g., 48 hours) to facilitate the precipitation of the desired diastereomeric salt.

  • Filter, wash, and dry the resulting solid to obtain the (S)-(+)-clopidogrel-L-camphorsulfonate salt with high enantiomeric excess.

  • Treat the salt with a base, such as sodium bicarbonate, in a solvent like acetone to liberate the free base of (S)-(+)-clopidogrel.[22]

Evaluation of Antiplatelet Activity

The antiplatelet activity of thienopyridine derivatives is typically assessed using in vitro and in vivo models.

In Vitro Platelet Aggregation Assay:

  • Sample Preparation: Obtain platelet-rich plasma (PRP) from blood samples.

  • Incubation: Incubate the PRP with the test compound (or its active metabolite if available) at various concentrations.

  • Induction of Aggregation: Induce platelet aggregation by adding an agonist, most commonly ADP.

  • Measurement: Monitor the change in light transmittance through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound and determine the IC50 value.[26]

Conclusion: An Enduring Scaffold in Drug Discovery

The thienopyridine scaffold has firmly established its place in medicinal chemistry, primarily through its profound impact on cardiovascular medicine. The journey from the first-generation ticlopidine to the more refined clopidogrel and prasugrel showcases the power of medicinal chemistry in optimizing a lead structure for improved efficacy and safety. The intricate mechanism of action, centered on the irreversible inhibition of the P2Y12 receptor, and the complex metabolic activation pathways provide a fascinating case study in drug design and development. As research continues to uncover new biological activities associated with this versatile scaffold, the thienopyridine core is poised to remain a source of therapeutic innovation for years to come.

References

An In-depth Technical Guide to Thieno[2,3-c]pyridine-2-carboxylic Acid and Its Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Thieno[2,3-c]pyridine-2-carboxylic acid derivatives, with a particular focus on their potential as anticancer agents targeting Heat Shock Protein 90 (Hsp90). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Thieno[2,3-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Recent research has highlighted the potential of derivatives of this compound as potent anticancer agents.[1] These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines, operating through the inhibition of key cellular targets such as Hsp90.[1] This guide will delve into the synthesis of these compounds, present their biological activity data, detail the experimental protocols used for their evaluation, and illustrate the underlying signaling pathways.

Synthesis of Thieno[2,3-c]pyridine Derivatives

The synthesis of the target Thieno[2,3-c]pyridine derivatives involves a multi-step process, beginning with the formation of a key intermediate, ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. This intermediate is then subjected to a series of reactions to yield the final compounds.

A general synthetic route is outlined below:

Synthesis_Workflow A Starting Materials: - 4-piperidone - Ethyl cyanoacetate - Sulfur B Gewald Reaction A->B Morpholine C Intermediate: Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate B->C D Reaction with various sulfonyl chlorides C->D E N-Sulfonylation D->E F Intermediate: Sulfonamide derivatives E->F G Reaction with various amines F->G H Amide Coupling G->H I Final Products: Thieno[2,3-c]pyridine Derivatives (e.g., 6a-6k) H->I

Caption: General synthetic workflow for Thieno[2,3-c]pyridine derivatives.

Experimental Protocol: General Synthesis of Thieno[2,3-c]pyridine Derivatives (6a-k) [1]

  • Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: A mixture of 4-piperidone, ethyl cyanoacetate, and elemental sulfur in ethanol is treated with morpholine. The reaction mixture is heated and then stirred overnight at room temperature. The resulting precipitate is collected and recrystallized to yield the intermediate.

  • N-Sulfonylation: The intermediate is reacted with various substituted sulfonyl chlorides in the presence of a base like pyridine in a suitable solvent such as dichloromethane (DCM). The reaction is stirred at room temperature until completion.

  • Amide Coupling: The resulting sulfonamide derivative is then coupled with different amines. The carboxylic acid group of the sulfonamide is activated, and then the respective amine is added. The reaction is carried out in a suitable solvent and may require a coupling agent.

  • Purification: The final products are purified using techniques such as column chromatography or recrystallization. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods like FT-IR, ¹H-NMR, ¹³C-NMR, and HRMS.[1]

Biological Activity and Anticancer Screening

Derivatives of this compound have been screened for their anticancer activity against a panel of human cancer cell lines, including breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines.[1] The cytotoxicity of these compounds was evaluated using the MTT assay.

Quantitative Data from Anticancer Screening

The following tables summarize the percentage of cell growth inhibition and the IC50 values for the most potent compounds.

Table 1: Percentage of Cell Growth Inhibition of Thieno[2,3-c]pyridine Derivatives [1]

CompoundConcentration (µM)MCF7 (%)T47D (%)HSC3 (%)RKO (%)
6a 10095.3388.08--
1039.45---
1Weak---
6i 10095.3383.92--
1039.11---
1Weak---
Cisplatin 10097.4198.20--
1057.32---

Table 2: IC50 Values of Potent Thieno[2,3-c]pyridine Derivatives [1]

CompoundHSC3 (µM)T47D (µM)RKO (µM)
6i 10.811.712.4

Among the synthesized compounds, derivative 6i emerged as a particularly potent inhibitor across multiple cell lines, exhibiting a broad spectrum of anticancer activity.[1]

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability [2][3][4][5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Thieno[2,3-c]pyridine derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis using Propidium Iodide Staining [7][8][9][10][11]

  • Cell Treatment: Cells are treated with the test compound (e.g., compound 6i ) for a specific duration.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Mechanism of Action: Hsp90 Inhibition and Cell Cycle Arrest

The anticancer activity of these Thieno[2,3-c]pyridine derivatives is attributed to their ability to inhibit Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and signaling.

Hsp90_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 Effect of Thieno[2,3-c]pyridine Derivative (6i) Hsp90 Hsp90 ClientProteins Client Proteins (e.g., Akt, Cdk4, Raf-1) Hsp90->ClientProteins Chaperoning Proliferation Cell Proliferation & Survival ClientProteins->Proliferation Promotes Compound6i Thieno[2,3-c]pyridine Derivative (6i) Hsp90_inhibited Hsp90 Compound6i->Hsp90_inhibited Inhibits ClientProteins_degraded Client Proteins Hsp90_inhibited->ClientProteins_degraded No Chaperoning Degradation Ubiquitination & Proteasomal Degradation ClientProteins_degraded->Degradation Leads to G2Arrest G2 Phase Arrest Degradation->G2Arrest Results in CellDeath Cell Death G2Arrest->CellDeath Induces

Caption: Proposed mechanism of action via Hsp90 inhibition.

Inhibition of Hsp90 by compounds like 6i disrupts the chaperoning of these client proteins, leading to their misfolding, ubiquitination, and subsequent degradation by the proteasome.[1] This disruption of key signaling pathways ultimately results in cell cycle arrest and apoptosis. Specifically, compound 6i was found to induce G2 phase arrest in cancer cells, indicating its interference with the G2/M checkpoint of the cell cycle.[1]

Conclusion

Derivatives of this compound represent a promising class of anticancer agents. Their synthesis is achievable through established chemical routes, and they exhibit potent cytotoxic activity against a range of cancer cell lines. The mechanism of action, involving the inhibition of Hsp90 and subsequent induction of cell cycle arrest, provides a strong rationale for their further development as novel cancer therapeutics. Future studies should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on in vivo evaluations to assess their efficacy and safety in preclinical models.

References

Thieno[2,3-c]pyridine-2-carboxylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. Thieno[2,3-c]pyridine-2-carboxylic acid is a research chemical with limited publicly available safety and toxicological data. The information presented herein is compiled from available data for the compound and its close structural isomers. All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting, adhering to the principles of prudent practice and a thorough, substance-specific risk assessment.

Introduction

This compound (CAS No. 478149-00-7) is a heterocyclic organic compound belonging to the thienopyridine class.[1] Molecules containing the thienopyridine scaffold are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which have included antitumor, antimicrobial, and kinase inhibitory effects.[2] Given its potential utility in pharmaceutical research, a comprehensive understanding of its safe handling and properties is essential for researchers. This guide provides a summary of the known safety information, handling procedures, and physical and chemical properties.

Hazard Identification and Classification

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.

Signal Word: Warning

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): A comprehensive list of precautionary statements is provided in the detailed handling protocols below.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 478149-00-7[1]
Molecular Formula C₈H₅NO₂S[1]
Molecular Weight 179.20 g/mol [1]
Appearance Off-white solid (based on isomers)N/A
Purity Typically >95% for research gradesN/A
XLogP3 1.7[1]

Experimental Protocols: Safety and Handling

Adherence to strict laboratory protocols is mandatory when handling this compound due to its potential hazards.

Risk Assessment Workflow

Before handling, a thorough risk assessment should be performed. The following diagram illustrates a logical workflow for this process.

G cluster_assessment Risk Assessment cluster_handling Safe Handling Protocol cluster_emergency Emergency Response start Identify Compound: This compound review_data Review Available Data (SDS of Isomers, Literature) start->review_data assess_hazards Assess Potential Hazards (Irritant, Harmful if Swallowed) review_data->assess_hazards evaluate_exposure Evaluate Exposure Potential (Quantity, Duration, Procedure) assess_hazards->evaluate_exposure determine_controls Determine Control Measures (PPE, Ventilation) evaluate_exposure->determine_controls implement_controls Implement Controls (Fume Hood, PPE) determine_controls->implement_controls emergency_prep Ensure Emergency Equipment is Accessible (Eyewash, Shower) determine_controls->emergency_prep conduct_work Conduct Experiment implement_controls->conduct_work decontamination Decontaminate Work Area & Equipment conduct_work->decontamination waste_disposal Dispose of Waste (Follow Institutional Policy) decontamination->waste_disposal

Caption: Risk assessment and handling workflow for research chemicals.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (as per EU Standard EN166 or OSHA 29 CFR 1910.133).

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated. Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If handling as a powder or if dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. All handling of the solid should be performed in a chemical fume hood.

Handling and Storage
  • Handling:

    • Handle only in a well-ventilated area, preferably a certified chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Avoid formation of dust and aerosols.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents, bases, and amines.

First Aid Measures

The following diagram outlines the general first aid procedures.

G cluster_exposure Exposure Event cluster_response First Aid Response exposure Chemical Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. Seek medical attention if symptoms persist. inhalation->action_inhale action_skin Remove contaminated clothing. Wash with soap & water for 15 mins. skin->action_skin action_eye Rinse with water for 15 mins (remove contact lenses). Seek medical attention. eye->action_eye action_ingest Rinse mouth. Call Poison Center or doctor. Do NOT induce vomiting. ingestion->action_ingest

Caption: General first aid procedures for chemical exposure.

  • Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, consult a physician.

  • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor/physician immediately.

Fire-Fighting and Accidental Release Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Specific Hazards: Hazardous combustion products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.

  • Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

  • Accidental Release:

    • Ensure adequate ventilation and evacuate personnel.

    • Wear appropriate PPE.

    • Avoid dust formation.

    • Sweep up the material, place it into a suitable, closed container for disposal.

    • Do not let the product enter drains.

Toxicological and Biological Information

  • Toxicological Data: No specific quantitative toxicological data (e.g., LD50, LC50) for this compound has been identified in the public domain. It should be treated as a compound with unknown long-term health effects.

  • Biological Activity & Signaling Pathways: While the broader thienopyridine class is known for biological activity, no specific signaling pathways or mechanisms of action have been elucidated for this compound in available literature. Further research is required to determine its pharmacological profile.

Synthesis and Reactivity

While detailed experimental protocols for the synthesis of the title compound are scarce in peer-reviewed literature, methods for synthesizing Thieno[2,3-c]pyridine derivatives have been reported.[2][3] These often involve multi-step processes, such as the Pomeranz-Fritsch reaction followed by denitrogenative transformation.[2] The compound is a carboxylic acid and will likely exhibit typical reactions of this functional group. It is incompatible with strong bases, oxidizing agents, and amines.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant. Do not release into the environment.

This guide is intended to promote a culture of safety. Always consult institutional safety guidelines and perform a thorough risk assessment before beginning any new experimental work.

References

Commercial Availability and Technical Profile of Thieno[2,3-c]pyridine-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential therapeutic applications of Thieno[2,3-c]pyridine-2-carboxylic acid. While specific biological data for this exact molecule is limited in publicly available literature, this document draws upon research into the broader thieno[2,3-c]pyridine and thienopyridine classes of compounds to offer insights into its potential as a scaffold in drug discovery.

Commercial Availability

This compound (CAS No. 478149-00-7) is available from several chemical suppliers, typically for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of representative commercial sources.

SupplierCatalog NumberPurityAvailable Quantities
Amerigo ScientificCBB1100484ATL≥95%Contact for details
ChemUniverseP6290495%100 mg, Bulk
Frontier Specialty ChemicalsG14637Not specifiedContact for details

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below, based on data from publicly accessible chemical databases.[1]

PropertyValueSource
CAS Number 478149-00-7PubChem
Molecular Formula C₈H₅NO₂SPubChem
Molecular Weight 179.20 g/mol PubChem
IUPAC Name This compoundPubChem
Purity Typically ≥95%Commercial Suppliers

Synthesis and Experimental Protocols

General Synthesis of Thieno[2,3-c]pyridine Core

A common strategy for the synthesis of the thieno[2,3-c]pyridine scaffold involves the cyclization of a substituted thiophene precursor. One reported method involves a metal-free, three-step process starting from 2-acetylthiophene. This involves a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to form a thieno[2,3-c][2][3][4]triazolo[1,5-a]pyridine intermediate. The final step is an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core.[5]

G cluster_synthesis General Synthesis Workflow 2-Acetylthiophene 2-Acetylthiophene Triazolation Triazolation 2-Acetylthiophene->Triazolation Fused_Triazole Fused_Triazole Triazolation->Fused_Triazole Pomeranz-Fritsch Pomeranz-Fritsch Fused_Triazole->Pomeranz-Fritsch Fused_Thienotriazolopyridine Fused_Thienotriazolopyridine Pomeranz-Fritsch->Fused_Thienotriazolopyridine Denitrogenation Denitrogenation Fused_Thienotriazolopyridine->Denitrogenation Thieno_Pyridine_Core Thieno_Pyridine_Core Denitrogenation->Thieno_Pyridine_Core

A generalized workflow for the synthesis of the thieno[2,3-c]pyridine core.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

Given that derivatives of the thieno[2,3-c]pyridine scaffold have been investigated for their anticancer properties, a common initial screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cytotoxicity.[2][6]

Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, T47D, HSC3, or RKO).[2][6]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM).[2] Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[2]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathways and Mechanisms of Action

While the specific biological targets of this compound are not well-defined, the broader thienopyridine class has been shown to interact with key signaling pathways implicated in cancer and thrombosis.

Hsp90 Inhibition in Cancer

Several derivatives of the thieno[2,3-c]pyridine scaffold have been investigated as potential inhibitors of Heat Shock Protein 90 (Hsp90).[2][6][7] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

cluster_hsp90 Hsp90 Inhibition Pathway thieno Thieno[2,3-c]pyridine Derivative hsp90 Hsp90 thieno->hsp90 Inhibition client_proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) hsp90->client_proteins Chaperoning ubiquitination Ubiquitination and Proteasomal Degradation client_proteins->ubiquitination Degradation (upon Hsp90 inhibition) apoptosis Cell Cycle Arrest & Apoptosis ubiquitination->apoptosis

Proposed mechanism of action for thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.
P2Y12 Receptor Antagonism in Platelet Aggregation

The thienopyridine scaffold is famously the basis for antiplatelet drugs like clopidogrel.[3][8] These compounds act as antagonists of the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets. By blocking the binding of adenosine diphosphate (ADP) to the P2Y12 receptor, thienopyridines inhibit a key pathway in platelet activation and aggregation, which is central to the process of thrombosis.[3][8][9]

cluster_p2y12 P2Y12 Receptor Signaling Pathway adp ADP p2y12 P2Y12 Receptor adp->p2y12 gi Gi Protein p2y12->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp platelet_activation Platelet Activation & Aggregation camp->platelet_activation Leads to thieno Thienopyridine thieno->p2y12 Antagonizes

Mechanism of P2Y12 receptor antagonism by thienopyridines.

Conclusion

This compound is a commercially available compound that belongs to a class of heterocyclic scaffolds with demonstrated potential in medicinal chemistry. While further research is needed to elucidate the specific biological activities of this particular molecule, the known anticancer and antiplatelet activities of related thieno[2,3-c]pyridine and thienopyridine derivatives make it a valuable building block for the design and synthesis of novel therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a starting point for researchers interested in exploring the potential of this compound in their drug discovery programs.

References

Methodological & Application

Synthesis of Thieno[2,3-c]pyridine-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Thieno[2,3-c]pyridine-2-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer agents, notably as inhibitors of Heat Shock Protein 90 (Hsp90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Synthetic Strategies

The synthesis of the thieno[2,3-c]pyridine core can be achieved through several strategic routes. Two common and effective methods involve either constructing the thiophene ring onto a pre-existing pyridine scaffold or, conversely, forming the pyridine ring on a thiophene precursor. A notable modern approach employs a metal-free, three-step synthesis culminating in a Pomeranz-Fritsch-type reaction.

A prevalent method for synthesizing related 2-aminothiophene precursors, which can be further elaborated, is the Gewald reaction. This reaction involves the condensation of a carbonyl compound with an active methylene nitrile and elemental sulfur in the presence of a base.

This document will focus on a multi-step synthesis adaptable for various derivatives, starting from readily available materials.

Experimental Protocols

Protocol 1: Metal-Free Three-Step Synthesis of Thieno[2,3-c]pyridine Derivatives

This protocol outlines a metal-free approach for synthesizing thieno[2,3-c]pyridine derivatives, which is advantageous for avoiding metal contamination in final compounds intended for biological testing.[1] The synthesis proceeds in three main steps starting from 2-acetylthiophene.[1]

Step 1: One-Pot Triazolation

  • Reaction Setup: In a round-bottom flask, combine 2-acetylthiophene, sodium azide, and a suitable organic solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add an alkylating agent (e.g., 2,2-dimethoxyethyl bromide) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Isolation: Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole, can be purified by column chromatography.

Step 2: Modified Pomeranz-Fritsch Cyclization

  • Reaction Setup: Dissolve the triazole product from Step 1 in a suitable solvent, such as a mixture of trifluoroacetic acid and trifluoroacetic anhydride.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80°C) for several hours.

  • Work-up and Isolation: Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the fused thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine.

Step 3: Acid-Mediated Denitrogenative Transformation

  • Reaction Setup: The fused triazole from Step 2 is subjected to an acid-mediated denitrogenation. For the synthesis of the carboxylic acid, this step can be adapted. To obtain ester derivatives, which can then be hydrolyzed, the reaction is performed in the presence of a carboxylic acid as both solvent and nucleophile.[1]

  • Reaction Conditions: Heat the fused triazole in a carboxylic acid (e.g., acetic acid) at a high temperature (e.g., 100°C) for 1-3 hours.[1] This results in the formation of a thieno[2,3-c]pyridine-7-ylmethyl ester derivative.[1]

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and neutralized. The product is extracted, and the organic layer is dried and concentrated. Purification is achieved via column chromatography.

Step 4: Hydrolysis to this compound

A general procedure for the hydrolysis of a similar ester, benzo[b]thieno[2,3-c]pyridine-3-carboxylic acid methyl ester, can be adapted.[4]

  • Reaction Setup: Dissolve the ester derivative in methanol.

  • Addition of Base: Add a solution of sodium hydroxide in methanol (e.g., 1N solution).

  • Reaction Conditions: Reflux the mixture for 30 minutes.[4]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then store in a refrigerator overnight to allow for crystallization.[4] Collect the crystals by filtration. Suspend the crystals in water and acidify to a pH of 2-3 with 1N hydrochloric acid.[4] Stir the suspension at room temperature overnight. Collect the resulting precipitate by filtration to obtain the final this compound.[4]

Quantitative Data

The following tables summarize the reported yields and biological activities of various thieno[2,3-c]pyridine derivatives.

Table 1: Synthesis Yields of Thieno[2,3-c]pyridine Derivatives

CompoundSynthetic MethodStarting MaterialYield (%)Reference
Benzo[b]thieno[2,3-c]pyridine-3-carboxylic acidHydrolysis of methyl esterBenzo[b]thieno[2,3-c]pyridine-3-carboxylic acid methyl ester88%[4]
Thieno[2,3-c]pyridine-7-ylmethyl ester derivativesAcid-mediated denitrogenationThieno[2,3-c][1][2][3]triazolo[1,5-a]pyridineGood[1]

Table 2: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives

CompoundTargetCell LineIC50 (µM)Reference
6iHsp90HSC3 (Head and Neck Cancer)10.8[2][5]
6iHsp90T47D (Breast Cancer)11.7[2][5]
6iHsp90RKO (Colorectal Cancer)12.4[2][5]
17fVEGFR-2HCT-116 (Colorectal Cancer)2.80 ± 0.16[6]
17fVEGFR-2HepG2 (Liver Cancer)4.10 ± 0.45[6]
17fVEGFR-2N/A0.23 ± 0.03[6]
Sorafenib (Reference)VEGFR-2N/A0.23 ± 0.04[6]

Signaling Pathways and Mechanisms of Action

Thieno[2,3-c]pyridine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, namely the Hsp90 and VEGFR-2 pathways.

Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

Hsp90_Inhibition_Pathway cluster_stress Cellular Stress cluster_hsp90 Hsp90 Chaperone Cycle cluster_drug cluster_degradation Proteasomal Degradation cluster_outcome Cellular Outcome Stress Stress Hsp90 Hsp90 Stress->Hsp90 Client_Protein Oncogenic Client Proteins (e.g., Akt, Cdk4) Hsp90_Client_Complex Hsp90-Client Complex Folded_Protein Stable, Functional Oncoprotein Hsp90_Client_Complex->Folded_Protein ATP dependent folding Ubiquitination Ubiquitination Hsp90_Client_Complex->Ubiquitination Dissociation & Unfolding Cell_Cycle_Arrest Cell Cycle Arrest (G2 Phase) Apoptosis Apoptosis Thieno_Pyridine Thieno[2,3-c]pyridine Derivative Thieno_Pyridine->Hsp90 Inhibition Proteasome Proteasome Ubiquitination->Proteasome Ubiquitination->Cell_Cycle_Arrest Ubiquitination->Apoptosis Degradation Degraded Protein Fragments Proteasome->Degradation Hsp90Client_Protein Hsp90Client_Protein Hsp90Client_Protein->Hsp90_Client_Complex VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_drug cluster_outcome Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 Phosphorylated VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation PLC PLCγ pVEGFR2->PLC PI3K PI3K pVEGFR2->PI3K ERK ERK PLC->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Thieno_Pyridine Thieno[2,3-c]pyridine Derivative Thieno_Pyridine->pVEGFR2 Inhibition Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_silico In Silico Analysis Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro In Vitro Assays (e.g., MTT Assay) Characterization->In_Vitro Docking Molecular Docking Characterization->Docking IC50 IC50 Determination In_Vitro->IC50 Mechanism Mechanism of Action (Cell Cycle, Apoptosis) IC50->Mechanism ADME ADME Prediction Docking->ADME

References

Metal-Free Synthesis of Thieno[2,3-c]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif present in various biologically active compounds and functional materials.[1][2] Traditional syntheses of this core structure often rely on metal catalysts, which can lead to product contamination, increased costs, and more challenging purification processes.[1][2] This document details a robust, metal-free approach for the synthesis of diverse thieno[2,3-c]pyridine derivatives, proceeding through a 1,2,3-triazole-mediated denitrogenative transformation. This method offers mild reaction conditions and overcomes limitations associated with derivatization in conventional approaches.[1][2]

Overview of the Synthetic Strategy

The metal-free synthesis is a three-step process starting from the readily available 2-acetylthiophene. The key steps are:

  • One-pot triazolization: Formation of a 1,2,3-triazole intermediate.

  • Modified Pomeranz-Fritsch reaction: Cyclization to form a fused thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine system.

  • Acid-mediated denitrogenative transformation: Ring-opening of the triazole and subsequent reaction with nucleophiles to yield the final thieno[2,3-c]pyridine derivatives.[1][2]

This strategy allows for the synthesis of various substituted thieno[2,3-c]pyridines, including 7-(substituted methyl)thieno[2,3-c]pyridines, thieno[2,3-c]pyridine-7-ylmethyl esters, and imidazo[1,5-a]thieno[2,3-c]pyridines through different reaction mechanisms.[1][2]

Experimental Protocols

Step 1 & 2: Synthesis of thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine (Compound 2)

This procedure combines the initial triazolization and the subsequent cyclization.

Materials:

  • 2-acetylthiophene

  • (Dimethoxymethyl)dimethylamine

  • Sodium azide

  • Aminoacetaldehyde dimethyl acetal

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • A solution of 2-acetylthiophene (1.0 eq) in (dimethoxymethyl)dimethylamine (3.0 eq) is heated at 80 °C for 18 hours.

  • The reaction mixture is cooled, and the excess reagent is removed under reduced pressure.

  • The crude product is dissolved in methanol, and sodium azide (1.5 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) are added. The mixture is stirred at room temperature for 24 hours.

  • After completion, the solvent is evaporated, and the residue is dissolved in dichloromethane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the intermediate 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.

  • This intermediate is then dissolved in dichloromethane, and trifluoroacetic acid (10 eq) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 3 hours, after which it is carefully neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to afford the thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine (Compound 2).

Step 3: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines (General Procedure)

Materials:

  • Thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine (Compound 2)

  • Triflic acid (TfOH) (0.25 eq)

  • Nucleophile (e.g., Toluene, Anisole, Thiophene) (2.0 eq)

  • 1,2-Dichloroethane (1,2-DCE)

Procedure:

  • To a solution of Compound 2 (1.0 eq) and the nucleophile (2.0 eq) in 1,2-dichloroethane, add triflic acid (0.25 eq).

  • The reaction mixture is heated at 80 °C for 24 hours.

  • Upon completion, the reaction is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous phase is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 7-(substituted methyl)thieno[2,3-c]pyridine.

Step 3a: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Esters (General Procedure)

Materials:

  • Thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine (Compound 2) (0.25 mmol)

  • Carboxylic acid (e.g., Acetic acid, Propionic acid, Butyric acid) (2 mL)

Procedure:

  • A solution of Compound 2 (0.25 mmol) in the respective carboxylic acid (2 mL) is heated at 100 °C for 1-3 hours.[2]

  • After the reaction is complete, the mixture is cooled and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane, and the combined organic phases are dried and concentrated.

  • Purification by column chromatography affords the corresponding thieno[2,3-c]pyridine-7-ylmethyl ester.

Step 3b: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridines (General Procedure)

Materials:

  • Thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine (Compound 2)

  • Triflic acid (TfOH)

  • Nitrile (e.g., Acetonitrile, Propionitrile, Benzonitrile)

Procedure:

  • Compound 2 is reacted with the nitrile as the nucleophile under optimized acidic conditions (TfOH in 1,2-DCE at 80°C).[2]

  • This reaction proceeds via a transannulation mechanism involving a nitrilium intermediate that recyclizes.[2]

  • Standard aqueous workup and purification by column chromatography yield the imidazo[1,5-a]thieno[2,3-c]pyridine derivatives.[2]

Quantitative Data Summary

The following tables summarize the reaction conditions and isolated yields for the synthesis of various thieno[2,3-c]pyridine derivatives.

Table 1: Optimization of Reaction Conditions for Denitrogenative Transformation [4]

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1PTSAToluene110242
2PTSADioxane100245
3PTSA1,2-DCE802420
4TfOHToluene1102411
5TfOHDioxane1002448
6TfOH1,2-DCE802472

Table 2: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines [2]

ProductNucleophileYield (%) [a]
3aTetrabutylammonium bromide65
3bToluene72
3cAnisole68
3d1,3-Dimethoxybenzene75
3eThiophene60
3fFuran55
3gTrifluoroacetic acid45
3hTriflic acid40
[a] Isolated yields.

Table 3: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Esters [2]

ProductCarboxylic AcidTime (h)Yield (%) [a]
4a [b]1 M H₂SO₄/H₂O378
4bAcetic acid185
4cPropionic acid282
4dButyric acid280
4eIsobutyric acid375
4fPivalic acid370
[a] Isolated yields. [b] Reaction conditions for 4a: Compound 2 (0.25 mmol), 1 M H₂SO₄/H₂O (2 mL).

Table 4: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridines [2]

ProductNitrileYield (%) [a]
5aAcetonitrile70
5bPropionitrile65
5cBenzonitrile60
[a] Isolated yields.

Diagrams

Synthetic_Pathway cluster_start Starting Material cluster_step1 Step 1: One-pot Triazolization cluster_step2 Step 2: Pomeranz-Fritsch Cyclization cluster_step3 Step 3: Denitrogenative Transformation 2-Acetylthiophene 2-Acetylthiophene Triazole_Intermediate 1-(2,2-dimethoxyethyl)-5- (thiophen-2-yl)-1H-1,2,3-triazole 2-Acetylthiophene->Triazole_Intermediate 1. (MeO)2CHNMe2 2. NaN3, H2N(CH2)2CH(OMe)2 Fused_Triazole Thieno[2,3-c][1,2,3]triazolo- [1,5-a]pyridine Triazole_Intermediate->Fused_Triazole TFA, DCM Thieno_Pyridines Substituted Thieno[2,3-c]pyridines Fused_Triazole->Thieno_Pyridines TfOH, Nucleophile (e.g., Arene, Acid, Nitrile)

Caption: Overall synthetic workflow for metal-free thieno[2,3-c]pyridine synthesis.

Denitrogenation_Mechanisms cluster_nucleophilic Nucleophilic Insertion cluster_transannulation Transannulation Start Fused Triazole Intermediate Nuc_Attack Nucleophile (Arene, Carboxylic Acid) Start->Nuc_Attack Acid-mediated denitrogenation Nitrile_Attack Nitrile Nucleophile Start->Nitrile_Attack Acid-mediated denitrogenation Product_Substituted 7-(Substituted methyl)- thieno[2,3-c]pyridines & Thieno[2,3-c]pyridine-7-ylmethyl esters Nuc_Attack->Product_Substituted Product_Imidazo Imidazo[1,5-a]- thieno[2,3-c]pyridines Nitrile_Attack->Product_Imidazo Recyclization

Caption: Divergent pathways in the denitrogenative transformation step.

References

Application Notes and Protocols for the Synthesis of Thieno[2,3-c]pyridines via a Modified Pomeranz-Fritsch Reaction Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of thieno[2,3-c]pyridine derivatives. The described methodology utilizes a multi-step approach, featuring a key modified Pomeranz-Fritsch cyclization. Thieno[2,3-c]pyridines are a significant class of heterocyclic compounds that have garnered attention in pharmaceutical research due to their diverse biological activities, including their roles as kinase inhibitors and their potential in anticancer and antimicrobial therapies.[1][2]

Introduction

The thieno[2,3-c]pyridine scaffold is a core structure in various biologically active molecules.[2] Traditional synthetic routes to this skeleton can be limited by the availability of starting materials and the use of expensive or toxic metal catalysts.[1] The Pomeranz-Fritsch reaction, classically used for the synthesis of isoquinolines, offers a compelling strategy for the construction of the pyridine ring fused to a thiophene core.[3][4][5]

This document outlines a three-step, metal-free synthetic pathway for the preparation of substituted thieno[2,3-c]pyridines. The sequence begins with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch cyclization to form a key intermediate, and culminates in an acid-mediated denitrogenative transformation to yield the final products.[1][2] This approach provides a versatile and cost-effective route to a library of novel thieno[2,3-c]pyridine derivatives.

Overall Synthetic Strategy

The synthesis of thieno[2,3-c]pyridine derivatives is achieved through the following three-step process:

  • One-Pot Triazolation: Synthesis of the precursor, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.

  • Modified Pomeranz-Fritsch Cyclization: Intramolecular cyclization of the triazole precursor to form the thieno[2,3-c][1][3][4]triazolo[1,5-a]pyridine intermediate.

  • Acid-Mediated Denitrogenative Transformation: Conversion of the intermediate into various 7-substituted thieno[2,3-c]pyridine derivatives.

G A Step 1: One-Pot Triazolation B Step 2: Modified Pomeranz-Fritsch Cyclization A->B 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole C Step 3: Acid-Mediated Denitrogenative Transformation B->C Thieno[2,3-c][1,2,3]triazolo[1,5-a]pyridine D Thieno[2,3-c]pyridine Derivatives C->D

Caption: Three-step synthesis workflow for thieno[2,3-c]pyridines.

Experimental Protocols

Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (Acetal 1)

This one-pot triazolation reaction serves as the entry point for the synthesis.

Materials:

  • 2-Acetylthiophene

  • Aminoacetaldehyde dimethyl acetal

  • Sodium azide (NaN₃)

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

Procedure:

  • To a solution of 2-acetylthiophene (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in DMSO, add sodium azide (2.0 eq), iodine (1.2 eq), and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.

Step 2: Synthesis of Thieno[2,3-c][1][3][4]triazolo[1,5-a]pyridine (Intermediate 2) via Modified Pomeranz-Fritsch Cyclization

This key step involves an intramolecular cyclization under acidic conditions.

Materials:

  • 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (Acetal 1)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the acetal 1 (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (5.0 eq) to the cooled solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Carefully quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • The resulting crude product, thieno[2,3-c][1][3][4]triazolo[1,5-a]pyridine, is often used in the next step without further purification.

G cluster_0 Modified Pomeranz-Fritsch Cyclization A 1-(2,2-dimethoxyethyl)-5- (thiophen-2-yl)-1H-1,2,3-triazole B Protonation of Acetal A->B H₂SO₄ C Elimination of Methanol B->C D Intramolecular Electrophilic Aromatic Substitution C->D E Deprotonation D->E F Thieno[2,3-c][1,2,3]triazolo [1,5-a]pyridine E->F

Caption: Proposed mechanism for the modified Pomeranz-Fritsch cyclization.

Step 3: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Acid-Mediated Denitrogenative Transformation

The final step involves the reaction of the intermediate with various nucleophiles in the presence of an acid catalyst.

General Procedure:

  • To a solution of thieno[2,3-c][1][3][4]triazolo[1,5-a]pyridine (2 ) (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add the nucleophile (e.g., alcohol, carboxylic acid) and an acid catalyst (e.g., p-toluenesulfonic acid, PTSA).

  • Reflux the reaction mixture under a nitrogen atmosphere for the specified time (see Table 1).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 7-(substituted methyl)thieno[2,3-c]pyridine derivative.

Data Presentation

Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridine Derivatives [1]

EntryNucleophileSolventCatalystTime (h)ProductYield (%)
1Butanol1,2-DichloroethanePTSA127-(Butoxymethyl)thieno[2,3-c]pyridine85
2Propan-2-ol1,2-DichloroethanePTSA127-(Isopropoxymethyl)thieno[2,3-c]pyridine82
3Ethanol1,2-DichloroethanePTSA127-(Ethoxymethyl)thieno[2,3-c]pyridine78
4Methanol1,2-DichloroethanePTSA127-(Methoxymethyl)thieno[2,3-c]pyridine75

Table 2: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Ester Derivatives [1]

EntryCarboxylic AcidTemperature (°C)Time (h)ProductYield (%)
1Acetic Acid1001Thieno[2,3-c]pyridin-7-ylmethyl acetate92
2Propionic Acid1002Thieno[2,3-c]pyridin-7-ylmethyl propionate90
3Butyric Acid1003Thieno[2,3-c]pyridin-7-ylmethyl butyrate88

Applications and Significance

Thieno[2,3-c]pyridine derivatives are of significant interest to the pharmaceutical industry. These compounds have been investigated for a range of biological activities, including:

  • Anticancer Agents: Some derivatives have shown potent activity against various cancer cell lines.[6]

  • Kinase Inhibitors: The thienopyridine scaffold is present in the core structure of several kinase inhibitors.[2]

  • Anticoagulant Properties: Certain thienopyridine derivatives are known for their anticoagulant effects.[2]

  • Antimicrobial Effects: This class of compounds has also demonstrated antimicrobial activity.[2]

The synthetic route described herein, which avoids the use of metal catalysts, is environmentally friendly and cost-effective, making it an attractive method for the generation of diverse libraries of thieno[2,3-c]pyridine derivatives for drug discovery and development programs.[1]

G cluster_0 Biological Applications of Thieno[2,3-c]pyridines A Thieno[2,3-c]pyridine Core B Kinase Inhibition A->B C Anticancer Activity A->C D Anticoagulant Effects A->D E Antimicrobial Properties A->E

References

Application Notes and Protocols for Amide Coupling with Thieno[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thieno[2,3-c]pyridine scaffolds are significant heterocyclic motifs present in numerous biologically active compounds and pharmaceutical agents. The derivatization of these structures, particularly through the formation of amide bonds at the 2-carboxylic acid position, is a critical step in the synthesis of novel chemical entities for drug discovery and development. This document provides detailed protocols for the amide coupling of Thieno[2,3-c]pyridine-2-carboxylic acid with primary and secondary amines using two common and efficient coupling systems: HATU/DIPEA and EDC/HOBt.

Data Presentation: Comparison of Common Coupling Methods

The selection of an appropriate coupling reagent is crucial for achieving high yields and purity in amide synthesis. The following tables summarize representative quantitative data for the amide coupling of heterocyclic carboxylic acids, which can be extrapolated to this compound, using HATU and EDC/HOBt systems.

Table 1: HATU-Mediated Amide Coupling of Heterocyclic Carboxylic Acids

EntryAmineBase (Equivalents)SolventTime (h)Yield (%)Reference
1BenzylamineDIPEA (3.0)DMF389[1]
2MorpholineDIPEA (3.0)2-MeTHF385[1]
3AnilineDIPEA (5.0)DMF538[2]
4PiperidineDIPEA (3.0)DMF392[1][3]

Table 2: EDC/HOBt-Mediated Amide Coupling of Heterocyclic Carboxylic Acids

EntryAmineBase (Equivalents)SolventTime (h)Yield (%)Reference
1BenzylamineDIPEA (3.0)DMF1283[4]
2MorpholineDIPEA (3.0)DMF1285[4]
34-t-ButylanilineDIPEA (3.0)CH₃CN1058[2]
4Ammonium ChlorideNoneDMF1261[4]

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent, which is known for its high efficiency and low rate of racemization.[3][5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM, THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.). The reagents are typically added at room temperature. For sensitive substrates, the reaction mixture can be cooled to 0 °C before the addition of the coupling agent and base.[5]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 1 to 4 hours.[6]

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) to form a highly reactive HOBt ester intermediate, which then reacts with the amine. This method is particularly useful due to the water-soluble nature of the EDC urea byproduct, which simplifies purification.[4][7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).

  • Dissolution: Dissolve the mixture in anhydrous DMF.

  • Addition of Base and Coupling Agent: To the stirred solution, add DIPEA (3.0 eq.). Cool the reaction mixture to 0 °C in an ice bath.[4]

  • Coupling Reaction: Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure amide product.

Mandatory Visualizations

Diagram 1: General Workflow for Amide Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_acid Dissolve this compound in anhydrous solvent prep_amine Add Amine prep_acid->prep_amine prep_reagents Add Coupling Reagents (e.g., HATU/DIPEA or EDC/HOBt/DIPEA) prep_amine->prep_reagents stir Stir at Room Temperature (Monitor by TLC/LC-MS) prep_reagents->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Amide Product purify->product

Caption: General experimental workflow for the amide coupling of this compound.

Diagram 2: Logical Relationship in Amide Coupling

G CarboxylicAcid Thieno[2,3-c]pyridine-2- carboxylic acid ActivatedEster Activated Intermediate (e.g., O-acylisourea, HOBt ester) CarboxylicAcid->ActivatedEster activates Amine Primary or Secondary Amine AmideProduct Amide Product Amine->AmideProduct attacks CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->ActivatedEster forms Base Base (e.g., DIPEA) Base->CarboxylicAcid deprotonates ActivatedEster->AmideProduct reacts with Byproducts Byproducts (e.g., Urea, Salts) AmideProduct->Byproducts formed with

Caption: Logical relationship of key components in the amide coupling reaction.

References

Application Notes and Protocols: Thieno[2,3-c]pyridine-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging potential of the Thieno[2,3-c]pyridine-2-carboxylic acid scaffold in drug discovery, with a particular focus on its application in oncology. The document details the synthesis, biological activity, and proposed mechanism of action of derivatives of this scaffold, supported by experimental protocols and data.

Introduction

The Thieno[2,3-c]pyridine core is a promising heterocyclic scaffold that has garnered attention in medicinal chemistry due to its diverse biological activities. Derivatives have shown potential as antitumor, anticancer, and antimicrobial agents, with a significant focus on their role as kinase inhibitors.[1] This document will specifically explore the utility of this compound derivatives as anticancer agents, highlighting their activity as inhibitors of Heat Shock Protein 90 (Hsp90).

Anticancer Activity: Hsp90 Inhibition

Recent studies have identified Thieno[2,3-c]pyridine derivatives as potent inhibitors of Hsp90, a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and metastasis.[2][3] By inhibiting Hsp90, these compounds can simultaneously disrupt multiple oncogenic signaling pathways, making them attractive candidates for cancer therapy.[3]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of several Thieno[2,3-c]pyridine derivatives have been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values for two promising compounds are summarized in the table below.[2]

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)
6a Diethyl 2-(piperidin-1-ylacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylateHSC3 (Head and Neck)14.5
RKO (Colorectal)24.4
6i Diethyl 2-(thiomorpholinoacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylateHSC3 (Head and Neck)10.8
T47D (Breast)11.7
RKO (Colorectal)12.4
MCF7 (Breast)16.4

Table 1: IC50 values of Thieno[2,3-c]pyridine derivatives against various cancer cell lines.[2]

It is noteworthy that both compounds 6a and 6i showed no toxicity to normal fibroblast cell lines (PDL), suggesting a favorable therapeutic window.[2]

Signaling Pathway: Hsp90 Inhibition in Cancer

The anticancer activity of the Thieno[2,3-c]pyridine derivatives is attributed to their inhibition of Hsp90. This disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent degradation of numerous oncogenic client proteins. This multifaceted disruption of key cancer-related pathways ultimately leads to cell cycle arrest and apoptosis.[3][4]

Hsp90_Inhibition_Pathway cluster_hsp90 Thieno_Pyridine Thieno[2,3-c]pyridine Derivative Hsp90 Hsp90 Thieno_Pyridine->Hsp90 Inhibition Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, CDK4, HER2) Hsp90->Client_Proteins Stabilization & Activation Ubiquitin_Proteasome Ubiquitin-Proteasome System Degradation Degradation Client_Proteins->Degradation Misfolding leads to Proliferation Cell Proliferation & Survival Client_Proteins->Proliferation Degradation->Proliferation Inhibition of Apoptosis Apoptosis Degradation->Apoptosis Induction of

Caption: Hsp90 Inhibition Pathway by Thieno[2,3-c]pyridine Derivatives.

Experimental Protocols

Synthesis of Diethyl 2-(substituted acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (Compounds 6a-k)[2]

This protocol describes a general method for the synthesis of the anticancer Thieno[2,3-c]pyridine derivatives.

Workflow Diagram:

Synthesis_Workflow Start Ethyl 4-oxo-piperidine-1-carboxylate + Ethyl cyanoacetate + Sulfur Gewald Gewald Reaction Start->Gewald Intermediate3 Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine -3,6(5H)-dicarboxylate (3) Gewald->Intermediate3 Chloroacetylation Chloroacetylation (Chloroacetyl chloride, TEA) Intermediate3->Chloroacetylation Intermediate4 Intermediate 4 Chloroacetylation->Intermediate4 Nucleophilic_Sub Nucleophilic Substitution (Secondary Amine, THF) Intermediate4->Nucleophilic_Sub Final_Product Final Product (6a-k) Nucleophilic_Sub->Final_Product MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Treatment 3. Treat cells with varying concentrations of Thieno[2,3-c]pyridine derivatives Incubation1->Treatment Incubation2 4. Incubate for 48h Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add DMSO to dissolve formazan crystals Incubation3->Solubilization Absorbance 8. Measure absorbance at 570 nm Solubilization->Absorbance Analysis 9. Calculate % cell viability and IC50 values Absorbance->Analysis

References

Application Notes and Protocols: Thieno[2,3-c]pyridine-2-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of thieno[2,3-c]pyridine-2-carboxylic acid and its derivatives as potent kinase inhibitors. The protocols outlined below are intended to serve as a guide for the development of novel therapeutics targeting various kinases implicated in diseases such as cancer and inflammatory disorders.

Introduction

The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases.[1] This core structure is present in a range of biologically active molecules, including those with antitumor, anticancer, and c-Src inhibitory effects.[1] this compound, in particular, serves as a key intermediate for the synthesis of a diverse library of kinase inhibitors. Through modifications of the carboxylic acid group and substitutions on the heterocyclic ring system, researchers can fine-tune the potency and selectivity of these compounds against specific kinase targets. This document details the synthesis of the core scaffold, highlights its application in targeting key kinases, and provides protocols for inhibitor evaluation.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through a multi-step sequence, often starting from readily available thiophene-based precursors. A common strategy involves the construction of the fused pyridine ring onto the thiophene core. While various synthetic routes exist for thieno[2,3-c]pyridine derivatives, a general and adaptable metal-free approach has been reported.[1]

A key intermediate, ethyl thieno[2,3-c]pyridine-2-carboxylate, can be synthesized and subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

This protocol describes a method for the synthesis of a key aminothieno[2,3-c]pyridine intermediate.

Materials:

  • Appropriate starting materials (e.g., substituted 2-cyanothiophene and an active methylene compound)

  • Base (e.g., sodium ethoxide)

  • Ethanol

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve the starting materials in ethanol in the reaction vessel.

  • Add the base portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl Thieno[2,3-c]pyridine-2-carboxylate to this compound

This protocol outlines the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl thieno[2,3-c]pyridine-2-carboxylate

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

  • Methanol or ethanol

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve the ethyl thieno[2,3-c]pyridine-2-carboxylate in methanol or ethanol in the reaction vessel.

  • Add the aqueous NaOH or KOH solution to the mixture.

  • Heat the reaction mixture to reflux for a period of 30 minutes to several hours, monitoring the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dissolve the residue in water and acidify the solution to a pH of 2-3 with 1 M HCl to precipitate the carboxylic acid.[2]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.[2]

Protocol 3: General Procedure for Amide Coupling to Synthesize Thieno[2,3-c]pyridine-2-carboxamide Derivatives

This protocol describes the conversion of the carboxylic acid to various amide derivatives, a common strategy for creating libraries of kinase inhibitors.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a similar activating agent

  • Desired amine

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel with magnetic stirrer

Procedure:

  • Suspend the this compound in the anhydrous solvent under an inert atmosphere.

  • Add thionyl chloride dropwise at 0 °C and then stir the mixture at room temperature until a clear solution is formed.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in the anhydrous solvent.

  • In a separate flask, dissolve the desired amine in the anhydrous solvent.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired thieno[2,3-c]pyridine-2-carboxamide derivative.

Application in Kinase Inhibition

Thieno[2,3-c]pyridine-based compounds have been investigated as inhibitors of several important kinases. The data below summarizes the inhibitory activity of some derivatives.

Table 1: Inhibitory Activity of Thieno[2,3-c]pyridine Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (µM)Cell LineReference
6i Hsp9010.8HSC3 (Head and Neck Cancer)[3][4]
11.7T47D (Breast Cancer)[3][4]
12.4RKO (Colorectal Cancer)[3][4]
16.4MCF7 (Breast Cancer)[3]
6a Hsp9014.5HSC3 (Head and Neck Cancer)[3]
24.4RKO (Colorectal Cancer)[3]

Kinase Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and experimental workflows is crucial for understanding the mechanism of action and the process of inhibitor evaluation.

Signaling Pathway Diagrams

COT_Signaling_Pathway COT (MAP3K8) Signaling Pathway Stimulus Stimulus (e.g., LPS, TNF-α, IL-1β) IKBKB IKBKB Stimulus->IKBKB p105_COT_complex p105-COT-ABIN2 (Inactive Complex) IKBKB->p105_COT_complex Phosphorylation of p105 COT COT (MAP3K8) (Active) p105_COT_complex->COT Release & Activation MEK1_2 MEK1/2 COT->MEK1_2 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Transcription_Factors->Proinflammatory_Cytokines Gene Expression GRK2_Signaling_Pathway GRK2 Signaling Pathway GPCR GPCR (Agonist-bound) G_protein G Protein (αβγ) GPCR->G_protein Activation Phospho_GPCR Phosphorylated GPCR GRK2 GRK2 G_protein->GRK2 Recruitment of Gβγ GRK2->GPCR Phosphorylation Beta_Arrestin β-Arrestin Phospho_GPCR->Beta_Arrestin Binding Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization cSrc_Signaling_Pathway c-Src Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc_inactive c-Src (Inactive) (Tyr527-P) RTK->cSrc_inactive Recruitment cSrc_active c-Src (Active) (Tyr416-P) cSrc_inactive->cSrc_active Conformational Change & Autophosphorylation PTP Protein Tyrosine Phosphatase PTP->cSrc_inactive Dephosphorylation of Tyr527 Downstream_Pathways Downstream Pathways (e.g., Ras-MAPK, PI3K-Akt) cSrc_active->Downstream_Pathways Activation Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Pathways->Cellular_Responses Hsp90_Chaperone_Cycle Hsp90 Chaperone Cycle Hsp90_open Hsp90 (Open, ATP-bound) Hsp90_client_complex Hsp90-Client Complex Hsp90_open->Hsp90_client_complex Client Binding Client_Protein Unfolded/Misfolded Client Protein Client_Protein->Hsp90_client_complex Hsp70_Hop Hsp70/Hop Co-chaperones Hsp70_Hop->Hsp90_client_complex Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_client_complex->Hsp90_closed Conformational Change p23_Aha1 p23/Aha1 Co-chaperones p23_Aha1->Hsp90_closed ATP_hydrolysis ATP Hydrolysis Hsp90_closed->ATP_hydrolysis Hsp90_ADP Hsp90 (ADP-bound) ATP_hydrolysis->Hsp90_ADP Hsp90_ADP->Hsp90_open ADP/ATP Exchange Folded_Client Folded Client Protein Hsp90_ADP->Folded_Client Client Release Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow Start Start Compound_Prep Prepare Thieno[2,3-c]pyridine Inhibitor Dilution Series Start->Compound_Prep Add_Inhibitor Add Inhibitor to Reaction Wells Compound_Prep->Add_Inhibitor Kinase_Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, ATP) Kinase_Reaction_Setup->Add_Inhibitor Incubate_Reaction Incubate at Optimal Temperature Add_Inhibitor->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate for 40 min Stop_Reaction->Incubate_Stop Detect_ADP Add Kinase Detection Reagent (Converts ADP to ATP) Incubate_Stop->Detect_ADP Incubate_Detect Incubate for 30-60 min Detect_ADP->Incubate_Detect Measure_Luminescence Measure Luminescence Incubate_Detect->Measure_Luminescence Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for N-Acylation of Thienopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the N-acylation of thienopyridine derivatives, a crucial chemical transformation in the synthesis of various pharmacologically active compounds, including antiplatelet agents. The protocols outlined below are based on established chemical methodologies and can be adapted for various thienopyridine scaffolds and acylating agents.

Introduction

Thienopyridines are a class of heterocyclic compounds that form the core structure of several important drugs, such as the antiplatelet agents clopidogrel and prasugrel. The N-acylation of thienopyridines, particularly at a nitrogen atom of a substituent amino group or the pyridine ring itself (if not aromatic), is a key step in the synthesis of new derivatives and prodrugs. This process involves the formation of an amide bond, which can alter the compound's physicochemical properties, metabolic stability, and biological activity. For instance, amino acid prodrugs of 2-hydroxytetrahydrothienopyridine have been synthesized to create novel antiplatelet agents.

General Methodologies for N-Acylation

The N-acylation of thienopyridines can be achieved through several common synthetic methods. The choice of method often depends on the nature of the acylating agent and the specific thienopyridine substrate. Two prevalent methods are:

  • Reaction with Acyl Chlorides: This is a straightforward and widely used method where an aminothienopyridine is treated with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

  • Amide Coupling with Carboxylic Acids: This method involves the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid, facilitating its reaction with the aminothienopyridine. This is often used for creating peptide-like linkages.

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chloride

This protocol describes a general procedure for the N-acylation of an aminothienopyridine derivative using an acyl chloride in the presence of triethylamine as a base.

Materials:

  • Aminothienopyridine derivative

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve the aminothienopyridine derivative (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Separate the organic layer, dry it over anhydrous MgSO4 or Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acylated thienopyridine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product.

Protocol 2: N-Acylation using EDCI Coupling

This protocol details the N-acylation of an aminothienopyridine with a carboxylic acid using EDCI as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Materials:

  • Aminothienopyridine derivative

  • Carboxylic acid (e.g., N-Boc-L-amino acid)[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[1]

  • 4-Dimethylaminopyridine (DMAP)[1]

  • Anhydrous dichloromethane (DCM)[1]

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), the aminothienopyridine derivative (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM under a nitrogen atmosphere.[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Add EDCI (1.5 eq) portion-wise to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete, as monitored by TLC.[1]

  • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-acylated thienopyridine.

Data Presentation

The following table summarizes representative quantitative data for N-acylation reactions involving thienopyridine-related structures, as adapted from the literature.

Starting MaterialAcylating Agent/Coupling AgentBase/CatalystSolventTime (h)Yield (%)Reference
Thienopyridine derivativeAcyl chlorideTriethylamineDichloromethane2[2]
2-hydroxytetrahydrothienopyridine derivativeN-Boc-L-amino acid / EDCIDMAPDichloromethane471–86[1]
Aniline (model for amino-heterocycles)Acetic anhydrideNoneSolvent-free0.1-0.2590-98[3]
2-amino-4-methylpyridineAcetic anhydrideNone95[4]

Visualizations

Experimental Workflow for N-Acylation of Thienopyridines

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_reactants Dissolve Aminothienopyridine and Base (if applicable) in Anhydrous Solvent add_acyl Add Acylating Agent (e.g., Acyl Chloride or Carboxylic Acid + EDCI) prep_reactants->add_acyl Cool to 0°C react Stir at 0°C to RT (Monitor by TLC) add_acyl->react quench Quench Reaction (e.g., add Water) react->quench Reaction Complete extract Aqueous Workup (Wash with acid/base/brine) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography or Recrystallization) concentrate->purify final_product Pure N-Acylated Thienopyridine purify->final_product

Caption: General workflow for the N-acylation of thienopyridines.

Logical Relationship of N-Acylation Components

logical_relationship cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products thieno Aminothienopyridine (Nucleophile) base Base (e.g., Triethylamine) (Acid Scavenger) product N-Acylated Thienopyridine (Amide) thieno->product acyl_agent Acylating Agent (Electrophile) acyl_agent->product base->product facilitates coupling Coupling Agent (e.g., EDCI) (Activates Carboxylic Acid) coupling->product enables solvent Anhydrous Solvent (e.g., DCM) solvent->product provides medium byproduct Byproduct (e.g., HCl, Urea derivative)

Caption: Key components in the N-acylation of thienopyridines.

References

Application Notes and Protocols for the Analytical Characterization of Thieno[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Thieno[2,3-c]pyridine-2-carboxylic acid (C₈H₅NO₂S, Mol. Wt.: 179.20 g/mol ) is a heterocyclic compound belonging to the thienopyridine class.[1][2] Thienopyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer and antimicrobial properties.[3][4] Accurate and thorough analytical characterization is crucial to confirm the structure, purity, and other physicochemical properties of this molecule, ensuring reliable data for research and development.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize this compound.

Overall Analytical Workflow

The comprehensive characterization of a newly synthesized batch of this compound involves a multi-step process. It begins with purification of the crude product, followed by a series of spectroscopic and chromatographic analyses to confirm its structural identity and assess its purity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Integration & Confirmation Crude Crude Synthesized Product Purification Purification (Recrystallization / Chromatography) Crude->Purification Pure_Sample Purified Solid Sample Purification->Pure_Sample NMR NMR Spectroscopy (¹H, ¹³C) Pure_Sample->NMR Characterization MS Mass Spectrometry (HRMS) Pure_Sample->MS Characterization HPLC HPLC Analysis Pure_Sample->HPLC Characterization EA Elemental Analysis Pure_Sample->EA Characterization FTIR FT-IR Spectroscopy Pure_Sample->FTIR Characterization XRay X-Ray Crystallography (if single crystal) Pure_Sample->XRay Characterization Final_Confirmation Structure & Purity Confirmed NMR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation EA->Final_Confirmation

Caption: General workflow for the purification and analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR identifies the different carbon environments within the molecule. Advanced 2D NMR techniques like HSQC and HMBC can be used to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule.[3][5]

Experimental Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of the purified sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra on a 400 MHz or higher field spectrometer.[5][6]

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or the TMS signal (0.00 ppm).

Data Presentation:

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H ~13.0 - 14.0 broad singlet Carboxylic acid proton (-COOH)
¹H ~7.5 - 9.0 multiplet Aromatic protons on the pyridine and thiophene rings
¹³C ~160 - 170 singlet Carboxylic acid carbonyl carbon (-C OOH)

| ¹³C | ~115 - 155 | multiple signals | Aromatic carbons of the thieno[2,3-c]pyridine core |

Note: Actual chemical shifts may vary depending on the solvent and concentration. Data is extrapolated from similar thienopyridine structures.[6][7][8][9]

Mass Spectrometry (MS)

Application Note: Mass spectrometry is essential for determining the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition (molecular formula) of this compound.[3][6] Fragmentation patterns observed in the mass spectrum can also provide structural information.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule and can be run in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.[5]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range. For HRMS, a Time-of-Flight (TOF) or Orbitrap analyzer is typically used.[3]

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass for the expected molecular formula. The difference should be within a few parts per million (ppm).

Data Presentation:

Table 2: High-Resolution Mass Spectrometry Data for C₈H₅NO₂S

Ion Formula Ion Type Calculated m/z Found m/z
C₈H₆NO₂S⁺ [M+H]⁺ 180.0114 (Experimental Value)
C₈H₅NNaO₂S⁺ [M+Na]⁺ 202.0032 (Experimental Value)

| C₈H₄NO₂S⁻ | [M-H]⁻ | 178.0047 | (Experimental Value) |

Reference calculated exact mass for C₈H₅NO₂S is 179.00410 Da.[1]

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary method for assessing the purity of this compound. By separating the compound from potential impurities, HPLC provides a quantitative measure of purity, typically expressed as a percentage of the total peak area. This technique is critical for quality control in drug development.[10][11]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary for analysis.

  • Chromatographic System: Use a Reverse-Phase HPLC (RP-HPLC) system equipped with a C18 column.[11]

  • Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Analysis: Inject the sample solution and run the analysis. Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectrophotometry, often around 240-350 nm).[11]

  • Purity Calculation: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks.

Data Presentation:

Table 3: Example HPLC Method Parameters

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient e.g., 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time (tR) (Experimental Value)

| Purity (%) | (Experimental Value) |

Structural Confirmation Logic

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from multiple analytical methods. Each technique provides a piece of the puzzle, and together they build a conclusive case for the compound's identity.

Structural_Confirmation cluster_inputs Analytical Data Inputs cluster_deductions Information Deduced cluster_conclusion Final Confirmation MS HRMS Data (Accurate Mass) Formula Confirms Molecular Formula (C₈H₅NO₂S) MS->Formula EA Elemental Analysis (%C, H, N, S) EA->Formula FTIR FT-IR Data (Functional Groups) Func_Groups Identifies -COOH & Aromatic Rings FTIR->Func_Groups NMR NMR Data (¹H, ¹³C Connectivity) Scaffold Elucidates Carbon-Hydrogen Framework NMR->Scaffold Structure Confirmed Structure: This compound Formula->Structure Molecular Composition Func_Groups->Structure Functional Groups Scaffold->Structure Atomic Connectivity

Caption: Logical flow demonstrating how data from multiple analytical techniques converge to confirm the molecular structure.

Elemental Analysis

Application Note: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, and sulfur). This data is used to corroborate the molecular formula determined by mass spectrometry.[5][6]

Experimental Protocol:

  • Sample Preparation: Provide a high-purity, dried sample (typically 2-3 mg) in a pre-weighed tin capsule.

  • Analysis: The sample is combusted at high temperatures in an elemental analyzer. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Data Comparison: The experimentally determined weight percentages of C, H, N, and S are compared to the theoretical values calculated from the proposed molecular formula (C₈H₅NO₂S). The experimental values should be within ±0.4% of the calculated values.

Data Presentation:

Table 4: Elemental Analysis Data for C₈H₅NO₂S

Element Calculated (%) Found (%)
Carbon (C) 53.62 (Experimental Value)
Hydrogen (H) 2.81 (Experimental Value)
Nitrogen (N) 7.82 (Experimental Value)

| Sulfur (S) | 17.90 | (Experimental Value) |

X-ray Crystallography

Application Note: Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice. It yields detailed information on bond lengths, bond angles, and intermolecular interactions, offering definitive confirmation of the compound's constitution and stereochemistry.[5][12]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low, e.g., 100 K) using a monochromatic X-ray source (e.g., Cu Kα).[5]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Data Presentation:

Table 5: Example Crystallographic Data Presentation

Parameter Value
Crystal System (e.g., Monoclinic)
Space Group (e.g., P2₁/c)
a (Å) (Experimental Value)
b (Å) (Experimental Value)
c (Å) (Experimental Value)
α (°) (Experimental Value)
β (°) (Experimental Value)
γ (°) (Experimental Value)
Volume (ų) (Experimental Value)
Z (molecules/unit cell) (Experimental Value)

| R-factor | (Experimental Value) |

Note: Data presented is hypothetical as specific crystal structure data for the title compound is not available in the search results. An example for a related thieno[2,3-b]pyridine derivative showed a Triclinic, P-1 space group.[5]

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Thieno[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-c]pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural framework, consisting of a fused thiophene and pyridine ring, imparts distinct physicochemical properties that make them valuable scaffolds for the development of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these molecules. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of thieno[2,3-c]pyridine derivatives, including standardized experimental protocols and a summary of key spectral data.

Experimental Protocols

General Protocol for NMR Sample Preparation and Data Acquisition

A standardized protocol for the preparation and NMR analysis of thieno[2,3-c]pyridine derivatives is crucial for obtaining high-quality, reproducible data. The following is a general procedure based on common practices in the field.[1][2][3]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified thieno[2,3-c]pyridine derivative.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and its compatibility with subsequent chemical reactions, if any.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) to 0.00 ppm.

  • ¹H NMR Data Acquisition:

    • Record the ¹H NMR spectrum on a 300 MHz, 400 MHz, or higher field spectrometer.

    • Typical acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts, signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) to elucidate the proton environment and connectivity.

  • ¹³C NMR Data Acquisition:

    • Record the ¹³C NMR spectrum on the same instrument, typically operating at 75 MHz or 100 MHz for a 300 MHz or 400 MHz spectrometer, respectively.

    • A proton-decoupled sequence is generally used to simplify the spectrum, resulting in single lines for each unique carbon atom.

    • A wider spectral width (e.g., 0 to 200 ppm) is required compared to ¹H NMR.

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Workflow for NMR Spectral Analysis

The logical flow from sample preparation to final structure elucidation is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Prep Dissolve Thieno[2,3-c]pyridine in Deuterated Solvent Std Add Internal Standard (TMS) Prep->Std H1_Acq Acquire ¹H NMR Spectrum Std->H1_Acq C13_Acq Acquire ¹³C NMR Spectrum Std->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase & Baseline Correction FT->Phase Ref Reference to TMS Phase->Ref H1_Analysis Analyze ¹H Data: - Chemical Shift (δ) - Integration - Multiplicity - Coupling Constants (J) Ref->H1_Analysis C13_Analysis Analyze ¹³C Data: - Chemical Shift (δ) Ref->C13_Analysis Structure Structure Elucidation H1_Analysis->Structure C13_Analysis->Structure

Caption: Workflow for NMR spectral analysis of thieno[2,3-c]pyridine derivatives.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The chemical shifts of protons and carbons in thieno[2,3-c]pyridine derivatives are influenced by the electronic environment, which is dictated by the nature and position of substituents on the bicyclic ring system. The following tables summarize representative ¹H and ¹³C NMR data for the parent thieno[2,3-c]pyridine and some of its derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Selected Thieno[2,3-c]pyridine Derivatives in CDCl₃
Compound/ProtonH-2H-3H-4H-5H-7Other Protons
Thieno[2,3-c]pyridine 7.45 (d, J=5.3)7.21 (d, J=5.3)8.95 (s)7.58 (d, J=5.7)8.35 (d, J=5.7)-
Diethyl 2-acetamido-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate --4.65 (s, 2H)-3.82 (s, 2H)9.85 (s, 1H, NH), 4.25 (q, 4H, 2xCH₂), 2.15 (s, 3H, CH₃), 1.30 (t, 6H, 2xCH₃)
Diethyl 2-(2-(piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (6a) [1]--4.63 (s, 2H)-3.81 (s, 2H)10.11 (s, 1H, NH), 4.23 (q, 4H, 2xCH₂), 3.10 (s, 2H, CH₂), 2.54 (t, 4H, 2xCH₂), 1.63 (m, 4H, 2xCH₂), 1.45 (m, 2H, CH₂), 1.28 (t, 6H, 2xCH₃)
Diethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylate (6b) [1]--4.62 (s, 2H)-3.80 (s, 2H)10.10 (s, 1H, NH), 4.22 (q, 4H, 2xCH₂), 3.09 (s, 2H, CH₂), 2.95 (d, 2H, CH₂), 2.10 (t, 2H, CH₂), 1.65 (d, 2H, CH₂), 1.40 (m, 1H, CH), 1.28 (t, 6H, 2xCH₃), 0.92 (d, 3H, CH₃)

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Thieno[2,3-c]pyridine Derivatives in CDCl₃
Compound/CarbonC-2C-3C-3aC-4C-5C-7C-7aOther Carbons
Thieno[2,3-c]pyridine 124.2122.5131.8149.7120.3148.1156.2-
Diethyl 2-acetamido-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate 145.2110.5125.842.1-41.5155.7168.5 (C=O), 165.3 (C=O), 162.1 (C=O), 61.5 (CH₂), 60.8 (CH₂), 23.1 (CH₃), 14.5 (CH₃), 14.4 (CH₃)
Diethyl 2-(2-(piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (6a) [1]145.3110.6125.942.2-41.6155.7169.4 (C=O), 165.2 (C=O), 162.2 (C=O), 61.6 (CH₂), 60.9 (CH₂), 54.5 (CH₂), 42.7 (CH₂), 25.8 (CH₂), 23.9 (CH₂), 14.5 (CH₃), 14.4 (CH₃)
Diethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylate (6b) [1]145.3110.6125.942.2-41.6155.7169.3 (C=O), 165.2 (C=O), 162.2 (C=O), 61.6 (CH₂), 60.9 (CH₂), 54.1 (CH₂), 42.7 (CH₂), 34.2 (CH₂), 30.8 (CH), 21.8 (CH₃), 14.5 (CH₃), 14.4 (CH₃)

Conclusion

The ¹H and ¹³C NMR spectral data presented in this application note provide a valuable reference for the characterization of thieno[2,3-c]pyridine derivatives. The detailed protocols for sample preparation and data acquisition are intended to ensure the generation of high-quality and consistent results. By following these guidelines and utilizing the provided reference data, researchers can confidently elucidate and confirm the structures of novel thieno[2,3-c]pyridine compounds, thereby accelerating research and development in their respective fields.

References

Application Notes and Protocols for High-Throughput Screening of Thieno[2,3-c]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its derivatives have shown promise as inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics in areas such as oncology, inflammation, and autoimmune diseases.[1][2][3] High-throughput screening (HTS) plays a pivotal role in identifying lead compounds from large chemical libraries. This document provides detailed application notes and protocols for HTS assays relevant to the screening of thieno[2,3-c]pyridine libraries against key biological targets.

Key Biological Targets for Thieno[2,3-c]pyridine Libraries

Based on existing research, several protein kinases have been identified as potential targets for thieno[2,3-c]pyridine compounds, including:

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical mediator in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 is a key target for inflammatory and autoimmune diseases.[4][5][6][7]

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A crucial regulator of inflammation and programmed cell death (necroptosis), RIPK1 is a therapeutic target for inflammatory disorders and neurodegenerative diseases.[8][9][10][11]

  • Cancer Osaka Thyroid (COT) Kinase (MAP3K8): Involved in the MAPK signaling pathway, COT kinase is a target for cancer therapy.[1]

  • Heat Shock Protein 90 (Hsp90): A molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[12][13][14]

  • Proto-oncogene tyrosine-protein kinase (c-Src): A non-receptor tyrosine kinase involved in cancer development and progression.[2]

High-Throughput Screening Assays: Protocols and Data

This section details protocols for established HTS assays suitable for screening thieno[2,3-c]pyridine libraries against the aforementioned targets.

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of a purified kinase and are ideal for primary HTS campaigns to identify direct inhibitors.

This is a universal, fluorescence-based assay that measures the ADP produced during the kinase reaction.[4][8]

Experimental Protocol:

  • Compound Plating: Dispense 10 µL of thieno[2,3-c]pyridine library compounds at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM) and controls (positive and negative) into a 384-well plate.

  • Enzyme/Substrate Preparation: Prepare a solution containing the purified kinase (e.g., 7.5 nM IRAK4 or 0.12 µM RIPK1) and its substrate (e.g., 0.1 µg/µL MBP for IRAK4) in the appropriate kinase buffer.[4][8]

  • Kinase Reaction Initiation: Add 10 µL of the enzyme/substrate mix to each well of the compound plate.

  • ATP Addition: Initiate the kinase reaction by adding 10 µL of ATP solution (e.g., 10 µM for IRAK4, 50 µM for RIPK1).[4][8]

  • Incubation: Incubate the reaction plate at room temperature for 60-90 minutes.[4][6]

  • Detection: Add 20 µL of the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for active compounds.

Quantitative Data Summary:

TargetCompound TypeAssay FormatKey ParametersIC50 RangeReference
IRAK4Thieno[2,3-c]pyridine AnalogsTranscreener® ADP² FP7.5 nM IRAK4, 10 µM ATPNanomolar to Micromolar[4][6]
RIPK1Thieno[2,3-c]pyridine AnalogsTranscreener® ADP² FP0.12 µM RIPK1, 50 µM ATPNanomolar to Micromolar[8]

Experimental Workflow Diagram:

HTS_Biochemical_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Plating Compound Plating (Library & Controls) Reaction_Initiation Reaction Initiation (Add Enzyme/Substrate) Compound_Plating->Reaction_Initiation Enzyme_Substrate_Mix Enzyme/Substrate Preparation Enzyme_Substrate_Mix->Reaction_Initiation ATP_Addition ATP Addition Reaction_Initiation->ATP_Addition Incubation_Reaction Incubation (60-90 min, RT) ATP_Addition->Incubation_Reaction Detection_Mix Add Detection Mix Incubation_Reaction->Detection_Mix Incubation_Detection Incubation (60 min, RT) Detection_Mix->Incubation_Detection Read_Plate Read Plate (FP/TR-FRET) Incubation_Detection->Read_Plate Data_Analysis Data Analysis (% Inhibition, IC50) Read_Plate->Data_Analysis

Caption: High-throughput screening workflow for biochemical kinase assays.

This is a luminescence-based assay that measures the amount of ADP produced, which is proportional to kinase activity.[7][15]

Experimental Protocol:

  • Compound Plating: As described for the Transcreener® assay.

  • Kinase Reaction: Prepare a reaction mix containing the kinase, substrate, and test compounds. Initiate the reaction by adding ATP.

  • Incubation: Incubate at 30°C for a specified time (e.g., 120 minutes).[11]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine IC50 values.

IRAK4 Signaling Pathway Diagram:

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Cytokine_Production Pro-inflammatory Cytokine Production NFkB_MAPK->Cytokine_Production Thieno_pyridine Thieno[2,3-c]pyridine Inhibitor Thieno_pyridine->IRAK4

Caption: Simplified IRAK4 signaling pathway.

Cell-Based Assays

Cell-based assays measure the effect of compounds on cellular functions and are crucial for validating hits from primary screens in a more physiologically relevant context.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF7, T47D, HSC3, RKO) in 96-well plates at an appropriate density and allow them to adhere overnight.[12][14]

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-c]pyridine library compounds for 48-72 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Quantitative Data Summary for Hsp90 Inhibitor Screening:

Cell LineCompoundIC50 (µM)Reference
HSC3Compound 6i10.8[12][16]
T47DCompound 6i11.7[12][16]
RKOCompound 6i12.4[12][16]

Hsp90 Inhibition Logic Diagram:

Hsp90_Inhibition Hsp90 Hsp90 Client_Proteins Client Proteins (e.g., Kinases, Transcription Factors) Hsp90->Client_Proteins chaperones Degradation Client Protein Degradation Protein_Folding Proper Protein Folding & Stability Client_Proteins->Protein_Folding Cell_Proliferation Cancer Cell Proliferation & Survival Protein_Folding->Cell_Proliferation Thieno_pyridine Thieno[2,3-c]pyridine Inhibitor Thieno_pyridine->Hsp90 Thieno_pyridine->Degradation Apoptosis Apoptosis / Cell Cycle Arrest Degradation->Apoptosis

Caption: Mechanism of action for Hsp90 inhibitors.

This assay assesses the ability of compounds to block IRAK4-mediated downstream signaling in a cellular context by measuring the production of pro-inflammatory cytokines.[7]

Experimental Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).[7]

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the thieno[2,3-c]pyridine library compounds.

  • TLR Agonist Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to activate the IRAK4 signaling pathway.[7]

  • Incubation: Incubate the cells for a specified time to allow for cytokine production.

  • Cytokine Measurement: Collect the cell supernatant and measure the concentration of a downstream cytokine (e.g., TNF-α or IL-6) using an ELISA or a bead-based immunoassay.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production and determine the IC50 values.

RIPK1 Signaling in Necroptosis Diagram:

RIPK1_Necroptosis_Pathway TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome Necrosome Formation RIPK1->Necrosome MLKL MLKL RIPK3->MLKL P RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Thieno_pyridine Thieno[2,3-c]pyridine Inhibitor Thieno_pyridine->RIPK1

Caption: Simplified RIPK1 signaling in necroptosis.

Conclusion

The thieno[2,3-c]pyridine scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. The HTS assays and protocols outlined in this document provide a robust framework for screening thieno[2,3-c]pyridine libraries against a range of therapeutically relevant targets. A combination of biochemical and cell-based assays is recommended for a comprehensive screening campaign to identify and validate potent and selective lead compounds for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thieno[2,3-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thieno[2,3-c]pyridine-2-carboxylic acid. Our aim is to help you improve yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the Thieno[2,3-c]pyridine core structure?

A1: There are two primary strategies for constructing the Thieno[2,3-c]pyridine skeleton. The first involves building the pyridine ring onto a pre-existing thiophene derivative. The second strategy is to form the thiophene ring from a substituted pyridine precursor.[1] A notable metal-free approach involves a three-step synthesis starting from 2-acetylthiophene, which proceeds through a one-pot triazolization, a modified Pomeranz-Fritsch reaction, and finally an acid-mediated denitrogenative transformation to yield the Thieno[2,3-c]pyridine core.[1][2]

Q2: I am experiencing low yields in my synthesis. What are the general parameters I should optimize?

A2: Low yields can often be attributed to suboptimal reaction conditions. Key parameters to investigate for optimization include:

  • Catalyst: The choice and loading of the catalyst can significantly impact reaction efficiency.

  • Solvent: The polarity and boiling point of the solvent can influence reaction rates and equilibria.

  • Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions.

  • Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or product degradation.

One study on a related denitrogenative transformation to form Thieno[2,3-c]pyridine derivatives found that careful optimization of the acid catalyst and reaction temperature was crucial for achieving good yields.[2]

Q3: How can I synthesize the target molecule, this compound?

A3: A common and effective method involves the synthesis of a carboxylate ester precursor, such as methyl or ethyl Thieno[2,3-c]pyridine-2-carboxylate, followed by hydrolysis to the carboxylic acid. This approach allows for easier purification of the intermediate ester.

Q4: What are the typical conditions for hydrolyzing the ester to the carboxylic acid?

A4: Basic hydrolysis is a standard method for converting the ester to the carboxylic acid. This typically involves treating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a protic solvent like methanol or ethanol. The reaction is often heated to reflux to ensure complete conversion. Following hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid product. For a similar compound, benzo[b]thieno[2,3-c]pyridine-3-carboxylic acid methyl ester, hydrolysis with 1N sodium hydroxide in methanol followed by acidification yielded the carboxylic acid in 88% yield.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a synthetic route involving the formation and hydrolysis of an ester intermediate.

Problem Potential Cause Troubleshooting & Optimization
Low yield of the Thieno[2,3-c]pyridine-2-carboxylate ester Incomplete reaction during the cyclization step.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature, monitoring for any signs of product decomposition.- Screen different catalysts or bases that are reported for similar cyclization reactions.
Formation of side products.- Analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts. This can provide insight into the competing reaction pathways.- Adjust the stoichiometry of the reactants. For instance, using a slight excess of one reactant might favor the desired reaction.
Incomplete hydrolysis of the ester Insufficient base or reaction time.- Increase the equivalents of the base (e.g., from 1.5 to 3 equivalents).- Extend the reaction time and monitor the disappearance of the starting ester by TLC or LC-MS.- Consider using a stronger base, such as potassium hydroxide, if sodium hydroxide is not effective.
Poor solubility of the ester in the reaction medium.- Add a co-solvent, such as tetrahydrofuran (THF), to improve the solubility of the starting material.
Product "oils out" instead of crystallizing during purification The presence of impurities is lowering the melting point of the product.- Attempt to purify the crude product by column chromatography before recrystallization.- Try a different recrystallization solvent system. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be effective.
The boiling point of the recrystallization solvent is too high.- Choose a solvent with a lower boiling point.- Add a small amount of a "poorer" solvent to the hot solution to decrease the solubility and induce crystallization upon cooling.
Difficulty in isolating the carboxylic acid after hydrolysis The product is partially soluble in the acidic aqueous layer.- After acidification, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).- Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic product.

Experimental Protocols

Synthesis of Methyl Thieno[2,3-c]pyridine-2-carboxylate (Hypothetical Protocol based on related syntheses)

This protocol is a generalized procedure based on common organic synthesis techniques for related heterocyclic systems. Optimization will be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate starting materials for the cyclization reaction (e.g., a substituted pyridine and a thiophene precursor).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, DMF) and the chosen catalyst (e.g., a base like sodium ethoxide or an acid catalyst).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Hydrolysis of Methyl Thieno[2,3-c]pyridine-2-carboxylate

This protocol is adapted from the hydrolysis of a similar compound.[3]

  • Dissolution: Dissolve methyl Thieno[2,3-c]pyridine-2-carboxylate in methanol.

  • Base Addition: Add an aqueous solution of 1N sodium hydroxide (approximately 1.5-2 equivalents).

  • Reaction: Heat the mixture to reflux for 30 minutes to 2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate the precipitation of the sodium salt of the carboxylic acid.

  • Isolation of Salt: Collect the precipitated crystals by filtration.

  • Acidification: Suspend the collected crystals in water and adjust the pH to 2-3 with 1N hydrochloric acid.

  • Final Product Isolation: Stir the acidic suspension at room temperature to ensure complete protonation. Collect the precipitated this compound by filtration, wash with water, and dry.

Data Presentation

The following table summarizes yield data for the synthesis of Thieno[2,3-c]pyridine ester derivatives from a metal-free denitrogenative transformation reaction, which can serve as a benchmark for yield expectations in related syntheses.[1]

EntryCarboxylic Acid (Solvent)Time (h)Yield (%)
1Acetic acid175
2Propionic acid181
3Butyric acid178
4Isobutyric acid372
5Pivalic acid365

Visualizations

General Workflow for this compound Synthesis

G cluster_0 Synthesis of Ester Intermediate cluster_1 Hydrolysis start Starting Materials reaction Cyclization Reaction start->reaction Solvent, Catalyst workup Aqueous Work-up & Extraction reaction->workup purification_ester Purification (Chromatography/Recrystallization) workup->purification_ester ester Thieno[2,3-c]pyridine-2-carboxylate Ester purification_ester->ester hydrolysis Base Hydrolysis ester->hydrolysis Base, Solvent acidification Acidification hydrolysis->acidification purification_acid Purification (Filtration/Recrystallization) acidification->purification_acid final_product This compound purification_acid->final_product

Caption: General synthetic workflow from starting materials to the final carboxylic acid.

Troubleshooting Logic for Low Yield in Ester Synthesis

G start Low Yield of Ester check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Side Products Observed check_reaction->side_products New spots/peaks observed optimize_time Optimize Reaction Time incomplete->optimize_time optimize_temp Optimize Temperature incomplete->optimize_temp optimize_catalyst Optimize Catalyst/Base incomplete->optimize_catalyst identify_side_products Identify Side Products (LC-MS/NMR) side_products->identify_side_products solution1 Improved Yield optimize_time->solution1 optimize_temp->solution1 optimize_catalyst->solution1 adjust_stoichiometry Adjust Stoichiometry identify_side_products->adjust_stoichiometry solution2 Improved Yield adjust_stoichiometry->solution2

Caption: A logical approach to troubleshooting low yields in the ester synthesis step.

References

Technical Support Center: Overcoming Solubility Challenges with Thieno[2,3-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues associated with Thieno[2,3-c]pyridine-2-carboxylic acid. The following information is curated to assist in the successful design and execution of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic organic compound with a molecular formula of C₈H₅NO₂S and a molecular weight of approximately 179.20 g/mol .[1] Its rigid, planar structure contributes to strong intermolecular interactions within the crystal lattice, making it poorly soluble in aqueous solutions. This low aqueous solubility can be a significant hurdle in various experimental settings, particularly in biological assays and preclinical studies, potentially impacting data quality and reproducibility. The broader class of thienopyridines is known for its low water solubility, which often presents a major obstacle to their clinical application.[2]

Q2: What are the initial steps to take when dissolving this compound?

The initial approach to dissolving this compound should involve selecting an appropriate solvent. For non-aqueous applications, polar aprotic solvents are often a good starting point. For aqueous-based assays, creating a concentrated stock solution in an organic solvent followed by dilution into the aqueous medium is the standard procedure.

Q3: Which organic solvents are recommended for creating a stock solution?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many poorly soluble organic compounds, including those similar to this compound.[3] Other potential organic solvents include dimethylformamide (DMF) and ethanol. The choice of solvent will depend on the specific requirements and constraints of your experiment, including potential toxicity to biological systems.

Q4: How does pH influence the aqueous solubility of this compound?

As a carboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on pH. In acidic to neutral solutions, the carboxylic acid group will be protonated (-COOH), rendering the molecule less polar and thus less soluble in water. By increasing the pH to a basic level (typically above its pKa), the carboxylic acid group will deprotonate to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.

Q5: Are there other methods to improve the aqueous solubility of this compound?

Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like thienopyridines. These include the use of:

  • Co-solvents: Adding a water-miscible organic solvent to the aqueous medium can increase the solubility of hydrophobic compounds.

  • Excipients: The use of solubilizing agents such as cyclodextrins has been shown to be effective for other thienopyridine derivatives.[2]

  • Salt Formation: While related to pH adjustment, preparing a stable salt of the compound can be a viable strategy for formulation.

Troubleshooting Guides

Issue 1: The compound is not dissolving in DMSO.
  • Possible Cause: The compound may require more energy to overcome its crystal lattice energy. The DMSO may have absorbed water, reducing its solvating power for nonpolar compounds.

  • Troubleshooting Steps:

    • Increase Mixing: Vortex the solution vigorously for 1-2 minutes.

    • Gentle Heating: Warm the solution to 37-50°C in a water bath for a few minutes. Avoid excessive heat to prevent compound degradation.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes to break up any aggregates.

    • Use Anhydrous DMSO: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.

Issue 2: The compound precipitates out of solution when diluted into aqueous buffer/media.
  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The pH of the final solution may not be optimal for solubility.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Reduce the final concentration of the compound in your assay.

    • Adjust the pH of the Aqueous Medium: If your experimental conditions allow, increase the pH of the buffer or media to deprotonate the carboxylic acid and increase its solubility. A pH above the compound's pKa is recommended.

    • Use a Co-solvent System: Prepare the final solution with a small percentage of the organic stock solvent (e.g., 0.1-1% DMSO). Ensure this concentration is not toxic to your experimental system.

    • Incorporate a Solubilizing Agent: Consider the use of excipients like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous medium.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityNotes
Water (pH 7)Very LowExpected to be in the low µg/mL range based on similar thienopyridine structures.[2]
DMSOHighA common solvent for preparing concentrated stock solutions of poorly soluble compounds.
DMFHighSimilar to DMSO, a good alternative for stock solution preparation.
EthanolModerateMay require heating or sonication to achieve higher concentrations.
Aqueous Buffer (pH > 8)Moderate to HighSolubility is expected to increase significantly due to the formation of the carboxylate salt.

Disclaimer: The solubility values in this table are predictions based on the chemical structure and data from similar compounds. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 179.20 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh the Compound: Carefully weigh out 1.792 mg of this compound and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the Compound: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is fully dissolved. A clear solution should be obtained.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes or place it in a sonicator bath for a similar duration. Vortex again.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Visualizations

experimental_workflow start Start: Solubility Issue Encountered step1 Attempt to Dissolve in DMSO start->step1 check1 Is the solution clear? step1->check1 step2 Apply Gentle Heat (37-50°C) and/or Sonicate check1->step2 No step4 Prepare Dilution in Aqueous Buffer check1->step4 Yes check2 Is the solution clear? step2->check2 step3 Use Fresh, Anhydrous DMSO check2->step3 No check2->step4 Yes check3 Is the solution clear? step3->check3 check3->step4 Yes fail Consult Further or Consider Alternative Compound check3->fail No check4 Does a precipitate form? step4->check4 step5 Adjust pH of Aqueous Buffer (> pKa) check4->step5 Yes success Success: Compound Solubilized check4->success No check5 Does the precipitate dissolve? step5->check5 step6 Use a Co-solvent System (e.g., <1% DMSO) check5->step6 No check5->success Yes check6 Is the solution clear? step6->check6 step7 Consider Formulation with Excipients (e.g., Cyclodextrins) check6->step7 No check6->success Yes step7->success

Caption: Troubleshooting workflow for solubility issues.

signaling_pathway cluster_solution Aqueous Solution protonated R-COOH (Low Solubility) deprotonated R-COO⁻ + H⁺ (High Solubility) protonated->deprotonated Increase pH deprotonated->protonated Decrease pH low_ph Low pH (Acidic/Neutral) low_ph->protonated Favors high_ph High pH (Basic) high_ph->deprotonated Favors

Caption: pH-dependent solubility of a carboxylic acid.

References

Optimization of reaction conditions for thienopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thienopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for thienopyridines?

A1: The most prevalent and versatile methods for synthesizing the thienopyridine scaffold include the Gewald reaction, the Friedländer annulation, and variations of multicomponent reactions.[1][2][3][4][5] The choice of route often depends on the desired substitution pattern on the final molecule.

Q2: I am getting a low yield in my Gewald reaction. What are the potential causes and solutions?

A2: Low yields in the Gewald reaction can stem from several factors. The reaction is a multi-component condensation involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2][6] Key parameters to investigate include the reactivity of the carbonyl compound, the choice of base, reaction temperature, and solvent. In some cases, a two-step procedure, where the Knoevenagel condensation product is first isolated, can improve the yield.[7] Microwave irradiation has also been reported to improve yields and reduce reaction times.[2][6]

Q3: I am observing the formation of significant side products in my Friedländer synthesis of thienopyridines. How can I improve the selectivity?

A3: The Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can sometimes lead to side products due to self-condensation of the carbonyl compounds or alternative cyclization pathways.[3][8][9][10] Optimizing the catalyst (both acid and base catalysts can be used), temperature, and reaction time is crucial.[9][10] For instance, using a milder base or a Lewis acid catalyst can enhance regioselectivity.

Q4: How can I improve the purification of my final thienopyridine product?

A4: Purification challenges often arise from the presence of unreacted starting materials, catalysts, and side products. Standard chromatographic techniques such as column chromatography are commonly employed. The choice of solvent system for chromatography is critical and should be optimized based on the polarity of the target compound and impurities, as determined by thin-layer chromatography (TLC). Recrystallization can also be an effective purification method if a suitable solvent is found.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure the catalyst is fresh and of the correct stoichiometry.
Low reaction temperatureGradually increase the reaction temperature while monitoring the reaction progress by TLC. Some syntheses require high temperatures (e.g., 150-220°C).[10]
Inappropriate solventThe solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common solvents include ethanol, DMF, and toluene.
Poor quality of starting materialsVerify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Multiple Products Observed on TLC Non-specific reactionOptimize the reaction temperature and time. Lowering the temperature may increase selectivity.
Competing side reactionsRe-evaluate the choice of catalyst and base. A less reactive base or a different catalyst might favor the desired reaction pathway.
Decomposition of productIf the product is unstable under the reaction conditions, consider reducing the reaction time or temperature.
Difficulty in Isolating the Product Product is highly soluble in the work-up solventModify the work-up procedure, for example, by using a different extraction solvent or by employing precipitation techniques.
Product forms an emulsion during extractionAdd brine or a small amount of a different organic solvent to break the emulsion.
Inconsistent Results Variations in reaction setupEnsure consistent stirring speed, heating, and inert atmosphere (if required) across all experiments.
Moisture in reagents or solventsUse anhydrous solvents and dry reagents, especially for moisture-sensitive reactions.

Optimization of Reaction Conditions: Data Summary

The following tables summarize quantitative data from various studies on the optimization of thienopyridine synthesis.

Table 1: Effect of Catalyst on the Yield of Thieno[2,3-b]pyridines via Friedländer Annulation

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol801245
2Piperidine (20)Ethanol80678
3p-TsOH (10)Toluene110885
4Iodine (15)Solvent-free120292
5Nd(NO₃)₃·6H₂O (10)Ethanol80495

This table is a representative summary based on typical findings in the literature; actual results may vary.[9]

Table 2: Influence of Base and Solvent on Gewald Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineEthanol70290
2TriethylamineDMF60485
3PiperidineMethanol65388
4K₂CO₃Acetonitrile80575

This table is a representative summary based on typical findings in the literature; actual results may vary.[1][11]

Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Aminothiophenes

  • To a solution of the ketone or aldehyde (10 mmol) and the α-cyanoester (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).

  • Add a base, such as morpholine or triethylamine (15 mmol), dropwise to the mixture.

  • Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC.[11]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Friedländer Annulation for Thienopyridine Synthesis

  • In a round-bottom flask, combine the 2-aminothiophene-3-carbaldehyde (or ketone) (5 mmol) and the active methylene compound (e.g., a ketone or ester) (5.5 mmol).

  • Add a solvent such as ethanol or toluene (20 mL) and the chosen catalyst (e.g., piperidine, p-TsOH).

  • Reflux the mixture for the time determined by reaction monitoring (typically 2-12 hours).[9][10]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visual Guides

TroubleshootingWorkflow start Low Yield or Side Products Observed check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst Type and Loading check_conditions->optimize_catalyst Conditions OK modify_workup Modify Workup and Purification Protocol optimize_catalyst->modify_workup Catalyst Optimized success Improved Yield and Purity modify_workup->success Purification Improved

Caption: A general troubleshooting workflow for thienopyridine synthesis.

GewaldReactionMechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization ketone Ketone/Aldehyde intermediate1 Stable Intermediate ketone->intermediate1 cyanoester α-Cyanoester cyanoester->intermediate1 intermediate2 Thiiranium Intermediate intermediate1->intermediate2 Base sulfur Sulfur (S₈) sulfur->intermediate2 product 2-Aminothiophene intermediate2->product Tautomerization

Caption: Key steps in the Gewald reaction mechanism.

SyntheticRouteSelection start Desired Thienopyridine Substitution Pattern? gewald Gewald Reaction start->gewald Polysubstituted 2-aminothiophene precursor friedlander Friedländer Annulation start->friedlander Ortho-amino thiophene aldehyde/ketone precursor multicomponent Multicomponent Reaction start->multicomponent One-pot synthesis with diverse substituents

Caption: Decision tree for selecting a synthetic route.

References

Technical Support Center: Purification of Thieno[2,3-c]pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Thieno[2,3-c]pyridine-2-carboxylic acid and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound analogs?

A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography over silica gel.[1][2] The choice between these methods depends on the nature and quantity of the impurities.

Q2: My this compound analog appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A2: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[3] To mitigate this, consider using silica gel that has been deactivated with a base, such as triethylamine.[3] Alternatively, using a different stationary phase like neutral or basic alumina can be a viable solution.[3]

Q3: I'm observing significant peak tailing during column chromatography. What is causing this and how can it be resolved?

A3: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[3] This is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[3] Adding a small amount of a competing base, like 0.1-1% triethylamine, to your eluent system can help minimize this effect.[3]

Q4: What are some potential impurities I should be aware of during the purification of this compound analogs?

A4: Potential impurities can include unreacted starting materials, reagents from the synthesis (e.g., organometallic catalysts), and side-products from incomplete reactions.[4] For instance, if the carboxylic acid is generated via the hydrolysis of an ester, the corresponding ester could be a major impurity.[4]

Q5: How can I assess the purity of my final product?

A5: The purity of your this compound analog can be determined using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Melting point analysis can also provide a good indication of purity.[4]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of forming crystals. The boiling point of the solvent is too high, the solution is supersaturated, or impurities are lowering the melting point.[4]Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to decrease solubility.[4]
Compound does not dissolve in the chosen solvent, even with heating. The solvent's polarity may be too low.[4]Try a more polar solvent. Alternatively, use a solvent mixture by dissolving the compound in a "good" solvent and then adding a "poor" solvent dropwise until the solution becomes turbid, then heat to redissolve and cool slowly.[4]
Poor recovery of the purified product. The compound may be too soluble in the chosen solvent, or too much solvent was used.Cool the solution in an ice bath to maximize crystal formation. Reduce the volume of the solvent.
Colored impurities remain in the final crystals. The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. The chosen eluent system is not optimal.Use Thin-Layer Chromatography (TLC) to determine a more effective solvent system. An ideal system will give your target compound an Rf value between 0.2 and 0.4.[3]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[3]
Cracks appear in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[3]

Experimental Protocols

Protocol 1: Recrystallization of a this compound Analog

This protocol is a general guideline and may require optimization for specific analogs.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold. Ethanol is often a good starting point.[2]

  • Dissolution: In a flask, add the crude this compound analog and the minimum amount of the chosen hot solvent to fully dissolve the compound.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of a this compound Analog

This protocol is a general procedure and should be adapted based on TLC analysis.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. A good starting point for many thienopyridine derivatives is a mixture of hexanes and ethyl acetate.[1] For carboxylic acid analogs, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent streaking.

  • Column Packing:

    • Insert a cotton or glass wool plug at the bottom of a glass chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the packed silica gel.

    • Wash the column with the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel.

    • Allow the sample to absorb completely onto the silica.

  • Elution:

    • Begin eluting with the predetermined mobile phase, starting with a lower polarity and gradually increasing it if necessary.

    • Collect fractions in separate test tubes or flasks.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound analog.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude Product (this compound analog) Recrystallization Recrystallization CrudeProduct->Recrystallization High Polarity Impurities ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Close Polarity Impurities Analysis Purity Assessment (HPLC, LC-MS, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General purification workflow for this compound analogs.

troubleshooting_logic Start Purification Issue Identified CheckPurity Assess Purity (TLC, LC-MS) Start->CheckPurity ImpurityType Identify Impurity Type (Starting Material, Side Product) CheckPurity->ImpurityType Recrystallization Recrystallization Issues ImpurityType->Recrystallization Polar Impurities Chromatography Chromatography Issues ImpurityType->Chromatography Non-polar/ Similar Impurities OilingOut Oiling Out? Recrystallization->OilingOut PoorSeparation Poor Separation? Chromatography->PoorSeparation ChangeSolvent Adjust Solvent System OilingOut->ChangeSolvent Yes OptimizeEluent Optimize Eluent (add base/acid) PoorSeparation->OptimizeEluent Yes

Caption: Troubleshooting logic for purification of this compound analogs.

References

Common side reactions in the synthesis of thieno[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thieno[2,3-c]pyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thieno[2,3-c]pyridines, categorized by the synthetic method.

Method 1: Gewald Reaction for Tetrahydrothieno[2,3-c]pyridines

The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes, which are key precursors for certain thieno[2,3-c]pyridines. A common application is the reaction of an N-substituted 4-piperidone with a cyano-active methylene compound and elemental sulfur.

Problem 1: Low or No Yield of the Desired 2-Aminotetrahydrothieno[2,3-c]pyridine

Possible Causes & Solutions:

  • Cause: Inefficient Knoevenagel condensation, the initial step between the piperidone and the active methylene nitrile.

  • Solution: Ensure anhydrous conditions and use an appropriate base catalyst. Morpholine or triethylamine are commonly used. The choice of solvent can also be critical; polar aprotic solvents like DMF or ethanol are often effective.

  • Cause: Dimerization of the α,β-unsaturated nitrile intermediate. This is a known side reaction in the Gewald process.[1]

  • Solution: Dimerization can sometimes be minimized by carefully controlling the reaction temperature and the rate of addition of the reagents. Under certain conditions, the dimer can potentially be converted to the desired product, so adjusting reaction time and temperature may be beneficial.[1]

  • Cause: Poor quality of elemental sulfur or improper activation.

  • Solution: Use finely powdered, high-purity sulfur. Ensure the reaction temperature is sufficient to facilitate the reaction with sulfur, typically refluxing in a suitable solvent.

Problem 2: Formation of an Unexpected Dimeric Byproduct

Possible Cause & Solution:

  • Cause: The α,β-unsaturated nitrile intermediate, formed from the Knoevenagel-Cope condensation, can undergo a Michael addition with another molecule of the intermediate, followed by a Thorpe cyclization to form a dimeric hexa-1,3-diene derivative.[1] This is a significant competing reaction pathway.[1]

  • Solution: The yield of the dimer is highly dependent on reaction conditions.[1] To favor the formation of the desired 2-aminothiophene, it is crucial to optimize the base, solvent, and temperature. In some instances, the dimer might be the major product.[1] A "redesigned" Gewald procedure might be necessary if the dimer is the consistently favored product.[1]

Problem 3: Hydrolysis of the Nitrile Group

Possible Cause & Solution:

  • Cause: The presence of water and acidic or basic conditions during the reaction or work-up can lead to the hydrolysis of the nitrile group to an amide or a carboxylic acid.[2][3][4][5][6]

  • Solution: Ensure all reagents and solvents are anhydrous. If hydrolysis occurs during work-up, minimize the exposure to acidic or basic aqueous solutions and consider alternative purification methods that do not involve significant contact with water.

Method 2: Pomeranz-Fritsch-type Cyclization for Thieno[2,3-c]pyridines

This approach typically involves the condensation of a 2-thiophenecarboxaldehyde with an aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization to form the thieno[2,3-c]pyridine core.

Problem 1: Incomplete Cyclization and Low Yield of Thieno[2,3-c]pyridine

Possible Causes & Solutions:

  • Cause: Insufficiently strong acid catalyst or inappropriate reaction temperature. The Pomeranz-Fritsch reaction generally requires strong acid catalysis.[7]

  • Solution: A variety of acids can be used, including concentrated sulfuric acid, polyphosphoric acid (PPA), or Lewis acids like trifluoroacetic anhydride.[7] Optimization of the acid catalyst and reaction temperature is crucial.

  • Cause: The intermediate Schiff base or the subsequent benzylamine derivative is not stable under the reaction conditions.

  • Solution: A modified procedure, such as hydrogenation of the Schiff base to the more stable benzylamine before cyclization, can sometimes improve yields.

Problem 2: Formation of Isomeric Byproducts

Possible Cause & Solution:

  • Cause: If a substituted 2-thiophenecarboxaldehyde is used, the cyclization may not be completely regioselective, leading to the formation of isomeric thienopyridines.

  • Solution: The regioselectivity of the cyclization is influenced by the electronic and steric effects of the substituents on the thiophene ring. Careful selection of the starting materials and reaction conditions is necessary. In some cases, separation of the isomers by chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: In the Gewald synthesis of a 2-aminotetrahydrothieno[2,3-c]pyridine, I am observing a significant amount of a high-molecular-weight byproduct. What could this be?

A1: A common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate.[1] This occurs through a Michael addition followed by a Thorpe cyclization.[1] The formation of this dimer is competitive with the desired thiophene ring formation. To minimize this, you can try altering the reaction conditions such as temperature, base, and solvent. In some cases, the dimer can be the major product.[1]

Q2: My Pomeranz-Fritsch-type cyclization to form a thieno[2,3-c]pyridine is giving a very low yield. What are the key parameters to optimize?

A2: The success of the Pomeranz-Fritsch cyclization is highly dependent on the acid catalyst and the reaction temperature.[7] Strong acids like concentrated sulfuric acid or polyphosphoric acid are often required. The temperature needs to be high enough to promote cyclization but not so high that it leads to decomposition. It is also beneficial to ensure the purity of your starting 2-thiophenecarboxaldehyde and aminoacetaldehyde acetal.

Q3: I am using a Fiesselmann-type synthesis to construct the thiophene ring onto a pyridine precursor. What are the potential side products?

A3: A known variation of the Fiesselmann synthesis can lead to different products depending on the reaction conditions. For instance, in the absence of an alcohol, a thioacetal may be generated as a byproduct instead of the desired thiophene.[8] If a nitrile group is present instead of an ester, 3-aminothiophenes can be formed.[8] Careful control of the reagents and reaction conditions is necessary to favor the desired product.

Q4: During the work-up of my thieno[2,3-c]pyridine synthesis, which has a nitrile substituent, I am losing a significant amount of product and isolating a compound with a different IR spectrum. What might be happening?

A4: It is likely that the nitrile group is undergoing hydrolysis to an amide or a carboxylic acid, especially if you are using strongly acidic or basic aqueous conditions during your work-up.[2][3][4][5][6] To avoid this, try to perform a neutral work-up if possible, or use anhydrous solvents for extraction and purification. You can confirm the hydrolysis by checking for the characteristic C=O stretch of an amide or carboxylic acid in the IR spectrum of the byproduct.

Experimental Protocols

1. General Procedure for the Gewald Synthesis of 2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile [9]

A mixture of 1-isopropyl-4-piperidone, malononitrile, and elemental sulfur in ethanol is treated with a catalytic amount of an organic base such as morpholine or triethylamine. The mixture is then heated at reflux for several hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol.

2. General Procedure for the Pomeranz-Fritsch Synthesis of Thieno[2,3-c]pyridine [10]

A 2-thiophenecarboxaldehyde is condensed with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base. This intermediate can be isolated or used directly. The Schiff base is then treated with a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, and heated to induce cyclization. After the reaction is complete, the mixture is carefully quenched with ice and neutralized with a base. The product is then extracted with an organic solvent, and the solvent is evaporated. The crude product can be purified by chromatography or distillation under reduced pressure.

Quantitative Data

Reaction TypeStarting MaterialsProductByproduct(s)ConditionsYield of ProductYield of Byproduct(s)Reference
Gewald Reaction1-isopropyl-4-piperidone, malononitrile, sulfur2-Amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridineDimer of α,β-unsaturated nitrileEthanol, morpholine (cat.), reflux85%Not specified[9]
Triazole-mediated SynthesisFused 1,2,3-triazole7-(butoxymethyl)thieno[2,3-c]pyridine-1,2-DCE, TfOH, 80 °C, 24h72%-[11][12]
Triazole-mediated SynthesisFused 1,2,3-triazole7-(butoxymethyl)thieno[2,3-c]pyridine-Toluene, PTSA, 110 °C, 24h2%-[11][12]

Visualizations

Signaling Pathways and Experimental Workflows

Logical Workflow for Troubleshooting Low Yield in Thieno[2,3-c]pyridine Synthesis

low_yield_troubleshooting start Low Yield of Thieno[2,3-c]pyridine check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze_byproducts impure_sm Impure Starting Materials check_purity->impure_sm incorrect_conditions Incorrect Reaction Conditions check_conditions->incorrect_conditions side_reaction Side Reaction Occurring analyze_byproducts->side_reaction purify_sm Purify Starting Materials impure_sm->purify_sm optimize_conditions Optimize Reaction Conditions incorrect_conditions->optimize_conditions modify_synthesis Modify Synthetic Strategy or Conditions to Minimize Side Reaction side_reaction->modify_synthesis

Caption: A flowchart for troubleshooting low yields in thieno[2,3-c]pyridine synthesis.

Reaction Pathway for Gewald Synthesis and a Common Side Reaction

gewald_reaction_pathway ketone N-substituted 4-piperidone knoevenagel Knoevenagel-Cope Condensation ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Sulfur (S8) intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate gewald_product 2-Aminotetrahydro- thieno[2,3-c]pyridine intermediate->gewald_product + Sulfur, Base dimer Dimeric Byproduct intermediate->dimer Michael Addition + Thorpe Cyclization

Caption: The reaction pathway of the Gewald synthesis and the competing dimerization side reaction.

References

Troubleshooting unexpected results in thienopyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of thienopyridines. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions and detailed protocols to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed cross-coupling reactions with thienopyridine substrates often problematic?

A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring of the thienopyridine scaffold. This nitrogen can coordinate strongly with the palladium catalyst, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, can halt the catalytic cycle and significantly reduce reaction efficiency.[1]

Q2: What are the main causes of low yields in Suzuki-Miyaura coupling reactions involving thienopyridines?

A2: Low yields in Suzuki-Miyaura couplings of thienopyridines can be attributed to several factors:

  • Catalyst Deactivation: As mentioned above, the pyridine nitrogen can poison the palladium catalyst.[1][2][3]

  • Substrate Reactivity: Chloro-substituted thienopyridines are generally less reactive than their bromo or iodo counterparts, making oxidative addition more difficult.[2]

  • Homocoupling: The self-coupling of the boronic acid or ester is a common side reaction, especially in the presence of oxygen, which can consume the starting material and reduce the yield of the desired cross-coupled product.[4][5][6]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an undesired deboronated starting material.[3][7]

  • Poor Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be inefficient if the reaction conditions (e.g., base, solvent) are not optimal.[1]

Q3: How can I control the regioselectivity during electrophilic aromatic substitution on a thienopyridine ring?

A3: The regioselectivity of electrophilic aromatic substitution on thienopyridines is influenced by the electronic properties of both the thiophene and pyridine rings, as well as any existing substituents. The electron-rich thiophene ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. The directing effects of substituents on the ring play a crucial role. Activating groups (electron-donating) typically direct incoming electrophiles to the ortho and para positions, while deactivating groups (electron-withdrawing) direct to the meta position.[8][9] To control regioselectivity, consider the inherent reactivity of the thienopyridine isomer you are working with and the directing effects of any substituents. In some cases, using a directing group or performing the reaction under kinetic or thermodynamic control can favor a specific isomer.

Troubleshooting Guides

Low or No Product Yield in Palladium-Catalyzed Cross-Coupling
Possible Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Use Bulky, Electron-Rich Ligands: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can promote the desired catalytic cycle while minimizing coordination of the pyridine nitrogen.[1] 2. Utilize a Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in situ.[1]
Inefficient Oxidative Addition 1. Change the Halide: If possible, switch from a chloro-substituted thienopyridine to a bromo or iodo-substituted one, as the C-Br and C-I bonds are more reactive.[1] 2. Increase Reaction Temperature: Incrementally increase the temperature by 10-20 °C, while monitoring for potential decomposition of the substrate or catalyst.[1]
Poor Transmetalation 1. Screen Different Bases: Evaluate a range of bases, including K₂CO₃, Cs₂CO₃, and K₃PO₄, as the choice of base is critical for activating the boronic acid.[1][2][10] 2. Optimize the Solvent System: For boronic acids, a mixture of an organic solvent (e.g., THF, dioxane) and water is often effective.[10][11]
Protodeboronation of Boronic Acid 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize the source of protons. 2. Switch to a More Stable Boron Reagent: Consider using a pinacol boronate ester or a trifluoroborate salt, which are generally more resistant to protodeboronation than boronic acids.[2]
Formation of Unexpected Byproducts
Unexpected Product Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid.[6]1. Thoroughly Degas the Reaction Mixture: Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4][10] 2. Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
Dehalogenation of Starting Material Catalyst Decomposition or Side Reactions: Higher temperatures can sometimes favor dehalogenation pathways.1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature.[1] 2. Optimize Catalyst and Ligand: A more active and stable catalyst system may outcompete the dehalogenation side reaction.
Formation of Isomeric Products Lack of Regiocontrol: The reaction conditions may not be selective for the desired position of functionalization.1. Modify Reaction Temperature: Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. 2. Screen Different Catalysts and Ligands: The steric and electronic properties of the catalyst and ligand can significantly influence regioselectivity.[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Halogenated Thienopyridine

This is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the halogenated thienopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2][3]

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) to the flask via syringe.[3][11]

    • In a separate vial, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary) are mixed.[3] This mixture is then added to the reaction flask under a positive pressure of inert gas.

  • Reaction Execution:

    • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).[11]

  • Work-up and Purification:

    • After completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

    • The mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Visualizing Troubleshooting Logic

The following diagrams illustrate the logical workflows for addressing common issues in thienopyridine functionalization.

G cluster_yield Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed catalyst_check Is Catalyst Poisoning Suspected? start->catalyst_check reagent_check Are Starting Materials Unreacted? catalyst_check->reagent_check No ligand_solution Use Bulky, Electron-Rich Ligands catalyst_check->ligand_solution Yes precatalyst_solution Use a Pre-catalyst catalyst_check->precatalyst_solution Yes byproduct_check Are Byproducts Observed? reagent_check->byproduct_check No halide_solution Switch to More Reactive Halide (Br, I) reagent_check->halide_solution Yes temp_solution Increase Reaction Temperature reagent_check->temp_solution Yes base_solution Screen Different Bases byproduct_check->base_solution Yes (Homocoupling) degas_solution Ensure Thorough Degassing byproduct_check->degas_solution Yes (Homocoupling)

Caption: A workflow for diagnosing and addressing low yields in Suzuki coupling reactions.

G cluster_byproducts Troubleshooting Unexpected Byproducts start Unexpected Byproduct Detected homocoupling Homocoupling Product? start->homocoupling dehalogenation Dehalogenated Starting Material? homocoupling->dehalogenation No degas_solution Improve Degassing Technique homocoupling->degas_solution Yes inert_atmo_solution Maintain Inert Atmosphere homocoupling->inert_atmo_solution Yes isomer Isomeric Product? dehalogenation->isomer No temp_solution_low Lower Reaction Temperature dehalogenation->temp_solution_low Yes catalyst_opt_solution Optimize Catalyst/Ligand System dehalogenation->catalyst_opt_solution Yes temp_screen_solution Screen Reaction Temperatures isomer->temp_screen_solution Yes catalyst_screen_solution Screen Different Catalysts/Ligands isomer->catalyst_screen_solution Yes

Caption: A decision tree for identifying and resolving issues with unexpected byproducts.

References

Technical Support Center: Scaling Up the Synthesis of Thieno[2,3-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Thieno[2,3-c]pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Troubleshooting Guides

This section addresses common issues that may arise during the scale-up of this compound synthesis, with a focus on a modern metal-free approach.

Problem Potential Cause Recommended Solution
Low yield in Pomeranz-Fritsch cyclization Incomplete reaction due to insufficient acid strength or concentration.Gradually increase the concentration of the acid catalyst (e.g., H₂SO₄) or explore alternative acidic catalysts like polyphosphoric acid (PPA). Monitor the reaction progress by TLC or LC-MS to find the optimal acid concentration and reaction time.[1][2]
Decomposition of the starting material or product under harsh acidic conditions.If decomposition is observed, consider using a milder acid catalyst or lowering the reaction temperature. A stepwise addition of the acid might also help to control the reaction exotherm and minimize degradation.
Formation of significant byproducts Side reactions such as polymerization or undesired cyclization pathways.Optimize the reaction temperature and concentration. Ensure the purity of the starting materials, as impurities can catalyze side reactions. The order of reagent addition can also influence the product distribution.
Incomplete denitrogenative transformation of the triazole intermediate.Ensure the reaction is heated to the appropriate temperature for a sufficient duration to drive the nitrogen extrusion. The choice of acid can also influence the efficiency of this step.[3]
Difficulty in product isolation and purification The product may be highly soluble in the reaction mixture or form a complex matrix with byproducts.For acidic products, pH adjustment is a key purification step. Precipitation of the carboxylic acid can be induced by acidifying the aqueous solution after a basic work-up.[4]
Oiling out of the product during crystallization.This can be caused by impurities or too high a concentration. Try using a different solvent system for recrystallization, or add seed crystals to induce proper crystal formation.[5]
Reaction stalls at intermediate stage Poor solubility of intermediates at larger scales.Increase the solvent volume or consider a co-solvent system to improve solubility. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Inefficient heat transfer in larger reactors.Monitor the internal reaction temperature closely. Use a reactor with a larger surface area-to-volume ratio or an appropriate heating/cooling system to maintain the optimal temperature.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing the Thieno[2,3-c]pyridine core?

A1: There are two primary strategies for constructing the thieno[2,3-c]pyridine skeleton. The first involves starting with a substituted thiophene and building the pyridine ring onto it. The second approach begins with a pyridine derivative and forms the fused thiophene ring.[3] More recently, a metal-free, three-step synthesis has been developed which proceeds through a 1,2,3-triazole intermediate followed by a modified Pomeranz-Fritsch reaction and a denitrogenative transformation.[3][8]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: When scaling up, it is crucial to consider the exothermic nature of certain steps, particularly the acid-catalyzed cyclization.[6] Proper temperature control and a plan for rapid cooling are essential to prevent runaway reactions. Handling of strong acids and potentially toxic intermediates requires appropriate personal protective equipment (PPE) and engineering controls. A thorough safety review of each step is recommended before proceeding with a large-scale reaction.

Q3: How can I improve the purity of my final product on a larger scale?

A3: Large-scale purification often requires moving from chromatographic methods to crystallization.[7] Developing a robust crystallization procedure is key. This involves screening different solvents and solvent mixtures to find conditions that provide good recovery and high purity. Anti-solvent crystallization can also be an effective technique. Performing a thorough work-up to remove inorganic salts and other impurities before the final crystallization is also critical.[5]

Q4: Are there any "green" chemistry considerations for this synthesis?

A4: To make the synthesis more environmentally friendly, consider using less hazardous solvents and reagents where possible. The metal-free synthesis route is advantageous in this regard as it avoids the use of heavy metal catalysts.[3] Optimizing reaction conditions to improve atom economy and reduce waste generation are also key principles of green chemistry to apply. Microwave-assisted synthesis has been explored for related Gewald reactions to reduce reaction times and energy consumption.[9]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a Thieno[2,3-c]pyridine derivative, which can be adapted for the synthesis of the target carboxylic acid. This protocol is based on the metal-free synthesis route.[3]

Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole

  • To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent (e.g., DMSO), add sodium azide (1.5 eq) and a catalytic amount of a copper(I) catalyst (if not following a strictly metal-free variant, otherwise an appropriate organic catalyst).

  • Add 2,2-dimethoxyethyl tosylate (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of thieno[2,3-c][1][3][10]triazolo[1,5-a]pyridine

  • Dissolve the triazole from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and slowly add a strong acid catalyst (e.g., trifluoroacetic acid or sulfuric acid).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the completion of the cyclization.

  • Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • The crude product may be used directly in the next step or purified by chromatography.

Step 3: Synthesis of Thieno[2,3-c]pyridine derivatives via denitrogenation

  • Dissolve the fused triazole from Step 2 in a suitable high-boiling solvent (e.g., toluene or xylenes).

  • Heat the solution to reflux (typically 100-140 °C) for 1-3 hours. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization or column chromatography to yield the thieno[2,3-c]pyridine core.

To obtain the desired this compound, the starting thiophene derivative in Step 1 would need to be appropriately substituted with a precursor to the carboxylic acid group, or the carboxylic acid group could be introduced in a subsequent step.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines[3]

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1MethanolMethanol100185
2EthanolEthanol100182
3Propan-2-olPropan-2-ol100275
4Acetic AcidAcetic Acid100192
5Propionic AcidPropionic Acid100388

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Triazole Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Denitrogenation cluster_final Final Product start 2-Acetylthiophene + NaN3 + Acetal Reagent reaction1 One-pot Triazolation start->reaction1 product1 1-(2,2-dimethoxyethyl)-5- (thiophen-2-yl)-1H-1,2,3-triazole reaction1->product1 reaction2 Modified Pomeranz-Fritsch (Acid-catalyzed) product1->reaction2 product2 Thieno[2,3-c][1,2,3]triazolo [1,5-a]pyridine reaction2->product2 reaction3 Thermal Denitrogenation product2->reaction3 product3 Thieno[2,3-c]pyridine Derivative reaction3->product3 final_product Thieno[2,3-c]pyridine- 2-carboxylic acid product3->final_product

Caption: Metal-free synthesis workflow for Thieno[2,3-c]pyridine derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Stalled Reaction cause1 Insufficient Reagent Activity start->cause1 cause2 Poor Solubility start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Impure Starting Materials start->cause4 solution1a Check Reagent Purity & Age cause1->solution1a solution1b Increase Reagent Equivalents cause1->solution1b solution2a Change Solvent System cause2->solution2a solution2b Increase Dilution cause2->solution2b solution3a Optimize Reaction Temperature cause3->solution3a solution3b Ensure Homogeneous Heating cause3->solution3b solution4a Purify Starting Materials cause4->solution4a

Caption: Troubleshooting logic for low-yield reactions.

References

Stability studies of Thieno[2,3-c]pyridine-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the stability of Thieno[2,3-c]pyridine-2-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the stability testing of this compound.

Q1: My sample of this compound shows unexpected degradation during storage. What are the likely causes?

A1: Unexpected degradation can stem from several factors. Consider the following:

  • Oxidation: The thiophene and pyridine rings in the molecule can be susceptible to oxidation.[1][2] Exposure to air (oxygen) and certain metal ions can catalyze this process. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and in high-purity containers.

  • Light Exposure (Photodegradation): Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation.[3] Store your samples in amber vials or protected from light to prevent photolytic degradation.

  • Temperature Fluctuations: Elevated temperatures can accelerate degradation. Ensure your storage conditions are consistently maintained at the recommended temperature.

  • Moisture: The presence of water can lead to hydrolysis, especially if acidic or basic impurities are present. Store the compound in a desiccated environment.

Q2: I am observing poor recovery of the parent compound after forced degradation under acidic conditions. What could be the reason?

A2: this compound, like other nitrogen-containing heterocyclic compounds, may have altered solubility or stability at different pH values.

  • Precipitation: The protonated form of the pyridine nitrogen at low pH might lead to the formation of a less soluble salt, causing it to precipitate out of the solution and leading to inaccurate quantification.

  • Enhanced Hydrolysis: While carboxylic acids are generally stable to hydrolysis, the overall molecule's stability might be compromised under strong acidic conditions and heat.[3]

  • Troubleshooting:

    • Ensure the pH of your sample is adjusted back to a neutral range before analysis to ensure complete dissolution.

    • Visually inspect your samples for any precipitate before injection into an analytical instrument.

    • Consider using a milder acidic condition or a shorter exposure time if extensive degradation is observed.

Q3: My compound is showing significant degradation under oxidative stress conditions (e.g., H₂O₂). What are the potential degradation products?

A3: The thieno[2,3-c]pyridine core is susceptible to oxidation. Potential degradation products could include:

  • N-oxides: Oxidation of the pyridine nitrogen atom.[1][2]

  • S-oxides and Sulfones: Oxidation of the sulfur atom in the thiophene ring.[1][2]

  • Ring Opening: Severe oxidation can lead to the cleavage of the thiophene or pyridine ring.

  • Dimerization: Oxidative dimerization has been observed in similar thienopyridine series.[1][2]

Q4: How can I set up a robust forced degradation study for this compound?

A4: A comprehensive forced degradation study should evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[3] This typically includes:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.[3]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid compound at a high temperature (e.g., 70°C).

  • Photostability: Exposing the solid compound and a solution of the compound to light (e.g., UV and visible light).

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNo. of DegradantsObservations
Acid Hydrolysis 0.1 M HCl2, 4, 8, 2460
Base Hydrolysis 0.1 M NaOH2, 4, 8, 2460
Oxidation 3% H₂O₂2, 4, 8, 24RT
Thermal (Solid) -24, 48, 7270
Photolytic (Solid) UV/Vis Light24, 48, 72RT
Photolytic (Solution) UV/Vis Light24, 48, 72RT

Note: This table is a template. Researchers should populate it with their experimental data.

Experimental Protocols

1. Protocol for Acid/Base Hydrolysis Study

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubation: Incubate the solutions at a specified temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the samples (acidic samples with NaOH, basic samples with HCl) to stop the degradation reaction.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating method (e.g., HPLC-UV).

2. Protocol for Oxidative Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described above.

  • Stress Condition: To a known volume of the stock solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature and protected from light.

  • Sampling: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples directly or after appropriate dilution by a validated stability-indicating method.

3. Protocol for Thermal Degradation Study

  • Sample Preparation: Place a known amount of solid this compound in a vial.

  • Stress Condition: Keep the vial in a temperature-controlled oven at a specified temperature (e.g., 70°C).

  • Sampling: At each time point, remove a vial from the oven, allow it to cool to room temperature, and prepare a solution of known concentration.

  • Analysis: Analyze the prepared solution by a validated stability-indicating method.

4. Protocol for Photostability Study

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a shallow dish.

    • Solution State: Prepare a solution of known concentration in a suitable solvent.

  • Stress Condition: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: At each time point, take a sample of the solid or an aliquot of the solution.

  • Analysis: Prepare a solution of the solid sample or dilute the solution sample and analyze by a validated stability-indicating method.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Interpretation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid, 70°C) Prep->Thermal Photo Photostability (UV/Vis Light) Prep->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Hydrolysis) Sampling->Neutralization If applicable Analysis Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Neutralization->Analysis Quantify Quantify Degradation Analysis->Quantify Identify Identify Degradants (e.g., LC-MS) Quantify->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_degradants Potential Degradation Products Parent Thieno[2,3-c]pyridine- 2-carboxylic acid N_oxide N-oxide Parent->N_oxide Oxidation (Pyridine N) S_oxide S-oxide Parent->S_oxide Oxidation (Thiophene S) Ring_Opened Ring-Opened Products Parent->Ring_Opened Strong Acid/Base or Oxidation Decarboxylation Decarboxylation Product Parent->Decarboxylation Thermal/Photolytic Stress Sulfone Sulfone S_oxide->Sulfone Further Oxidation

Caption: Potential degradation pathways.

References

Avoiding oxidative dimerization in 3-aminothienopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid oxidative dimerization in reactions involving 3-aminothienopyridines.

Frequently Asked Questions (FAQs)

Q1: What is oxidative dimerization in the context of 3-aminothienopyridine reactions?

A1: Oxidative dimerization is an unwanted side reaction where two molecules of a 3-aminothienopyridine derivative couple to form a larger, dimeric structure. This process is typically initiated by an oxidizing agent and involves the formation of new bonds, often leading to complex polyheterocyclic systems. For instance, the hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides results in a dimer formed through the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds.

Q2: What are the common signs that oxidative dimerization is occurring in my reaction?

A2: The formation of a significant amount of a higher molecular weight byproduct is a primary indicator. This can often be observed as a new, less polar spot on a Thin Layer Chromatography (TLC) plate. You might also notice a change in the color of your reaction mixture to a darker, often brown or black, hue, which can be a sign of aniline-like compound oxidation. In some cases, the dimer may precipitate from the reaction mixture.

Q3: Which reaction conditions are known to promote the oxidative dimerization of 3-aminothienopyridines?

A3: The use of strong oxidizing agents, such as sodium hypochlorite (commercial bleach), is a primary driver of this side reaction. The reaction is also influenced by the solvent; for example, using aqueous dioxane or a biphasic system with a phase-transfer catalyst in the presence of NaOCl has been shown to produce significant yields of the dimer.

Q4: How can I prevent or minimize oxidative dimerization?

A4: Several strategies can be employed to mitigate this unwanted side reaction:

  • Choice of Oxidant: Opt for milder or more selective oxidizing agents. For example, reagents like meta-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate (MMPP) have been shown to favor S-oxidation over dimerization in certain 3-aminothienopyridine derivatives.

  • Protecting the Amino Group: The reactive 3-amino group can be temporarily protected to prevent its participation in the dimerization. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and acetyl (Ac).

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation by atmospheric oxygen, which can sometimes contribute to dimer formation.

  • pH Control: Maintaining an acidic pH can protonate the amino group, reducing its nucleophilicity and susceptibility to oxidation. However, the stability of the 3-aminothienopyridine core under acidic conditions should be considered.

  • Use of Catalysts: In some cases, catalytic systems can offer more selective oxidation pathways that avoid dimerization. For instance, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a catalyst known for mediating selective oxidations.

Troubleshooting Guides

Issue 1: A significant amount of a high molecular weight byproduct, suspected to be a dimer, is observed.
Potential Cause Suggested Solution
Harsh Oxidizing Agent (e.g., NaOCl) Replace the oxidizing agent with a milder or more selective one. Consider using m-CPBA or MMPP, which may favor other oxidation pathways like S-oxidation.
Reactive Amino Group Protect the 3-amino group with a suitable protecting group such as Boc or an acetyl group before proceeding with the oxidation step.
Presence of Atmospheric Oxygen Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon.
Inappropriate Solvent The choice of solvent can significantly influence the reaction pathway. For NaOCl oxidations, switching from aqueous dioxane to aqueous ethanol has been shown to alter the product distribution, though dimerization still occurs. Experiment with different solvent systems.
Issue 2: The desired product is obtained in low yield, with a complex mixture of byproducts.
Potential Cause Suggested Solution
Multiple Reactive Sites Besides the amino group, the thienopyridine core itself has multiple potentially reactive sites. The use of a protecting group on the 3-amino function can simplify the reaction outcome by preventing its involvement.
Reaction Temperature Too High Higher temperatures can promote side reactions. Try running the reaction at a lower temperature.
Incorrect pH The stability of your starting material and the selectivity of the reaction can be pH-dependent. If compatible with your reaction, consider buffering the solution or running it under mildly acidic conditions to protonate the amino group.

Quantitative Data on Oxidative Dimerization

The following table summarizes the yields of oxidative dimerization products obtained from 3-aminothieno[2,3-b]pyridine-2-carboxamides using sodium hypochlorite as the oxidant under different conditions. This data highlights how reaction conditions can influence the extent of this side reaction.

Substrate (3-aminothieno[2,3-b]pyridine-2-carboxamide derivative) Oxidant Reaction Conditions Dimer Yield (%) Other Products Reference
N-(p-tolyl)-4,6-dimethylNaOClaq. Dioxane, rt55-
N-(p-tolyl)-4,6-dimethylNaOClCH₂Cl₂/H₂O, PTC, rt64-
N-(p-tolyl)-4,6-dimethylNaOClaq. EtOH, rt29Oxidation/solvolysis product (15%)
N-(p-ethylphenyl)-4,6-dimethylm-CPBACH₂Cl₂, rt0S-oxide (33%)
N-(p-ethylphenyl)-4,6-dimethylMMPPCH₂Cl₂, rt0Sulfone (24%)

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a 3-Aminothienopyridine

This protocol is a general method for the protection of an amino group and may require optimization for specific 3-aminothienopyridine derivatives.

Materials:

  • 3-Aminothienopyridine derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 3-aminothienopyridine derivative in THF or DCM.

  • Add a base such as triethylamine (1.2 equivalents) or a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with water or saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Deprotection of an N-Boc Group

This protocol describes a standard acidic deprotection of a Boc-protected amine.

Materials:

  • N-Boc protected 3-aminothienopyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected 3-aminothienopyridine in DCM.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or 4M HCl in dioxane at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete deprotection.

  • Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the deprotected amine.

Visualizations

OxidativeDimerizationPathway Potential Reaction Pathways of 3-Aminothienopyridines cluster_start Starting Material cluster_unwanted Unwanted Side Reaction cluster_desired Desired Transformations 3-Aminothienopyridine 3-Aminothienopyridine Dimer Oxidative Dimer 3-Aminothienopyridine->Dimer Harsh Oxidant (e.g., NaOCl) SOxide S-Oxide / Sulfone 3-Aminothienopyridine->SOxide Mild Oxidant (e.g., m-CPBA) Protected N-Protected Intermediate 3-Aminothienopyridine->Protected Protecting Group (e.g., Boc₂O) Functionalized Further Functionalization Protected->Functionalized Desired Reaction

Caption: Reaction pathways for 3-aminothienopyridines.

TroubleshootingWorkflow Troubleshooting Workflow for Dimerization Start Dimerization Observed? ChangeOxidant Change to Milder Oxidant (e.g., m-CPBA) Start->ChangeOxidant Yes ProtectAmine Protect 3-Amino Group (e.g., with Boc) Start->ProtectAmine Yes InertAtmosphere Use Inert Atmosphere (N₂ or Ar) Start->InertAtmosphere Yes CheckpH Adjust/Control pH Start->CheckpH Yes End Problem Solved ChangeOxidant->End ProtectAmine->End InertAtmosphere->End CheckpH->End

Caption: Troubleshooting workflow for dimerization.

Technical Support Center: Protocols for Biological Assays with Thienopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thienopyridine compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological assays used to assess the efficacy of thienopyridine compounds?

A1: The most common assays focus on measuring platelet inhibition, as thienopyridines are antiplatelet agents that target the P2Y12 receptor. Key assays include:

  • Light Transmission Aggregometry (LTA): Considered the gold standard for assessing platelet aggregation.[1][2]

  • Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: A highly specific method to assess P2Y12 receptor inhibition.[3][4][5]

  • VerifyNow P2Y12 Assay: A point-of-care, whole-blood assay for measuring platelet P2Y12 receptor blockade.[3][6][7]

Q2: My thienopyridine compound shows low efficacy in an in vitro assay. What are the potential causes?

A2: Thienopyridines are prodrugs, meaning they require metabolic activation to become effective.[8][9][10] If you are using an in vitro system without the necessary metabolic enzymes (like cytochrome P450s), the compound will not be converted to its active metabolite and will appear inactive.[11][12] The active metabolites are also highly reactive and unstable, which can be a challenge in experimental setups.[11][13]

Q3: We are observing high variability in our platelet aggregation assay results. What could be the reasons?

A3: High variability in platelet aggregation assays can arise from several factors:

  • Pre-analytical variables: Sample collection and handling are critical. Issues like difficult blood draws, improper anticoagulant mixing, or incorrect storage temperature can affect platelet function.[14]

  • Platelet count: Variations in platelet counts between samples can lead to inconsistent results. It is often necessary to adjust the platelet count to a standardized level.[14][15]

  • Agonist concentration: The concentration of the platelet agonist (e.g., ADP) used to induce aggregation is crucial and should be carefully optimized.[2][15]

  • Drug interactions: Concomitant medications that affect cytochrome P450 enzymes can influence the metabolic activation of thienopyridines, leading to variable responses.[8]

Q4: How do I choose the right concentration of ADP for my Light Transmission Aggregometry (LTA) assay?

A4: The optimal ADP concentration can vary depending on the specific assay conditions and the population being studied. For evaluating the effect of clopidogrel, ADP concentrations of 5-20 µM are typically used.[15] Some studies suggest that 10 µmol/L ADP may be adequate for identifying residual platelet reactivity in patients on clopidogrel.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Light Transmission Aggregometry (LTA)
IssuePotential CauseTroubleshooting Steps
No or low platelet aggregation Inactive thienopyridine prodrug.Ensure the assay system includes a method for metabolic activation (e.g., incubation with liver microsomes).[11]
Low platelet count.Adjust the platelet-rich plasma (PRP) to a standardized platelet count (typically 200-300 x 10⁹/L).[15]
Inactive agonist.Prepare fresh agonist solutions and verify their activity.
Improper sample handling.Follow strict protocols for blood collection, processing, and storage at room temperature.[14]
High variability between replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing of reagents.
Variation in incubation times.Standardize all incubation times precisely.
Bubbles in the cuvette.Ensure no bubbles are present in the cuvettes before starting the measurement.
Unexpected aggregation patterns Spontaneous platelet aggregation.Check for spontaneous aggregation before adding the agonist.[14] This may indicate pre-activated platelets.
Presence of interfering substances.Review all reagents and sample preparation steps for potential contaminants.[14]
VASP Phosphorylation Assay
IssuePotential CauseTroubleshooting Steps
Low VASP phosphorylation signal Ineffective P2Y12 inhibition.Verify the activity of the thienopyridine's active metabolite.
Insufficient stimulation with PGE1.Optimize the concentration of Prostaglandin E1 (PGE1).[3]
Problems with antibody staining.Check the expiration date and storage conditions of the fluorescently labeled antibody. Titrate the antibody to determine the optimal concentration.
High background signal Non-specific antibody binding.Include an isotype control to assess non-specific binding.
Inadequate cell washing.Ensure thorough washing of cells between staining steps.
Inconsistent results Variation in cell numbers.Standardize the number of platelets used in each assay.
Time delays in processing.Process samples promptly after collection and incubation steps.

Quantitative Data Summary

Table 1: Pharmacodynamic Properties of Thienopyridine Compounds

ParameterClopidogrelPrasugrelTiclopidine
Time to Peak Platelet Inhibition 3-5 days~1 hour8-11 days
Inhibition of Platelet Aggregation (Loading Dose) ~42% at 4h (300mg LD)~90% at 4h (60mg LD)>50% within 4 days (250mg BID)
Inhibition of Platelet Aggregation (Maintenance Dose) Variable, lower than prasugrelConsistently high60-70% maximum inhibition
ED50 (ex vivo platelet aggregation, rat model) 3.96 mg/kg[16]0.50 mg/kg[16]Not readily available
Data compiled from multiple sources.[13][16]

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA) with Thienopyridines

Principle: LTA measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.[15] Thienopyridines inhibit this process.

Methodology:

  • Sample Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 150-200g for 10-15 minutes) at room temperature.[14]

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000g for 15 minutes).

    • Adjust the platelet count in the PRP to a standard concentration (e.g., 250 x 10⁹/L) using PPP.[15]

  • Assay Procedure:

    • Pre-warm the PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[15]

    • Add the PRP to a cuvette with a magnetic stir bar.

    • Add the thienopyridine compound (or its active metabolite) or vehicle control and incubate for the desired time.

    • Add the platelet agonist, typically ADP at a final concentration of 5-20 µM, to induce aggregation.[15]

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The primary endpoint is the maximum platelet aggregation (%), which is the peak percentage of light transmission reached.

Protocol 2: VASP Phosphorylation Assay (Flow Cytometry)

Principle: This assay measures the phosphorylation state of VASP, a protein downstream of the P2Y12 receptor. Inhibition of the P2Y12 receptor by a thienopyridine's active metabolite leads to VASP phosphorylation.[3]

Methodology:

  • Sample Treatment:

    • Collect whole blood in citrate tubes.

    • In separate tubes, treat whole blood with:

      • Prostaglandin E1 (PGE1) alone (positive control for VASP phosphorylation).

      • PGE1 and ADP (negative control, ADP inhibits VASP phosphorylation via P2Y12).

      • The thienopyridine compound followed by PGE1 and ADP.

    • Incubate for 10 minutes at room temperature.[3]

  • Staining:

    • Fix the cells with a fixative solution (e.g., paraformaldehyde).

    • Permeabilize the platelet membrane.

    • Add a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (P-VASP).

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Gate on the platelet population and measure the mean fluorescence intensity (MFI) of the P-VASP signal.

  • Data Analysis:

    • Calculate the Platelet Reactivity Index (PRI) using the MFI values from the control and treated samples. A lower PRI indicates greater P2Y12 inhibition.

Visualizations

P2Y12_Signaling_Pathway P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi AC Adenylate Cyclase cAMP cAMP AC->cAMP ADP ADP ADP->P2Y12 Binds Thieno_AM Thienopyridine Active Metabolite Thieno_AM->P2Y12 Irreversibly Blocks Gi->AC PKA PKA cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P Platelet_Activation ↓ Platelet Activation & Aggregation VASP_P->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling pathway and the mechanism of action of thienopyridine active metabolites.

LTA_Workflow start Start blood_collection Collect Blood (3.2% Sodium Citrate) start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) & Platelet-Poor Plasma (PPP) blood_collection->prp_prep count_adjust Adjust Platelet Count in PRP prp_prep->count_adjust pre_warm Pre-warm PRP to 37°C count_adjust->pre_warm calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) pre_warm->calibrate incubation Incubate PRP with Thienopyridine Compound calibrate->incubation add_agonist Add ADP to Induce Aggregation incubation->add_agonist record Record Light Transmission add_agonist->record analyze Analyze Max Aggregation (%) record->analyze end End analyze->end

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Troubleshooting_Logic start Low/No Platelet Aggregation Observed check_activation Is the thienopyridine a prodrug? start->check_activation add_metabolic_system Action: Add metabolic activation system (e.g., liver microsomes) check_activation->add_metabolic_system Yes check_platelet_count Is the platelet count standardized? check_activation->check_platelet_count No add_metabolic_system->check_platelet_count adjust_platelet_count Action: Adjust platelet count to standard range check_platelet_count->adjust_platelet_count No check_agonist Is the agonist (ADP) active? check_platelet_count->check_agonist Yes adjust_platelet_count->check_agonist prepare_fresh_agonist Action: Prepare fresh agonist solution check_agonist->prepare_fresh_agonist No review_handling Review sample handling and storage protocols check_agonist->review_handling Yes

References

Validation & Comparative

A Comparative Guide to the Synthesis of Thieno[2,3-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence as a core structural motif in various biologically active molecules. The efficient and scalable synthesis of this key intermediate is crucial for the exploration of new chemical entities. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Thiophene Ring Annulation from a Pyridine Precursor

This approach constitutes a direct and efficient method for the construction of the thieno[2,3-c]pyridine scaffold with the desired carboxylic acid functionality at the 2-position. The synthesis commences with a substituted pyridine derivative and builds the fused thiophene ring.

A key example of this strategy involves the reaction of a 3,5-dihalopyridine-4-carboxaldehyde with methyl thioglycolate. This reaction, followed by base-mediated cyclization, directly furnishes a 4-halo-thieno[2,3-c]pyridine-2-carboxylate intermediate. Subsequent hydrolysis of the ester and dehalogenation of the 4-position yields the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate

To a solution of 3,5-dichloro-pyridine-4-carboxaldehyde (1.0 eq) in a suitable solvent such as DMF, is added methyl thioglycolate (1.1 eq). The mixture is stirred at room temperature, and then a base, for example, potassium carbonate (2.5 eq), is added portion-wise. The reaction mixture is heated to facilitate the cyclization. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Step 2: Hydrolysis to 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid

The methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water. An excess of a base, such as sodium hydroxide (3.0 eq), is added, and the mixture is heated to reflux. Upon completion of the hydrolysis, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Step 3: Dehalogenation to this compound

The 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid (1.0 eq) is dissolved in a suitable solvent, and a palladium catalyst, such as Pd/C, is added. The reaction is carried out under a hydrogen atmosphere or by using a hydrogen source like ammonium formate. Upon completion, the catalyst is filtered off, and the solvent is removed to yield the final product.

Quantitative Data
StepProductStarting MaterialReagentsConditionsYield
1Methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate3,5-dichloro-pyridine-4-carboxaldehydeMethyl thioglycolate, K₂CO₃, DMFHeatGood
24-chloro-thieno[2,3-c]pyridine-2-carboxylic acidMethyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylateNaOH, MeOH/H₂ORefluxQuantitative[1]
3This compound4-chloro-thieno[2,3-c]pyridine-2-carboxylic acidPd/C, H₂ (or transfer hydrogenation)Room TemperatureHigh

Note: "Good" and "High" yields are reported in the literature abstracts; specific quantitative data requires access to the full publication.

Synthesis_Route_1 start 3,5-Dichloropyridine-4-carboxaldehyde inter1 Methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate start->inter1 Methyl thioglycolate, Base inter2 4-Chloro-thieno[2,3-c]pyridine-2-carboxylic acid inter1->inter2 Hydrolysis (NaOH) end This compound inter2->end Dehalogenation (Pd/C, H2)

Diagram 1: Synthesis of this compound via thiophene ring annulation.

Route 2: Lithiation and Carboxylation of the Parent Heterocycle

This alternative route involves the initial synthesis of the unsubstituted thieno[2,3-c]pyridine core, followed by a directed functionalization at the 2-position. This method is advantageous if the parent heterocycle is readily available or can be synthesized efficiently.

The synthesis of the parent thieno[2,3-c]pyridine can be achieved through various methods, including the cyclization of an N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide, as described in the patent literature.[2] Once the parent heterocycle is obtained, a directed ortho-metalation approach can be employed. This involves the use of a strong base, such as n-butyllithium, to deprotonate the 2-position of the thiophene ring, followed by quenching the resulting lithiated species with carbon dioxide to introduce the carboxylic acid group.

Experimental Protocols

Step 1: Synthesis of Thieno[2,3-c]pyridine

A common method involves the reaction of 2-thienaldehyde with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base.[2] This is then reduced, and the resulting amine is protected (e.g., as a tosylamide) and subsequently cyclized under acidic conditions to yield thieno[2,3-c]pyridine.[2]

Step 2: Lithiation and Carboxylation

Thieno[2,3-c]pyridine (1.0 eq) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred to allow for the formation of the 2-lithiated intermediate. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature and then quenched with water. The aqueous layer is separated, washed with an organic solvent, and then acidified to precipitate the this compound. The product is collected by filtration.

Quantitative Data
StepProductStarting MaterialReagentsConditionsYield
1Thieno[2,3-c]pyridine2-Thienaldehyde & Aminoacetaldehyde dimethyl acetalMultiple stepsVariesModerate to Good[2]
2This compoundThieno[2,3-c]pyridinen-BuLi, CO₂, THF-78 °C to RTModerate

Note: Yields for lithiation-carboxylation reactions on heterocyclic systems can be variable and are sensitive to reaction conditions.

Synthesis_Route_2 start 2-Thienaldehyde inter1 Thieno[2,3-c]pyridine start->inter1 Multi-step synthesis end This compound inter1->end 1. n-BuLi 2. CO2

Diagram 2: Synthesis of this compound via lithiation and carboxylation.

Comparison of Synthesis Routes

FeatureRoute 1: Thiophene Ring AnnulationRoute 2: Lithiation and Carboxylation
Overall Strategy Convergent; builds the thiophene ring onto a pyridine core.Linear; functionalizes a pre-formed heterocyclic core.
Starting Materials Substituted pyridine-4-carboxaldehydes.Thieno[2,3-c]pyridine.
Number of Steps Typically 3 steps from the pyridine aldehyde.2 steps from the parent heterocycle (synthesis of the parent heterocycle itself is multi-step).
Control of Regiochemistry Excellent; the 2-carboxylate is introduced directly and selectively.Generally good for the 2-position of thieno[2,3-c]pyridine due to the directing effect of the sulfur atom, but can be sensitive to conditions.
Potential Challenges Availability of the substituted pyridine starting material; requires a dehalogenation step.The synthesis of the parent thieno[2,3-c]pyridine can be lengthy; lithiation requires strictly anhydrous conditions and low temperatures.
Scalability Potentially more scalable due to the use of more common reaction types.Handling of organolithium reagents and cryogenic conditions can be challenging on a large scale.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 (Thiophene Ring Annulation) is a highly attractive option due to its directness and excellent control of regiochemistry, leading to the desired 2-carboxylic acid precursor in a single cyclization step. While it may require a final dehalogenation step, the overall sequence is robust and likely amenable to scale-up.

Route 2 (Lithiation and Carboxylation) provides a more classical organometallic approach to functionalizing the heterocyclic core. Its success is contingent on an efficient synthesis of the parent thieno[2,3-c]pyridine. This route may be more suitable for smaller-scale synthesis or for the preparation of analogues where the parent heterocycle is readily available.

The choice between these two routes will ultimately depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. For the efficient and direct synthesis of this compound, Route 1 appears to be the more promising and strategically sound approach based on the current literature.

References

A Comparative Guide to Thieno[2,3-c]pyridine and Thieno[2,3-b]pyridine Scaffolds in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine scaffold, a heterobicyclic system composed of fused thiophene and pyridine rings, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities. Among the various isomers, thieno[2,3-c]pyridine and thieno[2,3-b]pyridine have garnered significant attention as core structures in the design of novel anticancer agents. Their distinct electronic and steric properties, arising from the different fusion patterns of the thiophene and pyridine rings, lead to differential interactions with biological targets and, consequently, diverse pharmacological profiles. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in the strategic design of next-generation anticancer therapeutics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent scaffolds is crucial for predicting their behavior in biological systems.

PropertyThieno[2,3-c]pyridineThieno[2,3-b]pyridine
Molecular Formula C₇H₅NSC₇H₅NS
Molecular Weight 135.19 g/mol 135.19 g/mol
LogP (calculated) 1.92.2

Anticancer Activity: A Comparative Overview

While direct head-to-head comparative studies of thieno[2,3-c]pyridine and thieno[2,3-b]pyridine derivatives in the same experimental setting are limited, the existing literature provides valuable insights into their individual potential as anticancer scaffolds. The following sections and tables summarize the reported in vitro activities of derivatives of each scaffold against various cancer cell lines.

Disclaimer: The data presented below is collated from different studies. Direct comparison of IC₅₀ values should be made with caution due to potential variations in experimental conditions, including cell lines, assay protocols, and compound purity.

Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors

Derivatives of the thieno[2,3-c]pyridine scaffold have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins.[1][2][3] Inhibition of Hsp90 leads to the degradation of its client proteins, thereby disrupting multiple signaling pathways essential for cancer cell survival and proliferation.

CompoundCancer Cell LineCell Line TypeIC₅₀ (µM)Reference
6a HSC3Head and Neck Cancer14.5[1][2]
RKOColorectal Cancer24.4[1][2]
6i HSC3Head and Neck Cancer10.8[1][2][3]
T47DBreast Cancer11.7[1][2][3]
RKOColorectal Cancer12.4[1][2][3]
MCF7Breast Cancer16.4[1][2]
Benzothieno[2,3-c]pyridine 5c PC-3Prostate Cancer2.08[4]

Note: Compounds 6a and 6i are derivatives of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.[1][2]

Thieno[2,3-b]pyridine Derivatives with Diverse Anticancer Activities

The thieno[2,3-b]pyridine scaffold has been extensively explored, leading to the discovery of potent inhibitors of various targets, including Phospholipase C-γ (PLC-γ), Tyrosyl-DNA phosphodiesterase 1 (TDP1), and general anti-proliferative agents.[5][6][7][8][9][10][11]

CompoundTarget/ActivityCancer Cell LineCell Line TypeIC₅₀ (nM)Reference
6c Anti-proliferativeHCT-116Colon Cancer11[5]
MDA-MB-231Breast Cancer24[5]
8c Anti-proliferativeHCT-116Colon Cancer15[5]
MDA-MB-231Breast Cancer21[5]
8d Anti-proliferativeHCT-116Colon Cancer24[5]
MDA-MB-231Breast Cancer32[5]
Compound 1 PLC-γ inhibitorMDA-MB-231Breast Cancer2082[6]
MCF-7Breast Cancer2053[6]
Compound 3b Anti-proliferativeCCRF-CEMLeukemia2580[7]
CEM/ADR5000Leukemia (MDR)4486[7]
Compound 6j TDP1 inhibitor--16950[9]
Compound 7d TDP1 inhibitor--21920[9]

Note: Compounds 6c, 8c, and 8d are 'prodrug-like' derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines.[5] Compound 1 is (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide.[6] Compound 3b is a thieno[2,3-b]pyridine derivative with a phenol moiety.[7] Compounds 6j and 7d are 3-amino-2-carboxamido-thieno[2,3-b]pyridine derivatives.[9]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these thienopyridine scaffolds are attributed to their modulation of key signaling pathways involved in tumorigenesis.

Thieno[2,3-c]pyridine and the Hsp90 Chaperone Pathway

Thieno[2,3-c]pyridine derivatives have been shown to inhibit Hsp90, a critical molecular chaperone for the stability and function of a multitude of oncogenic client proteins, including receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., RAF, AKT), and transcription factors (e.g., mutant p53). Inhibition of Hsp90 leads to the ubiquitination and proteasomal degradation of these client proteins, resulting in the simultaneous disruption of multiple cancer-promoting signaling pathways. This can lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and metastasis.

Hsp90_Inhibition_Pathway cluster_0 Thieno[2,3-c]pyridine Derivative cluster_1 Hsp90 Chaperone Complex cluster_2 Oncogenic Client Proteins cluster_3 Downstream Effects Thieno_c Thieno[2,3-c]pyridine Derivative Hsp90 Hsp90 Thieno_c->Hsp90 Inhibition Client_Proteins e.g., EGFR, HER2, RAF, AKT, Mutant p53 Hsp90->Client_Proteins Stabilization Degradation Ubiquitination & Proteasomal Degradation Hsp90->Degradation Leads to Client_Proteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest Angiogenesis Inhibition of Angiogenesis Degradation->Angiogenesis

Figure 1. Simplified signaling pathway of Hsp90 inhibition by thieno[2,3-c]pyridine derivatives.
Thieno[2,3-b]pyridine and the PLC-γ Signaling Pathway

Several thieno[2,3-b]pyridine derivatives have been identified as inhibitors of Phospholipase C-γ (PLC-γ), a key enzyme in signal transduction pathways initiated by receptor tyrosine kinases (RTKs). Upon activation by growth factors, RTKs phosphorylate and activate PLC-γ. Activated PLC-γ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These signaling events regulate a wide range of cellular processes, including proliferation, differentiation, and motility. Dysregulation of the PLC-γ pathway is frequently observed in cancer, contributing to tumor growth and metastasis.

PLC_gamma_Inhibition_Pathway cluster_0 Growth Factor Signaling cluster_1 PLC-γ Activation cluster_2 Thieno[2,3-b]pyridine Derivative cluster_3 Downstream Signaling cluster_4 Cellular Responses GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PLCg PLC-γ RTK->PLCg Activation PIP2 PIP₂ PLCg->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Thieno_b Thieno[2,3-b]pyridine Derivative Thieno_b->PLCg Inhibition Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Proliferation Proliferation Ca2->Proliferation Motility Motility Ca2->Motility PKC->Proliferation PKC->Motility

Figure 2. Simplified signaling pathway of PLC-γ inhibition by thieno[2,3-b]pyridine derivatives.

Experimental Protocols

Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (A Thieno[2,3-c]pyridine Precursor)

This protocol is based on the Gewald reaction.

Materials:

  • Ethyl 4-oxopiperidine-1-carboxylate

  • Ethyl cyanoacetate

  • Sulfur powder

  • Triethylamine

  • Ethanol

Procedure:

  • To a stirred solution of ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add triethylamine (1.5 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.[1][2]

Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

Materials:

  • 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • N-aryl-2-chloroacetamide

  • Potassium hydroxide (10% aqueous solution)

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) and 10% aqueous KOH solution (1 equivalent) in DMF, add the corresponding N-aryl-2-chloroacetamide (1 equivalent).

  • Stir the resulting mixture for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (1.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for an additional 1-2 hours.

  • Pour the reaction mixture into water and collect the precipitated product by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thienopyridine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the thienopyridine compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Thienopyridine Compounds Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3. Workflow for the MTT assay to determine the in vitro anticancer activity of thienopyridine derivatives.

Conclusion

Both thieno[2,3-c]pyridine and thieno[2,3-b]pyridine scaffolds represent promising starting points for the development of novel anticancer agents. The available data suggests that they achieve their therapeutic effects through distinct mechanisms of action, with thieno[2,3-c]pyridines targeting the Hsp90 chaperone machinery and thieno[2,3-b]pyridines modulating signaling pathways such as those involving PLC-γ and TDP1. The choice of scaffold for a drug design program will depend on the desired molecular target and the specific cancer type being addressed. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of each scaffold and to guide the rational design of more potent and selective thienopyridine-based anticancer drugs.

References

A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c]pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thieno[2,3-c]pyridine derivatives, with a primary focus on their anticancer properties. The information is compiled from recent studies and presented to facilitate the rational design of more potent and selective therapeutic agents.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various thieno[2,3-c]pyridine and related thienopyrimidine derivatives against a panel of human cancer cell lines.

Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of numerous client proteins, many of which are implicated in cancer progression. Inhibition of Hsp90 represents a promising strategy for cancer therapy. A series of thieno[2,3-c]pyridine derivatives have been synthesized and evaluated for their Hsp90 inhibitory and anticancer activities.[1][2][3][4]

Compound IDSubstituentsMCF7 (% inh. @ 100 µM)T47D (% inh. @ 100 µM)HSC3 (IC50, µM)RKO (IC50, µM)
6a R = 4-methylpiperazin-1-yl--14.524.4
6i R = thiomorpholino95.3383.9210.812.4
Cisplatin (Standard)97.4198.20--

Data extracted from a study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.[1]

Key SAR Observations for Hsp90 Inhibitors:

  • The presence of a thiomorpholine substituent (compound 6i ) resulted in the most potent anticancer activity across multiple cell lines.[1][3]

  • Compound 6i was found to induce G2 phase arrest in the cell cycle.[1][2]

  • Both compounds 6a and 6i showed no toxicity to normal fibroblast cell lines, suggesting a favorable therapeutic window.[2]

Benzothieno[2,3-c]pyridines as CYP17 Inhibitors

Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the androgen biosynthesis pathway and a validated target for the treatment of prostate cancer.

Compound IDR1R2PC-3 (IC50, µM)
5a HH>100
5b FH50.3
5c FCN2.08
Abiraterone (Standard)8.32
Staurosporine (Standard)4.16

Data from a study on benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors.[5]

Key SAR Observations for CYP17 Inhibitors:

  • The introduction of a fluorine atom at the R1 position and a cyano group at the R2 position (compound 5c ) dramatically increased the anticancer activity against the PC-3 prostate cancer cell line.[5]

  • Compound 5c was found to be more potent than the standard drugs abiraterone and staurosporine against the PC-3 cell line.[5]

Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.

Compound IDSubstituent (Ar)HCT-116 (IC50, µM)HepG2 (IC50, µM)MCF-7 (IC50, µM)VEGFR-2 (IC50, µM)
17f 4-Chloro-3-nitrophenyl2.804.1010.200.23
17g 4-Fluorophenyl7.9010.507.800.45
17i 4-Nitrophenyl6.508.206.200.38
Sorafenib (Standard)3.105.206.800.23

Data from a study on thieno[2,3-d]pyrimidine-based derivatives as VEGFR-2 kinase inhibitors.[6]

Key SAR Observations for VEGFR-2 Inhibitors:

  • The presence of a 4-chloro-3-nitrophenyl group at the aryl (Ar) position (compound 17f ) resulted in the most potent VEGFR-2 inhibition and broad-spectrum anticancer activity, comparable to the standard drug sorafenib.[6]

  • Electron-withdrawing groups on the phenyl ring generally led to enhanced activity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][4]

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF7, T47D, HSC3, RKO) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

VEGFR-2 Kinase Inhibition Assay

The ability of the compounds to inhibit the enzymatic activity of VEGFR-2 was determined using a kinase assay kit.[6]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and ATP was prepared in a kinase buffer.

  • Compound Addition: The test compounds were added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent (e.g., a europium-labeled antibody). The signal was measured using a suitable plate reader.

  • Data Analysis: The percentage of inhibition was calculated, and the IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Hsp90 Inhibition

Hsp90_Inhibition_Pathway Thieno_Pyridine Thieno[2,3-c]pyridine Derivative (e.g., 6i) Hsp90 Hsp90 Thieno_Pyridine->Hsp90 Inhibits Client_Proteins Client Proteins (e.g., Akt, Raf-1, CDK4) Hsp90->Client_Proteins Chaperones Misfolding Misfolding and Ubiquitination Client_Proteins->Misfolding Leads to Proteasome Proteasomal Degradation Misfolding->Proteasome Targets for Cell_Cycle_Arrest G2 Phase Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Proteasome->Apoptosis Induces

Caption: Hsp90 inhibition by thieno[2,3-c]pyridine derivatives.

General Experimental Workflow for SAR Studies

SAR_Workflow Synthesis Synthesis of Thieno[2,3-c]pyridine Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization (Design of New Analogs) SAR_Analysis->Lead_Optimization Guides Lead_Optimization->Synthesis Iterative Cycle

Caption: A typical workflow for SAR studies.

References

Thieno[2,3-c]pyridine-Based Inhibitors: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-c]pyridine scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of oncology. These heterocyclic compounds have demonstrated significant potential as inhibitors of key signaling molecules implicated in cancer progression. This guide provides an objective comparison of the in vitro and in vivo efficacy of thieno[2,3-c]pyridine-based inhibitors, supported by experimental data, to aid researchers in their drug discovery and development endeavors. The focus will be on two prominent targets: Cytochrome P450 17A1 (CYP17) and Heat Shock Protein 90 (Hsp90).

Targeting the Androgen Axis: CYP17 Inhibition

A series of[1]benzothieno[2,3-c]pyridine derivatives has been investigated for their potential to inhibit CYP17, a critical enzyme in the androgen biosynthesis pathway and a key target in the treatment of prostate cancer.

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy of a Lead[1]Benzothieno[2,3-c]pyridine CYP17 Inhibitor (Compound 5c)
ParameterAssay TypeCell Line / ModelResultReference CompoundResult (Reference)
In Vitro Efficacy
IC50Cell ViabilityPC-3 (Prostate Cancer)2.08 µMStaurosporine-
UO-31 (Renal Cancer)---
MCF-7 (Breast Cancer)---
GI50Growth InhibitionNCI-60 Cell Line Panel4 nM - 37 µM--
In Vivo Efficacy
CYP17 Enzyme InhibitionEnzyme Activity Assay (Mice Prostate Cancer Model)-15.80 nMAbiraterone-
Testosterone ProductionPlasma Testosterone Assay (Mice Prostate Cancer Model)-Equipotent to AbirateroneAbiraterone-

Disrupting Cellular Homeostasis: Hsp90 Inhibition

Thieno[2,3-c]pyridine derivatives have also been synthesized and evaluated as inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.

Quantitative Data Summary: In Vitro Efficacy of Lead Thieno[2,3-c]pyridine Hsp90 Inhibitors (Compounds 6a & 6i)
Compound IDTargetAssay TypeCell LineIC50 (µM)
6i Hsp90Cell ViabilityHSC3 (Head and Neck Cancer)10.8
T47D (Breast Cancer)11.7
RKO (Colorectal Cancer)12.4
MCF7 (Breast Cancer)16.4
6a Hsp90Cell ViabilityHSC3 (Head and Neck Cancer)14.5
RKO (Colorectal Cancer)24.4

In vivo studies for these specific Hsp90 inhibitors have been identified as a necessary next step for further evaluation but have not yet been reported in the reviewed literature.[2]

Experimental Protocols

In Vitro Assays

1. Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., PC-3, MCF7, HSC3, T47D, RKO) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-c]pyridine inhibitors for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Assays

1. CYP17 Inhibition in a Mouse Prostate Cancer Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of CYP17 inhibitors.

  • Animal Model: Utilize male immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., PC-3) to establish xenograft tumors.

  • Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (vehicle control, reference compound like abiraterone, and the test thieno[2,3-c]pyridine inhibitor). Administer the compounds orally or via intraperitoneal injection daily for a specified duration.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Endpoint Analysis: At the end of the study, collect blood samples for plasma testosterone level measurement using an ELISA kit. Euthanize the animals and collect tumor tissues for the determination of CYP17 enzyme activity through appropriate biochemical assays.[1][3]

Signaling Pathways and Experimental Workflows

CYP17_Signaling_Pathway cluster_cyp17 CYP17A1 Catalysis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA 17,20-lyase Pregnenolone->DHEA Androstenedione Androstenedione Progesterone->Androstenedione 17,20-lyase Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR Gene_Expression Gene Expression (Proliferation, Survival) AR->Gene_Expression CYP17 CYP17A1 Thieno_pyridine Thieno[2,3-c]pyridine Inhibitor (e.g., 5c) Thieno_pyridine->CYP17 Inhibition

Caption: CYP17 signaling pathway in androgen biosynthesis and its inhibition.

Hsp90_Signaling_Pathway cluster_clients Hsp90 Client Proteins Hsp90 Hsp90 Kinases Kinases (e.g., Akt, Raf) Hsp90->Kinases Folding & Stabilization Transcription_Factors Transcription Factors (e.g., ER, AR) Hsp90->Transcription_Factors Folding & Stabilization Other_Proteins Other Proteins (e.g., mutant p53) Hsp90->Other_Proteins Folding & Stabilization Thieno_pyridine Thieno[2,3-c]pyridine Inhibitor (e.g., 6i) Thieno_pyridine->Hsp90 Inhibition Proliferation_Survival Cell Proliferation & Survival Kinases->Proliferation_Survival Transcription_Factors->Proliferation_Survival Other_Proteins->Proliferation_Survival

Caption: Hsp90's role in stabilizing client proteins and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay (IC50/GI50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Xenograft_Model Mouse Xenograft Model MTT_Assay->Xenograft_Model Lead Compound Selection Apoptosis_Assay->Xenograft_Model Lead Compound Selection Treatment Compound Administration Xenograft_Model->Treatment Efficacy_Measurement Tumor Growth Inhibition & Biomarker Analysis Treatment->Efficacy_Measurement

References

Comparative Analysis of Kinase Inhibition Profiles for Thienopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibition profiles of various thienopyridine-based compounds. The information is presented to facilitate the evaluation of these compounds as potential therapeutic agents.

Thienopyridines, a class of heterocyclic compounds, have emerged as a versatile scaffold in the development of kinase inhibitors. Their unique structural features allow for potent and selective targeting of a wide range of kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention. This guide summarizes the inhibitory activities of several thienopyridine compounds against various kinases, details the experimental methods used for their characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various thienopyridine derivatives against a panel of protein kinases. This data provides a quantitative comparison of their potency and selectivity.

Compound ID/ReferenceTarget KinaseIC50 (nM)Assay Type
JAK2 Inhibitors
Compound 19[1]JAK21Enzyme Assay
JAK130Enzyme Assay
JAK3~200Enzyme Assay
TYK2~200Enzyme Assay
LCB03-0110[2]JAK/STAT3 Signaling-Cell-based
VEGFR-2 Inhibitors
Thieno[2,3-d]pyrimidine 21e[3]VEGFR-221-
Thieno[2,3-d]pyrimidine 21b[3]VEGFR-233.4-
Thieno[2,3-d]pyrimidine 21c[3]VEGFR-247.0-
LCB03-0110[2]VEGFR-2-In vitro kinase assay
IRAK4 Inhibitors
Exemplified Compound (BMS)[4]IRAK43Fluorescence-based
Thienopyridinyl Compound[5]IRAK4-Inhibition Assay
RON Kinase Inhibitors
Compound 15f[6][7]RON0.39-
IKKβ Inhibitors
Thienopyridine Analogue[8][9]IKKβas low as 40-
PI3K Inhibitors
Thienopyrimidine 9a[10]PI3Kα9470-
PI3Kγ inhibitor 2PI3Kγ2Enzyme Assay
PI3Kδ16Enzyme Assay
PI3Kβ660Enzyme Assay
PI3Kα220Enzyme Assay
mTOR49Enzyme Assay

Key Signaling Pathways Targeted by Thienopyridines

The following diagrams illustrate the signaling pathways modulated by the kinases that are targeted by the thienopyridine compounds listed above. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to DNA DNA pSTAT->DNA Binds to Gene_Expression Gene Expression DNA->Gene_Expression Regulates Thienopyridine Thienopyridine Inhibitor Thienopyridine->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of thienopyridines.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Thienopyridine Thienopyridine Inhibitor Thienopyridine->VEGFR2 Inhibits

Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by thienopyridines.

IRAK4_Signaling cluster_membrane Cell Membrane TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Recruits PAMP PAMP PAMP->TLR Binds IRAK4 IRAK4 MyD88->IRAK4 Recruits & Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Thienopyridine Thienopyridine Inhibitor Thienopyridine->IRAK4 Inhibits

Caption: The IRAK4-mediated TLR signaling pathway and its disruption by thienopyridines.

Experimental Protocols

The determination of kinase inhibition profiles is a critical step in drug discovery. A variety of in vitro assay formats are utilized to quantify the potency of inhibitors. Below are generalized protocols for commonly employed kinase assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a robust method for measuring kinase activity in a high-throughput format.[11][12]

Principle: The HTRF assay is based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665 or d2) fluorophore. A biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, and Streptavidin-XL665 binds to the biotin tag, bringing the donor and acceptor into proximity and generating a FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (e.g., thienopyridines)

  • HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM EGTA, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • HTRF Detection Buffer

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-XL665 (SA-XL665)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., DMSO for 0% inhibition, known inhibitor for 100% inhibition) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in HTRF Kinase Buffer.

    • Add the kinase/substrate solution to the wells containing the compounds.

    • Initiate the kinase reaction by adding ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mix containing the Europium-labeled antibody and SA-XL665 in HTRF Detection Buffer.

    • Add the detection mix to the wells to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percent inhibition as a function of inhibitor concentration to determine the IC50 value.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the phosphorylation of a FRET-based peptide substrate.[13][14]

Principle: A peptide substrate is labeled with two fluorophores (a donor and an acceptor). In the absence of phosphorylation, a development reagent (a protease) cleaves the peptide, separating the fluorophores and disrupting FRET. When the kinase phosphorylates the substrate, it becomes resistant to cleavage by the development reagent, and FRET is maintained.

Materials:

  • Kinase of interest

  • Z'-LYTE™ peptide substrate

  • ATP

  • Test compounds

  • Kinase Buffer

  • Development Reagent

  • Stop Reagent

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate.

  • Kinase Reaction:

    • Add the kinase and Z'-LYTE™ peptide substrate solution to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature.

  • Development:

    • Add the Development Reagent to each well.

    • Incubate to allow for the cleavage of non-phosphorylated substrate.

  • Stopping the Reaction: Add the Stop Reagent.

  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the emission ratio and determine the percent phosphorylation. Plot the percent inhibition versus inhibitor concentration to calculate the IC50.

LanthaScreen™ Kinase Binding Assay

This assay measures the binding affinity of an inhibitor to a kinase, rather than its effect on enzymatic activity.[15][16]

Principle: This is a TR-FRET based assay that measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's ATP binding site by a test compound. A terbium- or europium-labeled antibody binds to the kinase, and when the fluorescent tracer is also bound, FRET occurs. An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.[17][18][19]

Materials:

  • Tagged kinase of interest (e.g., GST-tagged)

  • LanthaScreen™ Tb- or Eu-labeled anti-tag antibody

  • Fluorescent kinase tracer

  • Test compounds

  • Kinase Buffer

  • 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of test compounds into the wells of a 384-well plate.

  • Assay Assembly:

    • Prepare a solution containing the kinase and the labeled antibody.

    • Prepare a solution of the fluorescent tracer.

    • Add the kinase/antibody solution to the wells.

    • Add the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors, such as thienopyridine derivatives.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Screening and Profiling Workflow A Compound Library (e.g., Thienopyridines) B Primary Screen (Single High Concentration) A->B C Hit Identification (% Inhibition > Threshold) B->C C->A Inactive Compounds D Dose-Response Assay (IC50 Determination) C->D Active Compounds E Potent Hits (Low IC50) D->E E->D Re-test/Confirm F Selectivity Profiling (Panel of Kinases) E->F Potent Compounds G Lead Compound Selection (Potent & Selective) F->G H Cell-based Assays & In Vivo Studies G->H

Caption: A generalized workflow for the identification and characterization of kinase inhibitors.

References

A Comparative Guide to Cross-Reactivity Studies of Thieno[2,3-c]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of Thieno[2,3-c]pyridine-2-carboxylic acid derivatives, a class of compounds with therapeutic potential. Due to a lack of extensive publicly available data on this specific scaffold's interaction with platelet receptors, this document outlines the critical experimental methodologies and data presentation formats required for a thorough cross-reactivity analysis. To illustrate these principles, comparative data for the structurally related and well-characterized thieno[3,2-c]pyridine and other P2Y12 receptor antagonists are presented.

Introduction

Thienopyridine derivatives are a cornerstone of antiplatelet therapy, primarily through the inhibition of the P2Y12 receptor, a key mediator of ADP-induced platelet aggregation.[1] While drugs like clopidogrel and prasugrel, both thieno[3,2-c]pyridines, are widely used, the exploration of other isomers, such as the thieno[2,3-c]pyridine scaffold, is an active area of research for identifying novel therapeutic agents with potentially improved efficacy, safety, and selectivity profiles.

Cross-reactivity is a critical consideration in drug development. It can refer to immunological reactions between structurally similar compounds or off-target pharmacological effects at related receptors.[1] For P2Y12 receptor antagonists, assessing selectivity against other purinergic receptors (e.g., P2Y1, P2Y13) is crucial to minimize unintended side effects.

Data Presentation: Comparative Selectivity Profiles

A comprehensive cross-reactivity study involves determining the binding affinity and functional activity of the compounds against the intended target and a panel of related off-targets. The following tables illustrate how such data for novel this compound derivatives should be structured and compared against established agents.

Disclaimer: The data presented below is for illustrative purposes and is based on typical values for well-known P2Y12 inhibitors of the thieno[3,2-c]pyridine and other classes. These tables serve as a template for presenting data on this compound derivatives once it becomes available.

Table 1: Comparative Binding Affinity (Ki, nM) at Purinergic Receptors

CompoundP2Y12P2Y1P2Y13P2X1
Derivative A (Example) ValueValueValueValue
Derivative B (Example) ValueValueValueValue
Clopidogrel (Active Metabolite)15>10,000>10,000>10,000
Prasugrel (Active Metabolite)2>10,000>10,000>10,000
Ticagrelor14>10,000>10,000>10,000

Lower Ki values indicate higher binding affinity.

Table 2: Functional Inhibitory Activity (IC50, nM) in Platelet Assays

CompoundADP-Induced Platelet AggregationVASP Phosphorylation
Derivative A (Example) ValueValue
Derivative B (Example) ValueValue
Clopidogrel (Active Metabolite)5045
Prasugrel (Active Metabolite)108
Ticagrelor3025

Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below are protocols for key experiments used to characterize P2Y12 receptor antagonists.

Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for P2Y12 and other purinergic receptors (P2Y1, P2Y13, P2X1).

  • Materials:

    • Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells).

    • Radioligand (e.g., [³H]2-MeS-ADP for P2Y12, P2Y1, P2Y13).

    • Test compounds and reference antagonists.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Glass fiber filters and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

VASP Phosphorylation Assay

This is a highly specific functional assay for P2Y12 receptor activity, as P2Y12 signaling leads to the dephosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP).

  • Objective: To measure the functional inhibition of the P2Y12 receptor in platelets.

  • Materials:

    • Freshly drawn human whole blood or isolated platelets.

    • Prostaglandin E1 (PGE1) to stimulate VASP phosphorylation.

    • ADP to activate the P2Y12 receptor.

    • Test compounds.

    • Fixation/permeabilization reagents and a fluorescently labeled antibody against phosphorylated VASP (P-VASP).

    • Flow cytometer.

  • Procedure:

    • Pre-incubate whole blood or platelets with the test compound.

    • Treat the samples with PGE1 alone or with PGE1 and ADP in combination.

    • Fix, permeabilize the platelets, and stain with the P-VASP antibody.

    • Analyze the samples by flow cytometry to quantify the level of VASP phosphorylation.

    • The ability of a compound to prevent the ADP-induced decrease in VASP phosphorylation is a measure of its P2Y12 inhibitory activity.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is a gold-standard method for measuring platelet aggregation in vitro.

  • Objective: To determine the effect of test compounds on ADP-induced platelet aggregation.

  • Materials:

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from citrated whole blood.

    • ADP as the aggregating agent.

    • Test compounds.

    • An aggregometer.

  • Procedure:

    • Pre-incubate PRP with the test compound or vehicle control.

    • Place the PRP cuvette in the aggregometer and establish a baseline light transmission. Use PPP as a reference for 100% aggregation.

    • Add ADP to the PRP to induce aggregation.

    • Monitor the increase in light transmission as platelets aggregate over a set period (e.g., 5-10 minutes).

    • The percentage of aggregation is calculated, and the IC50 value is determined from the concentration-response curve.

Visualizations: Pathways and Workflows

Diagrams are crucial for illustrating complex biological pathways and experimental processes.

P2Y12_Signaling_Pathway cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA VASP_P VASP-P (Inactive) PKA->VASP_P Phosphorylates VASP to VASP VASP Aggregation Platelet Aggregation VASP_P->Aggregation Thieno Thieno[2,3-c]pyridine Derivative Thieno->P2Y12 Inhibits

Caption: P2Y12 Receptor Signaling Pathway in Platelets.

Experimental_Workflow cluster_screening Cross-Reactivity Screening Cascade start Synthesized Thieno[2,3-c]pyridine Derivatives binding_assay Primary Screen: P2Y12 Radioligand Binding Assay start->binding_assay hit_compounds Identify Hits with High P2Y12 Affinity binding_assay->hit_compounds selectivity_panel Secondary Screen: Selectivity Panel Binding Assays (P2Y1, P2Y13, P2X1, etc.) selective_compounds Identify Compounds with High P2Y12 Selectivity selectivity_panel->selective_compounds functional_assay Functional Confirmation: Platelet Aggregation & VASP Assays lead_candidates Lead Candidates for Further Development functional_assay->lead_candidates Potent & Selective Compounds hit_compounds->selectivity_panel Active Compounds selective_compounds->functional_assay Selective Compounds

Caption: Experimental Workflow for Selectivity Profiling.

Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of preclinical drug development. For novel this compound derivatives targeting the P2Y12 receptor, a tiered approach employing binding and functional assays is recommended. By presenting data in clear, comparative formats, researchers can effectively assess the selectivity and potential off-target liabilities of new chemical entities. While direct comparative data for this specific scaffold is not yet widely available, the methodologies and frameworks presented here provide a robust guide for future investigations, paving the way for the development of safer and more effective antiplatelet therapies.

References

Validating the Mechanism of Action for Novel Thienopyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine scaffold is a versatile pharmacophore that has given rise to a diverse range of therapeutic agents. While historically recognized for their antiplatelet activity through P2Y12 receptor inhibition, novel thienopyridine derivatives are increasingly being investigated as potent inhibitors of various protein kinases, opening new avenues for cancer therapy and other indications. This guide provides a comprehensive comparison of the mechanisms of action of these novel compounds, supported by experimental data and detailed protocols to aid in their validation.

The Evolving Landscape of Thienopyridine Therapeutics

Thienopyridines have traditionally been synonymous with irreversible P2Y12 receptor antagonists like clopidogrel and prasugrel, which are critical in the management of atherothrombotic diseases.[1][2] These prodrugs undergo metabolic activation to form a reactive thiol metabolite that covalently binds to the P2Y12 receptor on platelets, thereby inhibiting ADP-induced platelet aggregation.[1][3]

More recently, research has unveiled the potential of thienopyridine derivatives to target a range of protein kinases implicated in cancer and inflammatory diseases. These include IκB kinase β (IKKβ), recepteur d'origine nantais (RON) kinase, c-Met, vascular endothelial growth factor receptor 2 (VEGFR-2), and choline kinase (CK).[4][5][6][7][8] This guide will compare the validation of the mechanism of action for both P2Y12- and kinase-targeting novel thienopyridines.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for representative novel thienopyridine compounds against their respective targets, compared with established drugs.

Table 1: Antiplatelet Activity of Novel P2Y12 Inhibitors

CompoundTargetAssayIC50 / Inhibition %Comparison DrugIC50 / Inhibition %Reference
DJ0171P2Y12ADP-mediated platelet aggregation> ClopidogrelClopidogrel-[9]
DJ0199P2Y12ADP-mediated platelet aggregation> ClopidogrelClopidogrel-[9]
5c (amino acid prodrug)P2Y12ADP-induced platelet aggregationApproaches PrasugrelClopidogrel< 5c[10]
5l (amino acid prodrug)P2Y12ADP-induced platelet aggregationApproaches PrasugrelPrasugrelSimilar to 5l[10]

Table 2: Kinase Inhibitory Activity of Novel Thienopyridines

CompoundTarget KinaseAssayIC50 / GI50Comparison DrugIC50 / GI50Reference
Unnamed AnalogIKKβKinase Assay40 nM--[4]
15fRONKinase Assay0.39 nMCompound 6-[5][11]
15f-Antiproliferative (KM12C cells)7 nMCompound 21-5 µM[5]
10c-MetAntiproliferative (A549 cells)0.005 µMCabozantinib> 0.005 µM[6]
Unnamed AnalogVEGFR-2Kinase Assay---[7]
Ff-35Choline Kinase α1Antiproliferative (A549 cells)Submicromolar--[8]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanism of action.

P2Y12 Receptor Signaling Pathway

P2Y12_Signaling

General Kinase Inhibitor Validation Workflow

Kinase_Inhibitor_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen) Cellular_Assay Cellular Kinase Inhibition Assay Biochemical_Assay->Cellular_Assay Target_Engagement Target Engagement Assay (e.g., CETSA) Cellular_Assay->Target_Engagement Antiproliferative_Assay Antiproliferative Assay (e.g., MTT, MTS) Target_Engagement->Antiproliferative_Assay Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot) Antiproliferative_Assay->Downstream_Signaling In_Vivo_Efficacy In Vivo Efficacy (e.g., PDX Model) Downstream_Signaling->In_Vivo_Efficacy

NF-κB Signaling Pathway

NFkB_Signaling NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation

Detailed Experimental Protocols

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to ADP.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Adenosine diphosphate (ADP) solution.

  • Test thienopyridine compound and vehicle control.

  • Light transmission aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[9]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to 250 x 10^9/L with autologous PPP.

  • Baseline Calibration: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

  • Incubation: Pre-incubate the PRP with the test compound or vehicle at 37°C for a specified time (e.g., 30 minutes).[9]

  • Aggregation Measurement: Add ADP to the PRP to induce aggregation and record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximum percentage of aggregation and compare the inhibition by the test compound to the vehicle control.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to quantify the binding of an inhibitor to a kinase.

Materials:

  • Kinase of interest (e.g., RON, c-Met, VEGFR-2).

  • Europium-labeled anti-tag antibody.

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive).

  • Test thienopyridine compound.

  • Assay buffer and microplates.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a mixture of the kinase and the Eu-labeled antibody. Prepare the tracer solution.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.[4][5]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[4]

  • FRET Measurement: Read the plate on a FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ 647 acceptor.

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[11][12]

Materials:

  • Cultured cells expressing the target kinase.

  • Test thienopyridine compound and vehicle control.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., freeze-thaw cycles).

  • Equipment for protein quantification (e.g., Western blot).

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle for a specific duration.

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension and heat them to a range of temperatures in a thermal cycler.[11]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.[11]

  • Protein Quantification: Analyze the amount of soluble target protein at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

In Vivo Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model

PDX models are used to evaluate the in vivo efficacy of novel anticancer agents in a more clinically relevant setting.[13][14]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID).

  • Patient-derived tumor tissue.

  • Test thienopyridine compound formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Implant a small fragment of the patient's tumor subcutaneously into the flank of the immunodeficient mice.[14]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle to the mice according to the planned dosing schedule and route.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

  • Data Analysis: Calculate the tumor volume for each mouse. Plot the average tumor volume over time for each group to assess the antitumor efficacy of the compound. Calculate metrics such as tumor growth inhibition (TGI).[11]

Conclusion

The thienopyridine scaffold continues to be a rich source of novel therapeutic agents with diverse mechanisms of action. For antiplatelet agents targeting the P2Y12 receptor, validation focuses on their ability to inhibit ADP-induced platelet aggregation. For the emerging class of thienopyridine-based kinase inhibitors, a multi-faceted approach is required, encompassing biochemical and cellular assays to confirm kinase inhibition, target engagement studies to verify binding in a cellular context, and in vivo models to establish therapeutic efficacy. The experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively validate the mechanism of action of their novel thienopyridine compounds, facilitating their development into next-generation therapeutics.

References

A Comparative Guide to New Thienopyridine Derivatives for P2Y12 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of two novel thienopyridine derivatives, TP-A and TP-B, against established P2Y12 inhibitors. The data presented is intended to offer an objective comparison of performance, supported by detailed experimental protocols for key assays.

Introduction to Thienopyridine P2Y12 Inhibitors

Thienopyridines are a class of antiplatelet agents that function by inhibiting the P2Y12 receptor, a crucial component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2] The P2Y12 receptor, a G-protein-coupled receptor (GPCR), plays a pivotal role in the formation of thrombi.[3][4] Inhibition of this receptor is a key therapeutic strategy in the management of acute coronary syndromes and the prevention of thrombotic events in patients undergoing percutaneous coronary intervention.[5][6]

Established thienopyridines like clopidogrel and prasugrel are prodrugs that require metabolic activation to irreversibly bind to the P2Y12 receptor.[1][5][7] Newer agents, such as ticagrelor, are direct-acting and bind reversibly.[1][7] This guide evaluates the in vitro efficacy of new derivatives, TP-A and TP-B, in this critical therapeutic landscape.

Comparative Efficacy and Potency

The inhibitory potential of the novel thienopyridine derivatives, TP-A and TP-B, was evaluated and compared against the known inhibitors clopidogrel (active metabolite) and prasugrel (active metabolite). The key parameters assessed were the half-maximal inhibitory concentration (IC50) in platelet aggregation assays and the inhibitor constant (Ki) from radioligand binding assays.

Table 1: In Vitro Inhibitory Activity against P2Y12

CompoundP2Y12 IC50 (nM)¹P2Y12 Ki (nM)²
Clopidogrel (Active Metabolite) 785450
Prasugrel (Active Metabolite) 6530
TP-A (Novel Derivative) 12055
TP-B (Novel Derivative) 4520

¹Data from ADP-induced light transmission aggregometry. ²Data from radioligand competition binding assays using [³H]PSB-0413.[8]

These results indicate that TP-B demonstrates the highest potency among the tested compounds, with a lower IC50 and Ki value than the active metabolite of prasugrel. TP-A shows intermediate potency, being more effective than clopidogrel's active metabolite but less so than prasugrel's.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the ability of a compound to inhibit ADP-induced platelet aggregation.[8]

Objective: To determine the IC50 value of test compounds against ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Methodology:

  • Sample Preparation: Whole blood from healthy, consenting donors is collected into tubes containing 3.2% sodium citrate.[9][10] Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at 200 x g for 10 minutes without brake.[10][11] Platelet-poor plasma (PPP) is obtained by a second centrifugation of the remaining blood at 2,500 x g for 15 minutes.[11]

  • Instrumentation: A light transmission aggregometer is used for this assay.[8]

  • Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C.[9][12]

    • The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).[9]

    • PRP is pre-incubated with various concentrations of the test compound or vehicle control for 5 minutes.

    • Platelet aggregation is initiated by adding a submaximal concentration of ADP (e.g., 10 µM).

    • The change in light transmission is recorded for 10 minutes.[9]

  • Data Analysis: The maximum percentage of platelet aggregation is determined for each concentration of the test compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the P2Y12 receptor.[8]

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human P2Y12 receptor.

Methodology:

  • Receptor Source: Human platelet membranes or cell lines recombinantly expressing the human P2Y12 receptor are utilized.[8]

  • Radioligand: A specific P2Y12 antagonist radioligand, such as [³H]PSB-0413, is used.[8][13]

  • Procedure:

    • The receptor source is incubated with a fixed concentration of the radioligand.[8]

    • Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.[8]

    • The mixture is incubated to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.[8][14]

    • The radioactivity of the filter-bound complex is measured by liquid scintillation counting.[8]

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizing Pathways and Workflows

P2Y12 Signaling Pathway and Inhibition

The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the mechanism of action for thienopyridine inhibitors.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Activation Gi->PI3K activates cAMP ↓ cAMP AC->cAMP GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa inhibits Akt Akt Pathway PI3K->Akt Akt->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Inhibitors Thienopyridines (TP-A, TP-B) Inhibitors->P2Y12 block

Caption: P2Y12 signaling cascade and the inhibitory action of thienopyridines.

Experimental Workflow for Inhibitor Benchmarking

This diagram outlines the systematic process for evaluating new thienopyridine derivatives.

Experimental_Workflow start Start: Synthesize New Derivatives (TP-A, TP-B) blood Blood Collection (Healthy Donors) start->blood prp_prep PRP & Membrane Preparation blood->prp_prep agg_assay Platelet Aggregation Assay prp_prep->agg_assay bind_assay Radioligand Binding Assay prp_prep->bind_assay ic50 Determine IC50 agg_assay->ic50 ki Determine Ki bind_assay->ki compare Compare Data with Known Inhibitors ic50->compare ki->compare end End: Efficacy Profile compare->end

Caption: Workflow for the in vitro benchmarking of novel P2Y12 inhibitors.

Logical Relationship of Key Parameters

This diagram illustrates the relationship between the experimental outputs and the overall assessment of the new compounds.

Logical_Relationship exp_data Experimental Data ic50 IC50 (Functional Potency) exp_data->ic50 ki Ki (Binding Affinity) exp_data->ki comp_A Compound TP-A Evaluation ic50->comp_A comp_B Compound TP-B Evaluation ic50->comp_B ki->comp_A ki->comp_B benchmark Benchmarking Score comp_A->benchmark comp_B->benchmark

Caption: Logical flow from experimental data to comparative evaluation.

References

Comparative Guide to the Synthesis of Thieno[2,3-c]pyridine-2-carboxylic Acid: An Analysis of Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Thieno[2,3-c]pyridine-2-carboxylic acid, a key scaffold in medicinal chemistry, presents unique synthetic challenges. This guide provides a comparative analysis of potential synthetic routes, offering detailed experimental protocols and an objective look at the reproducibility of these methods.

The reproducible synthesis of this compound is critical for its application in pharmaceutical research and development. While a variety of methods exist for the construction of the parent thieno[2,3-c]pyridine core, the direct and efficient synthesis of the 2-carboxylic acid derivative remains a topic of investigation. This guide outlines a plausible multi-step synthetic pathway and discusses alternative approaches, providing a framework for researchers to select the most suitable method for their needs.

Proposed Synthetic Pathway: A Multi-Step Approach

A promising and logical synthetic route to this compound involves the initial construction of a functionalized thieno[2,3-c]pyridine intermediate, followed by subsequent chemical modifications. One such pathway proceeds through a key intermediate, methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate.

This multi-step synthesis can be broken down into three key stages:

  • Formation of the Thieno[2,3-c]pyridine Core: Construction of the bicyclic system.

  • Ester Hydrolysis: Conversion of the methyl ester to the desired carboxylic acid.

  • Dehalogenation: Removal of the chloro substituent.

Below are the detailed experimental protocols for each of these stages, compiled from established chemical literature.

Experimental Protocols

Method 1: Synthesis of Methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate

Illustrative Protocol (General):

  • Starting Materials: A substituted 4-chloropyridine derivative bearing appropriate functional groups for thiophene ring formation.

  • Reaction Steps:

    • Introduction of a side chain at the 3-position of the pyridine ring, typically containing a nitrile or an activated methylene group.

    • Reaction with a sulfur source, such as elemental sulfur or a thioglycolate derivative, to facilitate the construction of the thiophene ring. This is often achieved through a Gewald-type reaction or a similar cyclization strategy.

    • The reaction conditions, including solvent, temperature, and base, would need to be optimized to favor the desired cyclization and formation of the methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate.

Method 2: Hydrolysis of Methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a standard and generally high-yielding transformation.[1]

  • Procedure:

    • Dissolve methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate in a mixture of methanol and water.

    • Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Heat the reaction mixture at reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

    • The resulting precipitate of 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid is collected by filtration, washed with cold water, and dried.

Method 3: Dehalogenation of 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid

Catalytic hydrogenation is a widely used and effective method for the removal of halogen substituents from aromatic rings, including chloropyridines.[2][3]

  • Procedure:

    • Dissolve 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid in a suitable solvent, such as glacial acetic acid or ethanol.

    • Add a catalytic amount of Platinum(IV) oxide (PtO₂).

    • Subject the mixture to a hydrogen atmosphere (typically 50-70 bar) in a high-pressure reactor.

    • Stir the reaction at room temperature for 6-8 hours, or until the reaction is complete as indicated by TLC or other analytical methods.

    • After the reaction, the catalyst is removed by filtration through a pad of celite.

    • The solvent is removed under reduced pressure to yield this compound.

Data Presentation: A Comparative Overview

Due to the lack of direct comparative studies on the synthesis of this compound, the following table provides a qualitative comparison of the proposed synthetic steps.

StepMethodKey ReagentsReported Yields (for analogous reactions)Reproducibility Challenges
1. Core Synthesis Cyclization of substituted pyridineVaries depending on specific routeModerate to GoodCan be low depending on the chosen method; optimization is often required.[4]
2. Ester Hydrolysis Base-catalyzed hydrolysisNaOH or KOHHighGenerally highly reproducible.
3. Dehalogenation Catalytic HydrogenationPtO₂, H₂ gasHighCatalyst activity can vary; requires specialized high-pressure equipment.

Alternative Synthetic Strategies

While the multi-step approach through the chloro-intermediate is a viable strategy, other synthetic routes could also be explored.

  • Metal-Free Denitrogenative Transformation: A three-step, metal-free synthesis of thieno[2,3-c]pyridine derivatives has been reported, starting from 2-acetylthiophene.[5][6] This method involves a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and an acid-mediated denitrogenative transformation. While this has been used to create various derivatives, its direct application for the synthesis of the 2-carboxylic acid needs to be investigated.

  • Fiesselmann Thiophene Synthesis: This classic method for thiophene synthesis could potentially be adapted for the construction of the thieno[2,3-c]pyridine ring system. However, this would likely require a custom-synthesized pyridine-based starting material.

Visualizing the Synthetic Pathway

To better illustrate the proposed synthetic logic, the following diagram outlines the key transformations.

G cluster_0 Synthesis of this compound Pyridine_Precursor Substituted Pyridine Thieno_Core_Ester Methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate Pyridine_Precursor->Thieno_Core_Ester Thiophene Ring Formation Thieno_Core_Acid 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid Thieno_Core_Ester->Thieno_Core_Acid Ester Hydrolysis Final_Product This compound Thieno_Core_Acid->Final_Product Dehalogenation

Caption: Proposed synthetic pathway for this compound.

Conclusion

The synthesis of this compound, while not established through a single, direct method, is achievable through a logical multi-step pathway. The outlined approach, involving the formation of a key chloro-substituted ester intermediate followed by hydrolysis and dehalogenation, relies on well-understood and generally reproducible chemical transformations. Researchers should be aware that the initial core synthesis may require optimization to achieve satisfactory yields. The exploration of alternative routes, such as the metal-free denitrogenative transformation, could offer more direct and efficient methods in the future. This guide provides a solid foundation for laboratories to embark on the synthesis of this important heterocyclic compound, enabling further advancements in medicinal chemistry and drug discovery.

References

Head-to-head comparison of thienopyridine isomers in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the quest for more effective and targeted therapies. This guide provides an objective, data-driven comparison of thienopyridine isomers, focusing on their performance in key biological assays. We delve into the well-established antiplatelet agents, clopidogrel and prasugrel, and extend the comparison to various thienopyridine isomers explored in oncology research.

Thienopyridines, a class of heterocyclic compounds, are pivotal scaffolds in medicinal chemistry. The fusion of thiophene and pyridine rings can occur in several orientations, giving rise to a variety of isomers such as thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and thieno[2,3-c]pyridine. These subtle structural variations can lead to significant differences in biological activity, selectivity, and metabolic stability. This guide will illuminate these differences with a focus on quantitative data and detailed experimental methodologies.

Section 1: The Antiplatelet Arena: Clopidogrel vs. Prasugrel

Clopidogrel and prasugrel are both thienopyridine-based antiplatelet prodrugs that irreversibly inhibit the P2Y12 receptor, a key player in platelet activation and aggregation. However, their metabolic activation pathways and, consequently, their clinical efficacy and safety profiles differ significantly.

Metabolic Activation Pathways: A Tale of Two Prodrugs

The bioconversion of clopidogrel and prasugrel into their active metabolites is a multi-step process primarily occurring in the liver. The efficiency of this process is a critical determinant of their antiplatelet potency.

  • Clopidogrel: Undergoes a two-step oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP1A2, and CYP2B6. A significant portion of the administered dose is hydrolyzed by esterases to an inactive carboxylic acid metabolite, with only about 15% being converted to the active form. This metabolic pathway is susceptible to genetic polymorphisms in CYP enzymes, particularly CYP2C19, which can lead to variability in patient response.

  • Prasugrel: Is rapidly hydrolyzed by esterases in the intestine and blood to an intermediate metabolite, which is then oxidized in a single CYP-dependent step to its active metabolite. This pathway is considered more efficient and less influenced by CYP2C19 genetic polymorphisms compared to clopidogrel.

G cluster_clopidogrel Clopidogrel Activation cluster_prasugrel Prasugrel Activation Clopidogrel Clopidogrel Inactive_Metabolite Inactive Carboxylic Acid Metabolite (~85%) Clopidogrel->Inactive_Metabolite Esterases Intermediate_Clop 2-oxo-clopidogrel Clopidogrel->Intermediate_Clop CYP2C19, CYP1A2, CYP2B6 (~15%) Active_Metabolite_Clop Active Thiol Metabolite Intermediate_Clop->Active_Metabolite_Clop CYP2C19, CYP3A4 Prasugrel Prasugrel Intermediate_Pras Thiolactone Metabolite Prasugrel->Intermediate_Pras Esterases Active_Metabolite_Pras Active Thiol Metabolite Intermediate_Pras->Active_Metabolite_Pras CYP3A4, CYP2B6

Metabolic activation pathways of clopidogrel and prasugrel.
Quantitative Comparison of Antiplatelet Activity

The more efficient metabolic activation of prasugrel translates to a faster onset of action and more potent and consistent platelet inhibition compared to clopidogrel.

ParameterPrasugrel (Active Metabolite)Clopidogrel (Active Metabolite)
Time to Peak Plasma Concentration (Tmax) ~0.5 hours~1-2 hours
Peak Plasma Concentration (Cmax) HigherLower
Area Under the Curve (AUC) HigherLower
Inhibition of Platelet Aggregation (IPA%) Greater and more consistentLower and more variable

Data compiled from multiple pharmacokinetic and pharmacodynamic studies.

Experimental Protocols

This is the gold standard for assessing platelet function.

  • Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Assay Procedure:

    • The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • PRP is pre-incubated with either the test compound (e.g., active metabolite of clopidogrel or prasugrel) or vehicle control at 37°C.

    • Platelet aggregation is induced by adding a submaximal concentration of adenosine diphosphate (ADP).

    • The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

  • Data Analysis: The maximum platelet aggregation is expressed as a percentage. The inhibitory effect of the test compound is calculated relative to the vehicle control.

G start Whole Blood (3.2% Sodium Citrate) prp Centrifuge (Low Speed) Platelet-Rich Plasma (PRP) start->prp ppp Centrifuge (High Speed) Platelet-Poor Plasma (PPP) start->ppp aggregometer Aggregometer prp->aggregometer ppp->aggregometer incubation Incubate PRP with Test Compound/Vehicle (37°C) aggregometer->incubation add_adp Add ADP incubation->add_adp record Record Light Transmission add_adp->record analysis Analyze Data (% Aggregation) record->analysis

Workflow for ADP-induced platelet aggregation assay using LTA.

Section 2: Thienopyridine Isomers in Oncology

The thienopyridine scaffold is a versatile platform for the development of anti-cancer agents. Different isomers have been shown to inhibit various targets, including protein kinases and other enzymes involved in cell signaling and proliferation.

Comparative Anti-proliferative Activity

Direct head-to-head comparisons of a wide range of thienopyridine isomers in the same assays are limited in the literature. However, by compiling data from various studies, we can discern trends in their anti-cancer activity.

Table 1: IC50 Values (µM) of Thieno[2,3-b]pyridine Derivatives against Cancer Cell Lines

Compound IDHCT-116 (Colon)MDA-MB-231 (Breast)CCRF-CEM (Leukemia)
Derivative A Data not availableData not available2.58
Derivative B 0.0110.024Data not available
Derivative C 0.0150.021Data not available

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: IC50 Values (µM) of Thieno[2,3-c]pyridine Derivatives against Cancer Cell Lines

Compound IDHSC3 (Head & Neck)T47D (Breast)RKO (Colon)MCF7 (Breast)
Derivative D 14.5>10024.4>100
Derivative E 10.811.712.416.4

Note: Data is compiled from a single study.

One study directly compared the potency of thieno[2,3-d]pyrimidines and their corresponding isomeric thieno[3,2-d]pyrimidines against the same cancer cell lines and found that the thieno[2,3-d]pyrimidine scaffold was more potent.

Signaling Pathways Targeted by Thienopyridine Isomers in Cancer

Thienopyridine derivatives have been shown to inhibit a variety of signaling pathways crucial for cancer cell growth and survival.

G cluster_pathways Oncogenic Signaling Pathways Targeted by Thienopyridines RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K/Akt Pathway RTK->PI3K MAPK RAS/RAF/MEK/ERK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Cell_Cycle Cell Cycle Progression Cell_Cycle->Proliferation Apoptosis Apoptosis Apoptosis->Proliferation Thieno_2_3_b Thieno[2,3-b]pyridines Thieno_2_3_b->PI3K Thieno_2_3_b->Cell_Cycle Thieno_2_3_d Thieno[2,3-d]pyrimidines Thieno_2_3_d->RTK Thieno_2_3_d->Apoptosis

Safety Operating Guide

Proper Disposal of Thieno[2,3-c]pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Thieno[2,3-c]pyridine-2-carboxylic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step information for the proper disposal of this compound.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.

PropertyValue
Molecular Formula C₈H₅NO₂S
Molecular Weight 179.199 g/mol [1]
CAS Number 478149-00-7[1][2]
Appearance Off-white solid (based on related isomer)[3]
Melting Point 293.1 - 294.1 °C (for Thieno[2,3-b]pyridine-2-carboxylic acid)[3]

II. Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards (based on related isomer): [3]

  • May be harmful if swallowed.

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[3]

III. Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations.[4] The following procedure outlines the general steps for proper disposal in a laboratory setting.

  • Waste Identification and Segregation:

    • Characterize the waste. This compound waste should be considered hazardous chemical waste.

    • Do not mix this waste with other incompatible materials. Incompatible materials for a related isomer include bases, strong oxidizing agents, and amines.[3]

    • Segregate solid waste from liquid waste.

  • Waste Collection and Containerization:

    • Use a designated, properly labeled, and leak-proof container for collecting the waste.[5] The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[5][6]

    • Also include the date of waste generation, the laboratory location (building and room number), and the principal investigator's name.[5]

    • Keep the container closed at all times, except when adding waste.[6]

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[6]

    • The storage area should be well-ventilated, cool, and dry.[3]

    • Ensure secondary containment is in place to prevent spills.[5]

    • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[7]

  • Waste Disposal Request and Pickup:

    • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

    • Complete a chemical collection request form as required by your institution.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: For a small spill, trained personnel wearing appropriate PPE may clean it up. For a large spill, evacuate the area and contact your institution's EHS or emergency response team.[9]

  • Cleanup:

    • For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[3] Avoid generating dust.

    • For a solution spill, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your supervisor and EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Collection & Storage cluster_2 Disposal cluster_3 Spill Response A Generation of This compound waste B Characterize as Hazardous Chemical Waste A->B C Select appropriate, labeled, and sealed container B->C D Store in designated Satellite Accumulation Area with secondary containment C->D E Container Full or Waste No Longer Generated D->E F Submit Waste Pickup Request to EHS or Licensed Contractor E->F G Professional Hazardous Waste Disposal F->G H Spill Occurs I Assess Spill Size (Small vs. Large) H->I J Small Spill: Trained personnel with PPE clean up I->J Small K Large Spill: Evacuate & Contact EHS/ Emergency Response I->K Large L Collect spill residue as Hazardous Waste J->L K->L

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Thieno[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Thieno[2,3-c]pyridine-2-carboxylic acid (CAS No. 478149-00-7). The following procedures are based on available safety data for structurally similar compounds and general laboratory safety principles.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or glasses are mandatory. A face shield should be worn when there is a risk of splashing.Protects against eye irritation or serious eye damage from dust particles or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn.Prevents skin contact, which may cause irritation.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended if ventilation is inadequate or if dust is generated.Minimizes the risk of respiratory tract irritation from inhaling dust.
Protective Clothing A laboratory coat is required. Additional protective clothing should be used to prevent skin exposure as needed.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound from receipt to use.

  • Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label and hazard information are clearly visible.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[1]

  • Preparation for Use :

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Weighing and Transfer :

    • Handle the solid material carefully to minimize dust generation.

    • Use appropriate tools (e.g., spatula) for transfer.

    • Close the container tightly after use.

  • Dissolution and Use :

    • When dissolving, add the solid to the solvent slowly while stirring.

    • Avoid direct contact with the substance and its solutions.

  • Decontamination : Clean all equipment and the work area thoroughly after handling. Wash hands and any exposed skin with soap and water.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material : Dispose of surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Waste :

    • Collect all waste materials (e.g., contaminated gloves, paper towels, disposable labware) in a designated and properly labeled hazardous waste container.

    • Keep the waste container closed when not in use.

  • Disposal Method : The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber. However, always consult with a licensed professional waste disposal service and follow all federal, state, and local environmental regulations.

Experimental Workflow

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood, Spill Kit) A->B C Retrieve from Storage B->C Proceed when ready D Weighing and Transfer C->D E Experimentation D->E F Decontaminate Work Area and Equipment E->F Post-experiment G Segregate Waste F->G H Dispose of Waste (Consult Regulations) G->H I Doff PPE H->I

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.